molecular formula C13H15N3O2 B022786 OR-1896 CAS No. 220246-81-1

OR-1896

Cat. No.: B022786
CAS No.: 220246-81-1
M. Wt: 245.28 g/mol
InChI Key: GDZXNMWZXLDEKG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OR-1896 is an anilide and a member of acetamides.

Properties

IUPAC Name

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXNMWZXLDEKG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031294
Record name OR-1896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220246-81-1
Record name OR-1896
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OR-1896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OR-1896
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling OR-1896: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Full Chemical Name: (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide

Executive Summary

OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, Levosimendan. This molecule exhibits a distinct pharmacological profile, contributing significantly to the prolonged therapeutic effects observed after Levosimendan administration. This technical guide provides an in-depth analysis of this compound, focusing on its mechanisms of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways. The primary mechanisms of this compound include potent vasodilation through the activation of ATP-sensitive potassium (K-ATP) and large-conductance calcium-activated potassium (BKCa) channels, as well as positive inotropic effects in cardiac muscle via the inhibition of phosphodiesterase III (PDE3). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Mechanism of Action

This compound exerts its physiological effects through two primary, well-documented mechanisms:

  • Vasodilation: this compound is a potent vasodilator, acting on both coronary and peripheral arteries. This effect is primarily mediated by the opening of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

  • Positive Inotropy: In cardiac tissue, this compound enhances myocardial contractility (a positive inotropic effect) by inhibiting phosphodiesterase III (PDE3). PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This leads to increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, ultimately resulting in stronger myocardial contractions.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Elimination Half-Life (t½)70.0 ± 44.9 hours[1]
Total Clearance2.0 ± 0.4 L/h[1]
Volume of Distribution (Vd)175.6 ± 74.5 L[1]
Renal Clearance0.9 ± 0.4 L/h[1]
Mean Recovery in Urine86.8 ± 1.9%[1]
Mean Recovery in Feces7.4 ± 1.5%[1]

Table 2: In Vitro Vasodilatory Effects of this compound on Rat Arterioles

Vessel TypeMaximal Dilation (%)pD2Reference
Coronary Arterioles66 ± 67.16 ± 0.42[2][3]
Gracilis Muscle Arterioles73 ± 46.71 ± 0.42[2][3]

Table 3: In Vivo Vasodilatory Effects of this compound on Rat Cremaster Muscle Arterioles

ParameterLevosimendanThis compoundReference
Maximal Dilation23 ± 2 to 33 ± 2 µm22 ± 1 to 32 ± 1 µm[4]

Table 4: Inotropic Effects of this compound on Isolated Human Atrial Preparations

ConcentrationIncrease in Force of Contraction (%)Reference
1 µM72 ± 14.7[5]

Table 5: Inhibitory Effects of this compound on Phosphodiesterase (PDE) Activity in Rat Ventricular Myocardium

ConditionPositive Inotropic Response (% above basal)Reference
This compound (1 µM)33 ± 10[6]
This compound + Rolipram (PDE4 inhibitor)89 ± 14[6]
This compound + Cilostamide (PDE3 inhibitor)0.5 ± 5.3[6]

Experimental Protocols

Measurement of Vasodilation in Isolated Rat Arterioles

This protocol is adapted from studies investigating the vasodilatory effects of this compound on isolated resistance arteries.

Objective: To determine the concentration-dependent effect of this compound on the diameter of isolated rat coronary and gracilis muscle arterioles.

Materials:

  • Male Wistar rats

  • Physiological salt solution (PSS)

  • This compound stock solution

  • Pressure myography system

  • Video microscopy setup

  • Data acquisition software

Procedure:

  • Vessel Isolation: Euthanize a male Wistar rat via an approved method. Isolate coronary and gracilis muscle arterioles and place them in cold PSS.

  • Cannulation and Mounting: Cannulate the isolated arterioles onto glass micropipettes in a pressure myograph chamber filled with PSS. Pressurize the vessels to a constant intramural pressure (e.g., 80 mmHg).

  • Equilibration: Allow the vessels to equilibrate for approximately 60 minutes at 37°C, during which a spontaneous myogenic tone should develop.

  • Drug Application: Prepare cumulative concentrations of this compound in PSS. Add the concentrations sequentially to the bath, allowing the vessel diameter to stabilize at each concentration.

  • Data Acquisition: Continuously record the internal diameter of the arteriole using a video microscopy system and data acquisition software.

  • Data Analysis: Express the changes in vessel diameter as a percentage of the maximal dilation, which is determined by exposing the vessel to a calcium-free PSS at the end of the experiment. Calculate the pD2 (-log EC50) values to determine the potency of this compound.

Measurement of Inotropic Effects in Isolated Human Atrial Preparations

This protocol is based on studies assessing the contractile effects of this compound on human cardiac tissue.

Objective: To measure the effect of this compound on the force of contraction in isolated human right atrial preparations.

Materials:

  • Human right atrial tissue obtained during cardiac surgery

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • This compound stock solution

  • Field stimulator

Procedure:

  • Tissue Preparation: Obtain human right atrial trabeculae and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension.

  • Stimulation: Electrically stimulate the preparations at a constant frequency (e.g., 1 Hz).

  • Drug Application: Add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the isometric force of contraction using a force transducer connected to a data acquisition system.

  • Data Analysis: Measure the change in the force of contraction from baseline at each concentration of this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on PDE3 activity.

Objective: To quantify the inhibition of PDE3 activity by this compound in a cardiac tissue homogenate.

Materials:

  • Rat ventricular tissue

  • Homogenization buffer

  • [3H]-cAMP (radiolabeled substrate)

  • This compound stock solution

  • PDE3 inhibitors (e.g., cilostamide) as positive controls

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation counter

Procedure:

  • Tissue Homogenization: Homogenize rat ventricular tissue in a suitable buffer to prepare a crude enzyme extract.

  • Reaction Setup: In a reaction tube, combine the tissue homogenate, [3H]-cAMP, and different concentrations of this compound or a known PDE3 inhibitor.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by boiling the mixture.

  • Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-5'-AMP product to [3H]-adenosine.

  • Separation: Separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine using an anion-exchange resin.

  • Quantification: Measure the radioactivity of the [3H]-adenosine in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE3 inhibition at each concentration of this compound by comparing the radioactivity in the presence of the compound to the control (no inhibitor).

Signaling Pathway and Experimental Workflow Diagrams

Vasodilation Signaling Pathway

Vasodilation_Pathway OR1896 This compound K_ATP K-ATP Channel OR1896->K_ATP activates BK_Ca BKCa Channel OR1896->BK_Ca activates K_efflux K+ Efflux K_ATP->K_efflux BK_Ca->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC inhibits Ca_influx Ca2+ Influx (decreased) VGCC->Ca_influx Intra_Ca [Ca2+]i (decreased) Ca_influx->Intra_Ca Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Vasodilation signaling pathway of this compound in vascular smooth muscle cells.

Positive Inotropy Signaling Pathway

Inotropy_Pathway OR1896 This compound PDE3 Phosphodiesterase 3 (PDE3) OR1896->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates L_type_Ca L-type Ca2+ Channels PKA->L_type_Ca phosphorylates PLB Phospholamban PKA->PLB phosphorylates Ca_influx Ca2+ Influx (increased) L_type_Ca->Ca_influx SR_Ca_uptake SR Ca2+ Uptake (increased) PLB->SR_Ca_uptake Contraction Myocardial Contraction (increased) Ca_influx->Contraction SR_Ca_uptake->Contraction

Caption: Positive inotropy signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Vasodilation Assay

Vasodilation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Rat Arterioles Cannulate Cannulate and Mount in Myograph Isolate->Cannulate Equilibrate Equilibrate under Pressure (80 mmHg) Cannulate->Equilibrate Add_OR1896 Cumulative Addition of this compound Equilibrate->Add_OR1896 Record_Diameter Record Vessel Diameter Add_OR1896->Record_Diameter Add_Ca_free Add Ca2+-free PSS (Maximal Dilation) Record_Diameter->Add_Ca_free Calc_Dilation Calculate % Dilation Add_Ca_free->Calc_Dilation Calc_pD2 Calculate pD2 Calc_Dilation->Calc_pD2

Caption: Experimental workflow for the isolated arteriole vasodilation assay.

References

The Pharmacokinetics and Metabolism of OR-1896: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the primary, long-acting, and pharmacologically active metabolite of the calcium sensitizer levosimendan.[1][2] Levosimendan is utilized in the treatment of acutely decompensated severe chronic heart failure.[3] The prolonged therapeutic effects observed after levosimendan administration are largely attributed to this compound, which exhibits a significantly longer half-life than its parent compound.[1][4] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting key data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy male subjects following intravenous administration. The data reveals a slow elimination process, contributing to its sustained pharmacological activity.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Men
ParameterValueReference
Terminal Elimination Half-life (t½) 70.0 ± 44.9 hours[5]
~75 to 80 hours[1]
Total Clearance 2.0 ± 0.4 L/h[5]
Volume of Distribution 175.6 ± 74.5 L[5]
Renal Clearance 0.9 ± 0.4 L/h[5]
Protein Binding ~40% (unbound fraction ~60%)[1][6]

Data presented as mean ± standard deviation where available.

Table 2: Excretion of [14C]-OR-1896 in Healthy Men (14-day collection)
Excretion RoutePercentage of DoseReference
Total Excretion 94.2 ± 1.4%[5]
Urine 86.8 ± 1.9%[5]
Feces 7.4 ± 1.5%[5]

Data presented as mean ± standard deviation.

Metabolism

This compound is formed from levosimendan through a two-step metabolic process. Approximately 5% of a levosimendan dose is first converted to the intermediate metabolite OR-1855 in the large intestine, which is then acetylated in the liver to form this compound.[1] The metabolism of this compound itself involves several pathways, with the primary circulating compounds in human plasma being this compound and its deacetylated form, OR-1855.[2][7]

Further biotransformation products identified in urine include N-hydroxylated this compound, N-hydroxylated OR-1855, and their corresponding glucuronide or sulphate conjugates.[2][7] A major human urinary metabolite is also hypothesized to be an N-conjugate of OR-1855.[2][7]

Metabolism_of_Levosimendan_and_OR1896 Levosimendan Levosimendan OR1855 OR-1855 (Intermediate Metabolite) Levosimendan->OR1855 Intestinal Bacteria OR1896 This compound (Active Metabolite) OR1855->OR1896 Hepatic N-acetyltransferase Metabolites Further Metabolites (N-hydroxylated, Conjugates) OR1855->Metabolites OR1896->OR1855 Deacetylation OR1896->Metabolites Excretion Urinary & Fecal Excretion OR1896->Excretion Unchanged Metabolites->Excretion

Metabolic pathway of levosimendan to this compound and its subsequent metabolism.

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, contributing to its vasodilatory and inotropic properties.[1][8] It is a highly selective inhibitor of phosphodiesterase (PDE) III, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] Additionally, this compound acts as a calcium sensitizer and opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle.[1][3]

Mechanism_of_Action_OR1896 OR1896 This compound PDE3 Phosphodiesterase III (PDE3) OR1896->PDE3 Inhibits KATP ATP-sensitive K+ Channels OR1896->KATP Opens Ca_Sens Myofibrillar Ca2+ Sensitivity OR1896->Ca_Sens Increases cAMP ↑ cAMP PDE3->cAMP Degrades cAMP Vasodilation Vasodilation KATP->Vasodilation Inotropy Positive Inotropy Ca_Sens->Inotropy cAMP->Inotropy

Simplified signaling pathways for the mechanism of action of this compound.

Experimental Protocols

The following methodologies are based on studies investigating the pharmacokinetics and metabolism of this compound in humans.[5][7]

Study Design
  • Subjects: Healthy male volunteers.[5][7]

  • Drug Administration: A single intravenous infusion of 200 µg of [14C]-labeled this compound (specific activity 8.6 MBq/mg) was administered over 10 minutes.[5]

  • Sample Collection: Blood, urine, and feces were collected for up to 14 days post-administration.[5]

Sample Analysis
  • Quantification of Radioactivity: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.[7]

  • Metabolite Profiling:

    • Plasma and urine samples were analyzed using high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify this compound and its metabolites.[7]

    • Structural identification of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7]

  • Pharmacokinetic Analysis: Plasma concentration-time data for this compound, its metabolites, and total radioactivity were used to calculate pharmacokinetic parameters using three-compartmental methods.[5]

Experimental_Workflow Admin IV Infusion of [14C]-OR-1896 (200 µg over 10 min) Sample Sample Collection (Blood, Urine, Feces up to 14 days) Admin->Sample Radio Quantification of Radioactivity (Liquid Scintillation) Sample->Radio Profile Metabolite Profiling (HPLC with Radiochemical Detection) Sample->Profile Identify Metabolite Identification (LC-MS/MS) Profile->Identify PK Pharmacokinetic Analysis (Three-Compartment Model) Profile->PK

Workflow for the pharmacokinetic and metabolism studies of this compound.

References

An In-depth Technical Guide to the Discovery and Properties of OR-1896

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896, chemically identified as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the principal active and long-lived metabolite of the cardiovascular drug Levosimendan.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its pharmacological profile, mechanisms of action, and the experimental methodologies used for its characterization. While a specific chemical synthesis protocol for this compound is not detailed in the public domain, its metabolic pathway is well-documented. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Formation

This compound was identified as a significant, pharmacologically active metabolite of Levosimendan, contributing to the long-lasting therapeutic effects observed after Levosimendan administration.[2] Its discovery was a crucial step in understanding the prolonged hemodynamic effects of its parent drug.

Metabolic Synthesis:

This compound is formed in the body through a two-step metabolic process. First, approximately 5% of a Levosimendan dose is converted to the intermediate metabolite OR-1855 in the large intestine. Subsequently, OR-1855 undergoes acetylation in the liver to yield the active metabolite, this compound.[3]

Chemical Synthesis

A specific, detailed, step-by-step chemical synthesis protocol for this compound is not prominently available in the reviewed scientific literature. However, based on the general synthesis of pyridazinone derivatives, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Workflow:

The synthesis would likely involve the formation of the pyridazinone ring system, followed by the introduction of the acetamide group. A possible approach could start from a substituted phenylhydrazine and a dicarbonyl compound to construct the core heterocyclic ring. Subsequent functional group manipulations would lead to the final product.

G cluster_synthesis Conceptual Synthesis of this compound start Substituted Phenylhydrazine + Dicarbonyl Compound step1 Cyclocondensation start->step1 step2 Intermediate Pyridazinone step1->step2 step3 Acetylation step2->step3 end This compound step3->end

Caption: A conceptual workflow for the chemical synthesis of this compound.

Pharmacological Properties and Quantitative Data

This compound exhibits significant vasodilatory and positive inotropic effects, contributing substantially to the overall pharmacological profile of Levosimendan.

Vasoactive Effects

This compound induces concentration-dependent vasodilation in various blood vessels.[4][5]

ParameterCoronary ArteriolesGracilis Muscle ArteriolesReference
Maximal Dilation 66 ± 6%73 ± 4%[4][5]
pD2 7.16 ± 0.426.71 ± 0.42[4][5]
Inotropic Effects

This compound demonstrates positive inotropic effects on cardiac muscle.[6][7]

ParameterValueConditionsReference
Maximal Positive Inotropic Response (PIR) 33 ± 10% above basal1 µM this compound in rat ventricular strips[7]
PIR with PDE4 Inhibition (Rolipram) 89 ± 14% above basal1 µM this compound in rat ventricular strips[7]
Increase in Force of Contraction 72 ± 14.7%1 µM this compound in human right atrial preparations[6]
Pharmacokinetic Properties
ParameterValueSpeciesReference
Elimination Half-life ~75-80 hoursHuman[3]
Protein Binding ~40%Human[3]

Mechanism of Action

This compound exerts its pharmacological effects through a multi-target mechanism, primarily involving the inhibition of phosphodiesterase III (PDE3) and the activation of potassium channels.[3][8]

Signaling Pathways

G cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell OR1896 This compound PDE3 PDE3 OR1896->PDE3 inhibits KATP KATP Channels OR1896->KATP activates BKCa BKCa Channels OR1896->BKCa activates cAMP cAMP ↑ PDE3->cAMP degrades PKA PKA Activation cAMP->PKA Ca_sens Ca2+ Sensitization PKA->Ca_sens Contraction ↑ Inotropy Ca_sens->Contraction K_efflux K+ Efflux KATP->K_efflux BKCa->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Vasodilation Vasodilation Hyperpol->Vasodilation

Caption: Signaling pathways of this compound in cardiac and vascular smooth muscle cells.

Experimental Protocols

Assessment of Vasodilation in Isolated Rat Arterioles[4]

Objective: To determine the vasoactive effects of this compound on isolated resistance arteries.

Experimental Workflow:

G cluster_vasodilation Vasodilation Assay Workflow step1 Isolate coronary and gracilis muscle arterioles from rats step2 Cannulate arterioles in an organ chamber with physiological salt solution (PSS) step1->step2 step3 Pressurize to 80 mmHg and maintain at 37°C step2->step3 step4 Allow development of spontaneous myogenic tone step3->step4 step5 Administer cumulative concentrations of this compound (1 nM - 10 µM) step4->step5 step6 Record changes in internal arteriolar diameter using videomicroscopy step5->step6 step7 Analyze data to determine maximal dilation and pD2 step6->step7

Caption: Workflow for assessing the vasodilatory effects of this compound.

Detailed Methodology:

  • Tissue Preparation: Second branches of the septal coronary artery and first branches of the gracilis artery are isolated from anesthetized rats.

  • Vessel Cannulation: The isolated arterioles are transferred to an organ chamber containing two glass micropipettes filled with physiological salt solution (PSS). The vessels are cannulated at both ends.

  • Experimental Setup: The micropipettes are connected to a pressure servo control system to maintain an intraluminal pressure of 80 mmHg. The organ chamber is maintained at 37°C.

  • Data Acquisition: Images of the arterioles are captured using a digital camera connected to a microscope. The internal diameter is measured offline using imaging software.

  • Procedure: After an equilibration period for the development of myogenic tone, cumulative concentrations of this compound are added to the bath. Changes in arteriolar diameter are recorded.

  • Data Analysis: Concentration-response curves are constructed to calculate the maximal dilation and the pD2 value.

Measurement of Positive Inotropic Effect in Isolated Human Atrial Preparations[6]

Objective: To quantify the positive inotropic effects of this compound on human cardiac tissue.

Experimental Workflow:

G cluster_inotropy Inotropic Effect Assay Workflow step1 Obtain human right atrial preparations from patients undergoing cardiac surgery step2 Mount muscle strips in an organ bath with oxygenated Krebs-Henseleit solution step1->step2 step3 Electrically stimulate at 1 Hz step2->step3 step4 Record isometric force of contraction step3->step4 step5 Administer cumulative concentrations of this compound step4->step5 step6 Measure changes in force of contraction, time to peak tension, and relaxation time step5->step6 step7 Analyze data to determine the positive inotropic effect step6->step7

Caption: Workflow for measuring the inotropic effects of this compound.

Detailed Methodology:

  • Tissue Source: Human right atrial preparations are obtained from patients with informed consent during cardiac surgery.

  • Preparation: Muscle strips are dissected and mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Stimulation and Recording: The muscle strips are electrically stimulated at a frequency of 1 Hz. The isometric force of contraction is recorded using a force transducer.

  • Drug Application: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The effects of this compound on the force of contraction, time to peak tension, and time of relaxation are measured and analyzed to quantify its inotropic properties.

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the PDE3 enzyme.

General Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the PDE3 enzyme, and a fluorescently labeled cAMP substrate.

  • Incubation: this compound at various concentrations is added to the reaction mixture and incubated.

  • Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated from the concentration-response curves.

Patch-Clamp Electrophysiology for K+ Channel Activation

Objective: To investigate the effects of this compound on KATP and BKCa channel activity.

General Protocol:

  • Cell Preparation: Cells expressing the K+ channels of interest (e.g., isolated vascular smooth muscle cells) are used.

  • Pipette and Seal Formation: A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance "giga-seal".

  • Recording Configurations: The whole-cell or inside-out patch configuration is established to measure ion channel currents.

  • Drug Application: this compound is applied to the cell or the excised patch via the bath solution.

  • Data Acquisition and Analysis: Changes in channel open probability and current amplitude are recorded and analyzed to determine the effect of this compound on channel activity.

Conclusion

This compound is a pharmacologically significant metabolite of Levosimendan that contributes to its long-lasting cardiovascular effects. Its multifaceted mechanism of action, involving both PDE3 inhibition and potassium channel activation, makes it a subject of considerable interest for cardiovascular research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should aim to elucidate a detailed chemical synthesis route to facilitate broader preclinical and clinical investigations.

References

OR-1896 as a metabolite of levosimendan

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to OR-1896: The Active Metabolite of Levosimendan

Introduction

Levosimendan is a calcium-sensitizing agent utilized in the treatment of acutely decompensated severe chronic heart failure. Its therapeutic effects, however, extend far beyond the duration expected from its own short half-life of approximately one hour.[1][2] This prolonged pharmacological activity is primarily attributed to its active metabolite, (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, commonly known as this compound.[1][3] This metabolite is not only pharmacologically active, with effects similar to the parent drug, but also possesses a significantly longer elimination half-life, making it a key contributor to the sustained hemodynamic benefits observed after levosimendan administration.[1][3][4]

This technical guide provides a comprehensive overview of this compound, detailing its metabolic formation, pharmacokinetic and pharmacodynamic profiles, and the analytical methodologies employed for its quantification. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this crucial metabolite.

Metabolic Pathway of Levosimendan to this compound

The formation of this compound is a multi-step process that begins in the gastrointestinal tract and concludes in the liver. A small fraction, approximately 4-7% of the administered levosimendan dose, is first metabolized in the large intestine.[1][5][6] Intestinal bacteria facilitate the reductive cleavage of the propanedinitrile group from levosimendan, forming an intermediate amine metabolite, OR-1855 ((R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one).[1][7] This intermediate, which is considered largely inactive, is then absorbed into circulation and transported to the liver.[1][8] In the liver, OR-1855 undergoes N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, to form the active metabolite, this compound.[5][6]

The plasma concentrations of this compound are notably dependent on the patient's genetic makeup for the NAT2 enzyme, leading to different "acetylator" phenotypes. Rapid acetylators exhibit approximately 3.5 times higher plasma concentrations of this compound compared to slow acetylators.[9]

cluster_Intestine Large Intestine cluster_Circulation Systemic Circulation cluster_Liver Liver Levosimendan Levosimendan OR1855_Int OR-1855 (Inactive Intermediate) Levosimendan->OR1855_Int Reduction by Intestinal Bacteria OR1855_Circ OR-1855 OR1855_Int->OR1855_Circ Absorption OR1855_Liv OR-1855 OR1855_Circ->OR1855_Liv OR1896 This compound (Active Metabolite) OR1855_Liv->OR1896 N-acetylation (NAT2 Enzyme)

Figure 1: Metabolic pathway of levosimendan to this compound.

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile compared to its parent compound, levosimendan, characterized by slow formation and a remarkably long elimination half-life. Following a 24-hour infusion of levosimendan, the peak plasma concentrations of its metabolites, OR-1855 and this compound, are not observed until after the infusion is terminated.[9][10] The prolonged half-life of this compound, approximately 70-81 hours, is the primary reason for the sustained hemodynamic effects of levosimendan, which can persist for 7 to 9 days after discontinuing a 24-hour infusion.[1][2][7][10] Furthermore, this compound has a significantly lower plasma protein binding affinity than levosimendan, resulting in a larger free fraction available to exert its pharmacological effects.[2][6]

Table 1: Comparative Pharmacokinetic Parameters

Parameter Levosimendan This compound OR-1855
Elimination Half-life (t½) ~1 hour[1][2] 70-81 hours[1][2][10] N/A (Intermediate)
Plasma Protein Binding 97-98%[1][2] ~40%[2][7] ~58%[10]
Total Clearance N/A 2.0 ± 0.4 L/h[4] N/A
Renal Clearance N/A 0.9 ± 0.4 L/h[4] 5.4 ± 2.3 x 10⁻⁴ L/h[4]
Volume of Distribution (Vd) N/A 175.6 ± 74.5 L[4] N/A

| Fraction Metabolized | 4-7% to OR-1855/1896[1] | N/A | N/A |

Pharmacodynamics and Mechanism of Action

This compound is a potent cardiovascular agent that shares several mechanisms of action with levosimendan, contributing significantly to its overall therapeutic effect. Its primary actions include phosphodiesterase III (PDE3) inhibition, activation of potassium channels, and calcium sensitization.

  • Phosphodiesterase III (PDE3) Inhibition : A principal mechanism of this compound in the heart is the inhibition of PDE3.[11][12] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, ultimately resulting in increased myocardial contractility (positive inotropy) and enhanced relaxation (lusitropy).[11][14] Studies on isolated human atrial preparations have confirmed that this compound exerts a positive inotropic effect primarily through this PDE3-inhibitory pathway.[11]

  • Potassium Channel Activation : this compound is a powerful vasodilator, an effect attributed to its ability to activate potassium channels in vascular smooth muscle cells.[2][7] Specifically, it opens ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BKCa) channels.[1][2][15] The activation of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation and vasodilation.[2] This action contributes to the reduction in systemic vascular resistance and blood pressure.[8]

  • Calcium Sensitization : Like levosimendan, this compound is also reported to have Ca²⁺-sensitizing effects, meaning it enhances the responsiveness of myofilaments to existing intracellular calcium concentrations.[7][16] This is thought to occur through its binding to cardiac troponin C. However, some evidence suggests that in intact myocardial tissue, the PDE3-inhibitory mechanism is the dominant contributor to its positive inotropic effects, with the Ca²⁺-sensitizing role being less prominent.[11][13]

OR1896 This compound PDE3 Phosphodiesterase III (PDE3) OR1896->PDE3 Inhibits FiveAMP 5'-AMP (Inactive) PDE3->FiveAMP cAMP cAMP cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of intracellular proteins (e.g., Phospholamban, L-type Ca2+ channels) PKA->Phosphorylation Catalyzes Effects Increased Inotropy (Contractility) Increased Lusitropy (Relaxation) Phosphorylation->Effects

Figure 2: Signaling pathway of this compound via PDE3 inhibition.

Table 2: Pharmacodynamic Effects of this compound

Effect Mechanism Outcome
Positive Inotropy PDE3 Inhibition[11][12] Increased myocardial contractility
Vasodilation Activation of KATP and BKCa channels[1][2] Reduced systemic vascular resistance, decreased blood pressure[8]

| Positive Lusitropy | PDE3 Inhibition (cAMP/PKA pathway)[12] | Improved myocardial relaxation |

Excretion and Further Metabolism

The elimination of this compound occurs through multiple pathways. A significant portion of the dose, nearly half, is eliminated unchanged in the urine.[4] The remaining half undergoes further metabolism. One identified route is the deacetylation of this compound back to its precursor, OR-1855, which is then subject to further biotransformation.[4][17] Other characterized urinary metabolites include N-hydroxylated versions of both this compound and OR-1855, as well as glucuronide or sulfate conjugates of N-hydroxyl this compound.[17][18] In human feces, only this compound and OR-1855 have been detected.[17][18]

Experimental Protocols: Analytical Methods for Detection

The quantification of levosimendan and its metabolites, including this compound, in biological matrices such as plasma and serum is predominantly performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[9][10] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations often present.

General Experimental Protocol for this compound Quantification
  • Sample Collection and Preparation :

    • Blood samples are collected from subjects at predetermined time points.[9]

    • Plasma or serum is separated by centrifugation.

    • A known quantity of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample to ensure accuracy and account for sample loss during processing.[6]

    • Proteins are precipitated from the plasma/serum matrix, typically using an organic solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing the analytes of interest, is collected for analysis.

  • Chromatographic Separation :

    • The extracted sample is injected into an HPLC system.

    • The analytes (levosimendan, OR-1855, this compound) are separated from other matrix components on a reversed-phase HPLC column (e.g., a C18 column).

    • A mobile phase gradient, typically consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile), is used to elute the compounds from the column at different retention times.

  • Detection and Quantification :

    • The eluent from the HPLC column is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

    • The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.

    • Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM). This highly selective technique allows for precise quantification even in complex biological matrices.

    • The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

The limit of quantification for this compound in plasma using such methods is typically in the low ng/mL range (e.g., 0.2 ng/mL).[10]

cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_Quant 3. Quantification Blood Blood Sample Plasma Plasma/Serum Separation (Centrifugation) Blood->Plasma Spike Spike with Internal Standard (e.g., 13C-OR-1896) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant HPLC HPLC Separation (Reversed-Phase Column) Supernatant->HPLC Injection MSMS Tandem Mass Spectrometry (ESI+, MRM Mode) HPLC->MSMS Data Data Acquisition (Peak Areas) MSMS->Data Calc Concentration Calculation (vs. Calibration Curve) Data->Calc

Figure 3: General experimental workflow for this compound analysis.

Conclusion

This compound is a pharmacologically significant metabolite of levosimendan that plays a pivotal role in the drug's extended duration of action. Its unique pharmacokinetic profile, characterized by a long half-life and low protein binding, ensures a sustained therapeutic presence. Mechanistically, this compound functions as both a PDE3 inhibitor and a vasodilator through potassium channel activation, contributing to both the inotropic and vasodilatory effects of levosimendan therapy. A thorough understanding of the formation, pharmacokinetics, and pharmacodynamics of this compound is essential for optimizing the clinical use of levosimendan and for the development of future cardiovascular drugs.

References

In-Vitro Characterization of OR-1896: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896 is the primary active and long-lived metabolite of the calcium sensitizer, levosimendan. This technical guide provides an in-depth overview of the in-vitro pharmacological characteristics of this compound. The document details its multifaceted mechanism of action, encompassing phosphodiesterase III (PDE3) inhibition, modulation of myofilament calcium sensitivity, and activation of potassium channels, which collectively contribute to its positive inotropic and vasodilatory effects. Furthermore, its emerging role in modulating inflammatory signaling pathways is discussed. This guide is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and providing visual representations of its molecular interactions and experimental workflows.

Introduction

This compound is a pyridazinone-acetonitrile derivative that demonstrates a complex pharmacological profile, making it a molecule of significant interest in the context of cardiovascular diseases. As the active metabolite of levosimendan, its prolonged half-life contributes significantly to the sustained therapeutic effects observed after levosimendan administration. Understanding the in-vitro characteristics of this compound is crucial for elucidating its therapeutic potential and for the development of novel cardiovascular agents. This guide summarizes the current knowledge of its in-vitro pharmacology.

Core Mechanisms of Action

The in-vitro effects of this compound are primarily attributed to three distinct but interconnected mechanisms:

  • Phosphodiesterase III (PDE3) Inhibition: this compound is a potent inhibitor of PDE3, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells.

  • Calcium Sensitization: this compound is reported to enhance the sensitivity of the cardiac contractile machinery to calcium. This effect is thought to be mediated by its interaction with cardiac troponin C, leading to a more efficient use of intracellular calcium for muscle contraction.

  • Potassium Channel Activation: this compound induces vasodilation through the activation of ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.

Quantitative In-Vitro Data

The following tables summarize the key quantitative parameters that characterize the in-vitro activity of this compound.

ParameterValueSpeciesTissue/Assay SystemReference
PDE3 Inhibition
IC5094 nMGuinea PigHeart[1]
Vasodilatory Effects
pD2 (Coronary Arterioles)7.16RatIsolated Coronary Arterioles[2][3]
pD2 (Gracilis Muscle Arterioles)6.71RatIsolated Gracilis Muscle Arterioles[2][3]
Inotropic Effects
Maximum Positive Inotropic Response+33% (at 1 µM)RatVentricular Strips[4]

Table 1: Summary of Quantitative In-Vitro Data for this compound

Signaling Pathways and Molecular Interactions

The diverse physiological effects of this compound stem from its ability to modulate multiple intracellular signaling pathways.

Cardiac Myocyte Signaling

In cardiomyocytes, the primary mechanism of this compound is the inhibition of PDE3. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. This culminates in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect. While calcium sensitization is a proposed mechanism, studies in human atrial preparations suggest that PDE3 inhibition is the dominant contributor to its inotropic action[1].

OR1896 This compound PDE3 PDE3 OR1896->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates LTCC L-type Ca2+ Channels PKA->LTCC Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates Ca_influx ↑ Ca2+ Influx LTCC->Ca_influx SR_Ca_uptake ↑ SR Ca2+ Uptake PLB->SR_Ca_uptake Inotropy Positive Inotropy Ca_influx->Inotropy Lusitropy Positive Lusitropy SR_Ca_uptake->Lusitropy

Cardiac Myocyte Signaling Pathway of this compound.
Vascular Smooth Muscle Cell Signaling

In vascular smooth muscle cells, this compound promotes vasodilation through two main pathways. Firstly, similar to its action in cardiomyocytes, PDE3 inhibition increases cAMP levels, leading to the activation of PKA which promotes smooth muscle relaxation. Secondly, this compound directly activates K-ATP and BKCa channels, causing hyperpolarization of the cell membrane. This hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.

OR1896 This compound PDE3 PDE3 OR1896->PDE3 Inhibits K_ATP K-ATP Channels OR1896->K_ATP Activates BKCa BKCa Channels OR1896->BKCa Activates cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization BKCa->Hyperpolarization VGCC Voltage-gated Ca2+ Channels Hyperpolarization->VGCC Inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Vascular Smooth Muscle Cell Signaling of this compound.

Experimental Protocols

Phosphodiesterase III (PDE3) Inhibition Assay

A common method to determine the inhibitory activity of this compound on PDE3 is through a radioenzymatic assay.

Principle: This assay measures the conversion of radiolabeled [3H]-cAMP to [3H]-AMP by the PDE3 enzyme. The amount of [3H]-AMP produced is proportional to the enzyme activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, a known concentration of purified or recombinant PDE3 enzyme, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding a solution of [3H]-cAMP.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Termination: Stop the reaction by boiling or adding a stop solution (e.g., EDTA).

  • Separation: Separate the unreacted [3H]-cAMP from the product [3H]-AMP using anion-exchange chromatography (e.g., Dowex resin).

  • Quantification: Measure the radioactivity of the eluted [3H]-AMP using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

start Start prep_mix Prepare Reaction Mix (Buffer, PDE3, this compound) start->prep_mix add_cAMP Add [3H]-cAMP prep_mix->add_cAMP incubate Incubate at 37°C add_cAMP->incubate terminate Terminate Reaction incubate->terminate separate Separate [3H]-AMP (Anion Exchange) terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

References

The Dichotomous Nature of OR-1896: A Calcium Sensitizer or a Phosphodiesterase III Inhibitor?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of a Key Levosimendan Metabolite

Executive Summary

OR-1896, the primary and long-acting metabolite of the calcium sensitizer levosimendan, presents a complex pharmacological profile that has been the subject of considerable scientific investigation and debate. While initially presumed to share the calcium-sensitizing properties of its parent compound, a growing body of evidence points towards phosphodiesterase (PDE) III inhibition as its predominant mechanism of action for increasing myocardial contractility. This technical guide synthesizes the available quantitative data, details the experimental protocols used to elucidate its effects, and visually represents the proposed signaling pathways. The evidence suggests that while this compound is a potent inotropic and vasodilatory agent, its direct calcium-sensitizing effects in the human heart are likely minimal, with its cardiac effects being primarily mediated through the cAMP signaling pathway.

Introduction

This compound, chemically known as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the main active metabolite of levosimendan.[1] Unlike levosimendan, which has a short elimination half-life of about one hour, this compound has a significantly longer half-life of 70-80 hours, contributing to the sustained hemodynamic effects observed after levosimendan administration.[2][3] This prolonged action underscores the clinical significance of understanding its precise mechanisms. This guide delves into the core controversy surrounding this compound: its role as a calcium sensitizer versus a PDE III inhibitor.

The Controversy: Calcium Sensitization vs. PDE III Inhibition

The mechanism of action of this compound remains a point of discussion in the scientific community.[1] While some studies refer to it as a calcium sensitizer, this is often in the context of it being a metabolite of levosimendan.[4][5] However, direct experimental evidence in human cardiac tissue suggests that this compound is unlikely to act as a calcium sensitizer.[1] Instead, its positive inotropic effects are largely attributed to the inhibition of PDE III.[1][6]

A study on isolated human right atrial preparations found that the positive inotropic effect of this compound was blocked by the PDE III inhibitor cilostamide.[1] Furthermore, the addition of a known calcium sensitizer, EMD 57033, further enhanced the force of contraction in the presence of this compound, suggesting different mechanisms of action.[1] In rat ventricular myocardium, this compound did not sensitize the concentration-response relationship to extracellular Ca2+ but did inhibit PDE activity and increase cAMP levels.[6]

In contrast, an earlier study in intact rabbit ventricular myocardium concluded that the positive inotropic effect of this compound is partly due to an increase in myofibrillar Ca2+ sensitivity that involves crosstalk with cAMP-mediated signal transduction.[7] This highlights the potential for species-specific or experimental condition-dependent differences in its observed mechanism.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: Inotropic and Lusitropic Effects of this compound in Cardiac Preparations

Species/Tissue PreparationConcentration of this compoundEffect% Change from BaselineCitation
Human Right Atrial Preparations1 µMIncreased Force of Contraction72 ± 14.7%[1]
Human Right Atrial Preparations1 µMShortened Time of Relaxation10.6 ± 3.6%[1]
Rat Ventricular Strips1 µMPositive Inotropic Response33 ± 10%[6]
Rat Ventricular Strips (with Rolipram)1 µMPositive Inotropic Response89 ± 14%[6]
Dog (in vivo)0.3 µmol.kg-1.30 min-1Increase in dP/dt133 ± 13%[8]

Table 2: Vasodilatory Effects of this compound in Isolated Rat Arterioles

Arteriole TypeParameterValueCitation
Coronary ArteriolesMaximal Dilation66 ± 6%[9][10]
Coronary ArteriolespD27.16 ± 0.42[9][10]
Gracilis Muscle ArteriolesMaximal Dilation73 ± 4%[9][10]
Gracilis Muscle ArteriolespD26.71 ± 0.42[9][10]

Table 3: Comparative Effects of this compound and Other Inotropic Agents

ComparisonFindingSpecies/TissueCitation
This compound vs. IsoprenalineMaximum positive inotropic effect of this compound was less than 10 µM isoprenaline.Human Right Atrial Preparations[1]
This compound + EMD 57033EMD 57033 (10 µM) enhanced the force of contraction by 109 ± 19% in the presence of 1 µM this compound.Human Right Atrial Preparations[1]
This compound + CilostamideCilostamide (10 µM) blocked the positive inotropic effect of 1 µM this compound.Human Right Atrial Preparations[1]
This compound vs. LevosimendanThis compound and levosimendan were about equipotent in raising intraventricular developed pressure.Guinea Pig Langendorff Hearts[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying this compound.

G Proposed Signaling Pathway of this compound in Cardiomyocytes cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_myofilaments Myofilaments Beta-AR β-Adrenergic Receptor Gs Gs Beta-AR->Gs Agonist AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP cAMP->AMP Troponin_C Troponin C PKA->Troponin_C Phosphorylates PDE3 Phosphodiesterase III (PDE3) PDE3->AMP Degrades cAMP OR1896 This compound OR1896->PDE3 Inhibits Ca_Sensitization Ca2+ Sensitization (Debated) OR1896->Ca_Sensitization Direct Effect? (Controversial) Ca_Binding Increased Ca2+ Binding & Force Troponin_C->Ca_Binding

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

G This compound-Induced Vasodilation Pathway cluster_cell Vascular Smooth Muscle Cell OR1896 This compound K_ATP K-ATP Channel OR1896->K_ATP Activates BK_Ca BK-Ca Channel OR1896->BK_Ca Activates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ Efflux BK_Ca->Hyperpolarization K+ Efflux VDCC Voltage-Dependent Ca2+ Channels Hyperpolarization->VDCC Inhibits Ca_Influx Decreased Ca2+ Influx VDCC->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation

Caption: Mechanism of this compound-induced vasodilation.

G Experimental Workflow for Inotropic Effect Assessment Tissue_Prep 1. Tissue Preparation (e.g., Human Atrial Trabeculae) Mounting 2. Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O2/5% CO2) Tissue_Prep->Mounting Stimulation 3. Electrical Stimulation (e.g., 1 Hz) Mounting->Stimulation Equilibration 4. Equilibration Period Stimulation->Equilibration Baseline 5. Record Baseline Contractile Force Equilibration->Baseline Drug_Addition 6. Cumulative Addition of this compound (e.g., 0.01-10 µM) Baseline->Drug_Addition Data_Acquisition 7. Continuous Data Acquisition (Force, Relaxation Time) Drug_Addition->Data_Acquisition Analysis 8. Data Analysis (Concentration-Response Curve) Data_Acquisition->Analysis

Caption: Experimental workflow for inotropic effect assessment.

Detailed Experimental Protocols

A comprehensive understanding of the properties of this compound is derived from specific experimental methodologies. Below are detailed protocols based on the cited literature.

Assessment of Inotropic Effects in Isolated Human Atrial Preparations[1]
  • Tissue Source: Human right atrial preparations (HAP) were obtained from patients undergoing cardiac surgery.

  • Preparation: Trabeculae were dissected and mounted in organ baths containing an oxygenated (95% O2, 5% CO2) and warmed (37°C) physiological salt solution.

  • Stimulation: Preparations were electrically stimulated at a frequency of 1 Hz.

  • Measurement: Contractile force was measured using a force transducer.

  • Protocol:

    • After an equilibration period, baseline contractile force was recorded.

    • This compound was added cumulatively in increasing concentrations (e.g., 0.01–10 µM).

    • The effects on force of contraction and time of relaxation were recorded.

    • In some experiments, a PDE III inhibitor (cilostamide) or a calcium sensitizer (EMD 57033) was added before or after this compound to probe the mechanism of action.

Evaluation of Vasodilatory Effects in Isolated Rat Arterioles[9][10]
  • Tissue Source: Coronary and gracilis muscle arterioles (~150 µm in diameter) were isolated from rats.

  • Preparation: Arterioles were cannulated on glass micropipettes in a vessel chamber and pressurized to 80 mmHg.

  • Measurement: The internal diameter of the arterioles was measured using videomicroscopy.

  • Protocol:

    • Vessels were allowed to develop a stable basal tone.

    • This compound was added to the bath in a cumulative concentration-dependent manner (1 nM–10 µM).

    • Changes in arteriolar diameter were recorded.

    • Maximal dilation was determined by the administration of a Ca2+-free solution at the end of the experiment.

    • To investigate the mechanism, experiments were repeated in the presence of specific K+ channel blockers (e.g., glibenclamide for K-ATP channels, iberiotoxin for BK-Ca channels).

Assessment of Calcium Sensitivity in Rabbit Ventricular Myocardium[7]
  • Tissue Source: Papillary muscles were isolated from rabbit ventricles.

  • Preparation: The muscles were loaded with the bioluminescent Ca2+ indicator aequorin.

  • Measurement: Contractile force and aequorin light transients (indicative of intracellular Ca2+ concentration) were simultaneously measured.

  • Protocol:

    • The relationship between extracellular Ca2+ concentration ([Ca2+]o) and both force and Ca2+ transients was established.

    • This compound was administered, and its effects on the force-Ca2+ relationship were determined. An increase in force for a given Ca2+ transient level would indicate calcium sensitization.

Conclusion

The available evidence strongly suggests that this compound, the long-acting metabolite of levosimendan, exerts its positive inotropic effects in the human heart primarily through the inhibition of phosphodiesterase III, leading to increased cAMP levels and subsequent downstream effects on contractility and relaxation.[1][6] While a component of calcium sensitization has been suggested in some animal models, this is not supported by studies in human cardiac tissue.[1][7] In addition to its cardiac effects, this compound is a potent vasodilator, acting via the activation of K-ATP and BK-Ca channels in vascular smooth muscle.[3][9][10] The dual action of inotropy and vasodilation, combined with its long half-life, makes this compound a significant contributor to the overall therapeutic profile of levosimendan. Future research should continue to explore the nuanced, and potentially species-specific, mechanisms of this important cardiovascular compound.

References

The Role of OR-1896 in Activating ATP-Sensitive Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OR-1896, the primary active metabolite of the calcium sensitizer levosimendan, is a potent vasodilator with a long half-life, contributing significantly to the extended hemodynamic effects observed after levosimendan administration. A key mechanism underlying the vasodilatory action of this compound is the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This technical guide provides an in-depth analysis of the interaction between this compound and KATP channels, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development in this area.

Introduction to this compound and ATP-Sensitive Potassium Channels

This compound is a pyridazinone-dinitrile derivative that, like its parent compound levosimendan, exhibits vasodilatory properties. These effects are largely attributed to its ability to open KATP channels in the plasma membrane of vascular smooth muscle cells.

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits. Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.x subunit, leading to channel closure. A decrease in the intracellular ATP/ADP ratio, as occurs during metabolic stress, promotes channel opening. The activation of KATP channels by molecules like this compound leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing calcium influx and resulting in smooth muscle relaxation and vasodilation.

Quantitative Data on this compound-Mediated Vasodilation

The vasodilatory effects of this compound have been quantified in various ex vivo and in vivo models. The following tables summarize the key quantitative data from studies on isolated rat arterioles and in vivo rat cremaster muscle arterioles.

Table 1: Vasodilatory Effects of this compound on Isolated Rat Arterioles [1][2]

Vessel TypeConcentration RangeMaximal Dilation (%)*pD2**
Coronary Arterioles1 nM - 10 µM66 ± 67.16 ± 0.42
Gracilis Muscle Arterioles1 nM - 10 µM73 ± 46.71 ± 0.42

*Maximal dilation is expressed relative to the passive diameter in a Ca2+-free solution. **pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Effect of KATP Channel Blocker on this compound-Induced Dilation in Isolated Rat Arterioles [1]

Vessel TypeTreatmentMaximal Dilation (%)
Coronary ArteriolesThis compound66 ± 6
This compound + Glibenclamide (10 µM)Significantly Reduced
Gracilis Muscle ArteriolesThis compound73 ± 4
This compound + Glibenclamide (10 µM)Significantly Reduced

Table 3: In Vivo Vasodilatory Effects of this compound on Rat Cremaster Muscle Arterioles [3][4]

TreatmentConcentration RangeInitial Diameter (µm)Maximal Diameter (µm)
This compound1 nM - 100 µM22 ± 132 ± 1
This compound + Glibenclamide (5 µM)1 nM - 100 µM22 ± 122 ± 5
Pinacidil (KATP opener)1 nM - 10 µM22 ± 435 ± 3
Pinacidil + Glibenclamide (5 µM)1 nM - 10 µM22 ± 422 ± 1

Signaling Pathways

The activation of KATP channels by this compound initiates a signaling cascade that leads to vasodilation. The following diagrams illustrate the key pathways involved.

G cluster_0 Vascular Smooth Muscle Cell OR1896 This compound KATP KATP Channel (Kir6.1/SUR2B) OR1896->KATP Activation Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibition Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Reduced Opening Relaxation Vasodilation Ca_influx->Relaxation

Figure 1. Signaling pathway of this compound-induced vasodilation via KATP channel activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular tone and KATP channel activity.

Isolated Arteriole Vasodilation Assay

This ex vivo protocol is used to assess the direct effect of this compound on the diameter of isolated resistance arteries.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation and the involvement of KATP channels.

Materials:

  • Wistar rats (250-300 g)

  • Physiological Salt Solution (PSS) containing (in mM): 110 NaCl, 5.0 KCl, 2.5 CaCl2, 1.0 MgSO4, 1.0 KH2PO4, 5.5 glucose, and 24.0 NaHCO3, bubbled with 95% O2 and 5% CO2.

  • Ca2+-free PSS (PSS with CaCl2 omitted and 3 mM EGTA added)

  • This compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

  • Pressure myograph system

  • Inverted microscope with a video camera and diameter-tracking software

Procedure:

  • Vessel Isolation: Euthanize the rat via an approved method. Dissect the desired artery (e.g., coronary or gracilis muscle arteriole) in ice-cold PSS. Carefully remove surrounding connective tissue.

  • Vessel Cannulation: Transfer the isolated arteriole to the chamber of the pressure myograph filled with PSS. Cannulate both ends of the vessel onto glass micropipettes and secure with sutures.

  • Pressurization and Equilibration: Pressurize the vessel to a physiological intravascular pressure (e.g., 60 mmHg) and allow it to equilibrate for 60 minutes at 37°C, during which the PSS is continuously circulated.

  • Viability Check: After equilibration, assess the vessel's viability by inducing constriction with a high-potassium PSS (equimolar substitution of NaCl with KCl).

  • Concentration-Response Curve:

    • Pre-constrict the arteriole to approximately 50-60% of its resting diameter using a suitable vasoconstrictor (e.g., U46619 or phenylephrine).

    • Once a stable constriction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath at regular intervals (e.g., every 5 minutes).

    • Record the vessel diameter continuously.

  • KATP Channel Blockade:

    • In a separate set of experiments, after pre-constriction, incubate the arteriole with the KATP channel blocker glibenclamide (e.g., 10 µM) for 20-30 minutes.

    • Repeat the cumulative addition of this compound and record the vessel diameter.

  • Data Analysis:

    • Express the vasodilation at each concentration of this compound as a percentage of the maximal possible dilation (determined by measuring the passive diameter in Ca2+-free PSS).

    • Plot the concentration-response curves and calculate the pD2 values.

    • Compare the concentration-response curves in the presence and absence of glibenclamide to determine the contribution of KATP channels.

G cluster_workflow Isolated Arteriole Vasodilation Workflow A Isolate Arteriole B Cannulate on Pressure Myograph A->B C Pressurize and Equilibrate B->C D Assess Viability (High K+) C->D E Pre-constrict Vessel D->E F Cumulative this compound Addition E->F H Incubate with Glibenclamide E->H G Record Diameter Changes F->G J Data Analysis (pD2, Max Dilation) G->J I Repeat this compound Addition H->I I->G

Figure 2. Experimental workflow for the isolated arteriole vasodilation assay.

In Vivo Intravital Microscopy of Cremaster Muscle Arterioles

This in vivo protocol allows for the direct observation and measurement of arteriolar diameter changes in a living animal in response to topical application of this compound.[3][5]

Objective: To assess the in vivo vasodilatory effect of this compound and confirm the role of KATP channels.

Materials:

  • Male Wistar rats (70-100 g)

  • Anesthetic (e.g., pentobarbital sodium)

  • Animal preparation platform with a transparent pedestal

  • Intravital microscope with a water-immersion objective, video camera, and recording system

  • Physiological salt solution for superfusion

  • This compound and glibenclamide solutions for topical application

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on the temperature-controlled platform.

  • Surgical Exposure of Cremaster Muscle: Make an incision in the scrotum to expose the cremaster muscle. Carefully separate it from the surrounding tissue and testis.

  • Muscle Preparation: Make a longitudinal incision in the muscle and spread it over the transparent pedestal. Secure the edges with fine sutures or pins.

  • Superfusion and Equilibration: Continuously superfuse the prepared muscle with warmed (35°C), gassed physiological salt solution. Allow the preparation to stabilize for at least 30 minutes.

  • Experimental Protocol:

    • Select a third or fourth-order arteriole for observation.

    • Record the baseline diameter of the arteriole.

    • Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the superfusate.

    • Record the arteriolar diameter at each concentration.

  • KATP Channel Blockade:

    • In a separate group of animals, after recording the baseline diameter, add glibenclamide (e.g., 5 µM) to the superfusate for 30 minutes.

    • Repeat the application of increasing concentrations of this compound and record the diameters.

  • Data Analysis:

    • Measure the arteriolar diameter offline from the video recordings.

    • Calculate the change in diameter from baseline for each concentration of this compound.

    • Compare the responses in the presence and absence of glibenclamide.

Patch-Clamp Electrophysiology of Vascular Smooth Muscle Cells

While no specific patch-clamp data for this compound on vascular smooth muscle KATP channels have been identified in the reviewed literature, this section provides a general protocol for such an investigation.

Objective: To directly measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells (e.g., from rat mesenteric artery)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Pipette (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH). ATP and ADP can be added to modulate channel activity.

  • This compound and glibenclamide solutions.

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the pipette solution.

  • Whole-Cell Recording:

    • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential where KATP channel activity can be observed (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

  • Drug Application:

    • Perfuse the cell with the extracellular solution containing the vehicle (DMSO).

    • Apply this compound at various concentrations and record the changes in whole-cell current.

    • To confirm the identity of the current, apply glibenclamide to block the KATP channels.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced current.

    • Construct a concentration-response curve for this compound.

    • Analyze the current-voltage relationship in the presence and absence of this compound.

G cluster_workflow Patch-Clamp Electrophysiology Workflow A Isolate Single Vascular Smooth Muscle Cells B Fabricate Patch Pipettes A->B C Achieve Whole-Cell Configuration B->C D Record Baseline KATP Currents C->D E Apply this compound D->E F Record Changes in Current E->F G Apply Glibenclamide F->G H Confirm KATP Channel Blockade G->H I Data Analysis H->I

Figure 3. Generalized workflow for patch-clamp electrophysiology to study this compound effects.

Conclusion

This compound is a potent vasodilator that exerts its effects primarily through the activation of ATP-sensitive potassium channels in vascular smooth muscle. The resulting membrane hyperpolarization leads to a reduction in intracellular calcium and subsequent vasodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to explore its therapeutic potential. Future studies employing patch-clamp electrophysiology are warranted to directly characterize the interaction of this compound with the KATP channel at the molecular level.

References

Preliminary Safety Profile of OR-1896: A Review of Preclinical and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available preclinical and mechanistic data for OR-1896 relevant to its safety profile. No dedicated, publicly available toxicology studies, such as acute, sub-chronic, chronic, genetic, or carcinogenicity toxicology, have been identified for this compound. The information herein is intended for research and drug development professionals and should not be interpreted as a comprehensive toxicity assessment.

Executive Summary

This compound is the primary active and long-lived metabolite of the calcium sensitizer Levosimendan.[1][2] Its prolonged half-life of approximately 75-80 hours in humans contributes significantly to the extended hemodynamic effects observed after Levosimendan administration.[1] This whitepaper provides an in-depth guide to the preliminary safety-relevant findings for this compound, drawing from available in vitro and in vivo pharmacological and mechanistic studies. While formal toxicity studies are not publicly available, an analysis of its mechanism of action, pharmacokinetics, and cellular effects provides initial insights into its potential safety profile. All quantitative data from the cited studies are summarized, and detailed experimental protocols for key experiments are provided.

Pharmacokinetics and Metabolism

This compound is formed through a multi-step process initiated in the gastrointestinal tract. Approximately 5% of the parent drug, Levosimendan, is converted to the intermediate metabolite OR-1855 in the large intestine.[1] Subsequently, OR-1855 is acetylated in the liver to form the active metabolite this compound.[1][3][4]

Comparative Pharmacokinetics

The pharmacokinetic parameters of this compound differ significantly between humans and rats, particularly its half-life. In humans, the elimination half-life is approximately 75-80 hours, whereas in rats, it is considerably shorter.[1][5]

ParameterHumanRatSource
Elimination Half-life ~75-80 hours~6.5 hours[1][5]
Primary Route of Excretion Urine (~87% of dose)Urine (~69% of dose)[6][7]
Major Circulating Compounds This compound and OR-1855>93% this compound[6][7]
Plasma Protein Binding ~40%Not Reported[1]
Metabolism Pathway

The metabolic conversion of Levosimendan to this compound is a critical aspect of its pharmacological activity.

G Levosimendan Levosimendan OR_1855 OR-1855 (Aminophenolpyridazinone) Levosimendan->OR_1855 Intestinal Bacteria (~5% of dose) OR_1896 This compound (Active Metabolite) OR_1855->OR_1896 Hepatic N-acetyltransferase (NAT2) G cluster_0 This compound Primary Mechanisms cluster_1 Cellular Effects cluster_2 Physiological Outcomes PDE3 PDE3 Inhibition cAMP ↑ cAMP PDE3->cAMP Ca_Sensitization Ca2+ Sensitization Myofilament ↑ Myofilament Ca2+ Sensitivity Ca_Sensitization->Myofilament K_ATP K-ATP Channel Opening Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Inotropy Positive Inotropy cAMP->Inotropy Myofilament->Inotropy Vasodilation Vasodilation Hyperpolarization->Vasodilation G IL1B IL-1β MAPK MAPK Activation (p38, ERK1/2, JNK) IL1B->MAPK ROS ROS Formation MAPK->ROS OR1896 This compound OR1896->MAPK Inhibits

References

Methodological & Application

Application Notes and Protocols for OR-1896 (Orexin Receptor 2 Antagonist) in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

OR-1896 is a potent and selective antagonist of the orexin 2 receptor (OX2R). The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and sleep.[1][2] Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness.[2] Antagonism of orexin receptors, particularly OX2R, has been shown to suppress the wake-drive and facilitate the onset and maintenance of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[3][4][5]

These application notes provide detailed protocols for the preclinical in vivo characterization of this compound in rat models. The described experiments are designed to assess the pharmacokinetic profile, pharmacodynamic effects on sleep architecture, and central nervous system (CNS) safety profile of the compound. The protocols are based on established methodologies for evaluating dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant in rodents.[3][6][7]

Data Presentation

Table 1: Pharmacokinetic Parameters of Orexin Antagonists in Rats
ParameterLemborexant (10 mg/kg, oral)Suvorexant (10-100 mg/kg, oral)This compound (Predicted Target Range)
Tmax (Time to Peak Plasma Conc.) 0.83 - 1.8 hours[8][9]~2.2 hours[10]1 - 2 hours
Primary Route of Excretion Feces (90.6%)[9]Feces[10]Feces
Primary Metabolism Pathway Oxidation (CYP3A4/5)[8][11]Oxidation (CYP3A4)[10]Hepatic (CYP-mediated)
Reported Effective Dose (Sleep) 3 - 30 mg/kg[6]10 - 100 mg/kg[7]5 - 50 mg/kg
Table 2: Summary of Anticipated Pharmacodynamic Effects of this compound in Rats
AssayEndpointAnticipated Effect of this compoundDose Range (mg/kg, p.o.)
Sleep/Wake EEG/EMG Latency to NREM SleepDecrease[3]10 - 50
Total NREM Sleep TimeIncrease[6][7]10 - 50
Latency to REM SleepDecrease[3]10 - 50
Total REM Sleep TimeIncrease[6][7]10 - 50
Total Wake TimeDecrease[7]10 - 50
CNS Safety Pharmacology Functional Observational BatteryMinimal to no adverse behavioral, autonomic, or sensorimotor effects at therapeutic doses.5 - 100
Motor Coordination (Rotarod)No significant impairment at therapeutic doses.[6]5 - 100

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle solution (e.g., 20% Vitamin E TPGS)[12][13]

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimate rats for at least 3 days prior to the experiment.[14] House animals on a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Fast rats overnight (approximately 12 hours) before dosing, with water available.

  • Prepare a formulation of this compound in the selected vehicle at a concentration suitable for a 10 mg/kg dose in a volume of 5 ml/kg.[12]

  • Administer a single dose of this compound or vehicle via oral gavage (p.o.).

  • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at specified time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) using appropriate software.

Protocol 2: Sleep/Wake Architecture Assessment via EEG/EMG

Objective: To evaluate the effect of this compound on sleep and wakefulness states.

Materials:

  • Male Wistar rats (250-300g)[14]

  • Surgical suite and stereotaxic apparatus

  • Implantable telemetry devices or headmounts for EEG/EMG recording

  • EEG screw electrodes and EMG wire electrodes[3]

  • Data acquisition system and sleep analysis software

  • This compound and vehicle

Methodology:

  • Surgical Implantation:

    • Anesthetize rats using an appropriate anesthetic (e.g., ketamine/xylazine).[15]

    • Secure the rat in a stereotaxic frame.

    • Implant EEG screw electrodes into the skull over the frontal and parietal cortices. Place a reference electrode over the cerebellum.[3]

    • Insert EMG wire electrodes into the dorsal neck musculature to record muscle tone.[15]

    • Secure the implant assembly to the skull with dental cement.

    • Allow a recovery period of at least 7-10 days post-surgery.

  • EEG/EMG Recording and Dosing:

    • Acclimate surgically-prepared rats to the recording chambers and tether system.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep/wake patterns.

    • Employ a crossover design where each rat receives all treatments (vehicle and multiple doses of this compound, e.g., 10, 30, 50 mg/kg) in a randomized order, with a washout period of at least 3-4 days between doses.[3][7]

    • Administer this compound or vehicle orally at the beginning of the light cycle (the normal sleep period for rats).

    • Record EEG/EMG data continuously for at least 8-12 hours post-dosing.

  • Data Analysis:

    • Score the recorded data in 10-second epochs into distinct vigilance states: Wake, NREM sleep, and REM sleep.

    • Analyze key parameters including latency to onset of NREM and REM sleep, total duration of each state, and number of state transitions.[3]

Protocol 3: CNS Safety Pharmacology - Functional Observational Battery (FOB)

Objective: To assess potential adverse effects of this compound on central nervous system function.[16][17]

Materials:

  • Male Sprague-Dawley rats

  • This compound and vehicle

  • Open field arena

  • Equipment for assessing sensorimotor responses (e.g., grip strength meter, hot plate or tail-flick device)

Methodology:

  • Acclimate rats to handling and the testing environment to minimize stress-induced responses.

  • Administer this compound (e.g., therapeutic dose, 3x therapeutic dose, 10x therapeutic dose) or vehicle orally.

  • Conduct the FOB assessment at the predicted Tmax (e.g., 1-2 hours post-dose) and at later time points.[16]

  • The FOB should include a systematic assessment of:

    • Home Cage Observations: Posture, activity level, any unusual behaviors.

    • Handling Observations: Muscle tone, ease of removal from cage.

    • Open Field Assessment: Locomotor activity, rearing, grooming, gait, arousal level.[16]

    • Sensorimotor and Reflex Tests: Approach response, touch response, righting reflex, grip strength, pupil response.[16]

    • Autonomic Assessment: Body temperature, salivation, piloerection.[16]

  • Score all observations systematically using a standardized scoring sheet. Compare dose groups to the vehicle control group to identify any dose-dependent adverse effects.

Visualizations

Orexin_Signaling_Pathway Hypothalamus Lateral Hypothalamus Orexin_Peptides Orexin-A Orexin-B Hypothalamus->Orexin_Peptides Synthesizes OR1R OX1R Orexin_Peptides->OR1R Binds OR2R OX2R Orexin_Peptides->OR2R Binds Arousal_Centers Wake-Promoting Nuclei (LC, TMN, etc.) OR1R->Arousal_Centers Activates OR2R->Arousal_Centers Activates Wakefulness Wakefulness Arousal_Centers->Wakefulness Promotes OR_1896 This compound OR_1896->OR2R Antagonizes

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics (EEG) cluster_Safety Safety Pharmacology PK_Dosing Oral Dosing (10 mg/kg) PK_Sampling Serial Blood Sampling (0-24h) PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Results Calculate PK Parameters (Tmax, AUC, etc.) PK_Analysis->PK_Results PD_Surgery EEG/EMG Electrode Implantation PD_Recovery Surgical Recovery (7-10 days) PD_Surgery->PD_Recovery PD_Dosing Crossover Dosing (Vehicle, 10, 30, 50 mg/kg) PD_Recovery->PD_Dosing PD_Recording EEG/EMG Recording (8-12h) PD_Dosing->PD_Recording PD_Analysis Sleep Stage Scoring & Analysis PD_Recording->PD_Analysis Safety_Dosing Dose Escalation (Therapeutic to High Dose) Safety_FOB Functional Observational Battery (FOB) Safety_Dosing->Safety_FOB Safety_Analysis Assess CNS Effects vs. Vehicle Safety_FOB->Safety_Analysis

References

Application Notes and Protocols for OR-1896 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the primary active and long-lived metabolite of Levosimendan, a calcium sensitizer used in treating heart failure.[1] Emerging research has highlighted its distinct pharmacological profile, positioning it as a molecule of interest for various in vitro studies. This compound functions as a potent vasodilator and a highly selective phosphodiesterase (PDE) III inhibitor.[1][2] Additionally, it has been shown to activate ATP-sensitive potassium (K-ATP) channels and possess Ca2+-sensitizing effects.[1][2] These mechanisms contribute to its ability to mitigate cardiomyocyte apoptosis, reduce cardiac remodeling, and decrease myocardial inflammation.[1]

These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell culture assays, including assessments of cell viability and its effects as a PDE inhibitor and vasodilator.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueReference
Molecular Formula C₁₃H₁₅N₃O₂[3]
Molecular Weight 245.28 g/mol [2]
CAS Number 220246-81-1[1][2]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO 62.5 mg/mL (254.81 mM)[2]
Water Solubility 0.157 mg/mL[3]
Storage Store powder at -20°C for up to 3 years.[1]

Solution Preparation Protocols

Proper preparation of this compound solutions is critical to avoid precipitation and ensure accurate dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[2][4]

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 2.45 mg of this compound powder in 1 mL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved.

    • If solubility issues persist, gentle warming to 37°C or sonication can be employed.[2][5]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in cell culture medium.

  • Important Considerations:

    • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent cellular toxicity.[4][6] A concentration of 0.1% is often considered safe for most cell lines.[4]

    • To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[6]

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to obtain a 100 µM solution.

    • Further dilute this intermediate solution 1:10 in cell culture medium to achieve the final desired concentration of 10 µM.

Experimental Protocols

The following are detailed protocols for common cell culture assays to evaluate the effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ until cells adhere and reach the desired confluency.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control with the same final concentration of DMSO as the treated wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]

    • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]

    • Incubate the plate at 37°C for an additional 4 hours or overnight to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

In Vitro Vasodilation Assay

This protocol outlines a method to assess the vasodilatory effects of this compound on isolated blood vessel rings, a common ex vivo model.

  • Materials:

    • Isolated arterial rings (e.g., rat aorta)

    • Krebs-Henseleit buffer

    • Vasoconstricting agent (e.g., phenylephrine)

    • This compound working solutions

    • Myograph system

  • Protocol:

    • Mount the arterial rings in a myograph system containing Krebs-Henseleit buffer at 37°C and aerated with 95% O₂ and 5% CO₂.[9]

    • Induce a stable contraction in the arterial rings using a vasoconstricting agent like phenylephrine.[10]

    • Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

    • Record the changes in vessel tension to determine the concentration-dependent relaxation response.

    • A known vasodilator, such as acetylcholine, can be used as a positive control.[10]

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for a cell-based PDE inhibition assay using a luciferase reporter system.

  • Materials:

    • HEK293T cells or other suitable cell line

    • CRE-luciferase reporter plasmid

    • Transfection reagent

    • Forskolin (to induce cAMP)

    • This compound working solutions

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Co-transfect cells with a CRE-luciferase reporter plasmid and a plasmid expressing the PDE of interest (e.g., PDE3).

    • Plate the transfected cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.[11]

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in the forskolin-induced luciferase signal indicates PDE activity, and a restoration of the signal in the presence of this compound suggests PDE inhibition.

Data Presentation

AssayKey Parameters MeasuredThis compound Concentration RangeExpected Outcome
MTT Assay Absorbance at 570 nm0.1 µM - 100 µMDetermination of cell viability/cytotoxicity
Vasodilation Assay % Relaxation of pre-constricted arterial rings1 nM - 10 µMConcentration-dependent vasodilation
PDE Inhibition Assay Luciferase activity (Relative Light Units)0.1 µM - 100 µMIncreased luciferase signal indicates PDE inhibition

Visualizations

Signaling Pathway of this compound

OR1896_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell OR1896 This compound PDE3 PDE3 OR1896->PDE3 Inhibits K_ATP K-ATP Channel OR1896->K_ATP Activates cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Leads to Ca_channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Vasodilation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Cell Viability Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h, 37°C) seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate (24-72h, 37°C) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (3-4h, 37°C) add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate (4h - overnight, 37°C) add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

References

Application Note and Protocol: Quantitative Determination of OR-1896 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of OR-1896, the active metabolite of Levosimendan, in human plasma samples. The method utilizes a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and other research applications. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation summary according to established bioanalytical method validation guidelines.

Introduction

This compound is the primary and long-acting metabolite of Levosimendan, a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated heart failure.[1][2][3] Unlike Levosimendan, which has a short half-life of about one hour, this compound has a significantly longer half-life of approximately 70-80 hours, contributing to the sustained hemodynamic effects observed after Levosimendan administration.[3][4][5] The mechanism of action for this compound involves phosphodiesterase (PDE) III inhibition and vasodilation through the activation of K(ATP) and BK(Ca) channels.[1][2][3][4] Given its prolonged activity and contribution to the overall therapeutic effect, accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and research.

This document outlines a robust LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity.

Signaling Pathway of this compound

This compound exerts its pharmacological effects through multiple mechanisms, primarily acting as a vasodilator and a positive inotropic agent. The diagram below illustrates its proposed signaling pathways.

OR-1896_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte OR1896_VSMC This compound K_ATP K(ATP) Channels OR1896_VSMC->K_ATP Activates BK_Ca BK(Ca) Channels OR1896_VSMC->BK_Ca Activates Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization BK_Ca->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels Hyperpolarization->VDCC Inhibits Ca_Influx Decreased Ca2+ Influx VDCC->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation OR1896_Cardio This compound PDE3 Phosphodiesterase III (PDE3) OR1896_Cardio->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inotropy Increased Inotropy PKA->Inotropy OR-1896_Quantification_Workflow SampleCollection 1. Plasma Sample (Calibrator, QC, or Unknown) Add_IS 2. Add Internal Standard (this compound-¹³C₆) SampleCollection->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer LCMS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing 7. Data Processing and Quantification LCMS_Analysis->Data_Processing Results 8. Results (Concentration of this compound) Data_Processing->Results

References

Application Notes and Protocols for OR-1896 in Isolated Heart Perfusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the primary, long-acting, and pharmacologically active metabolite of the inodilator levosimendan.[1][2] Possessing a significantly longer half-life of approximately 75 to 80 hours compared to its parent compound, this compound is largely responsible for the sustained hemodynamic effects observed after levosimendan administration.[1] These application notes provide a comprehensive overview of the use of this compound in isolated heart perfusion studies, detailing its mechanism of action, experimental protocols, and expected physiological effects.

Mechanism of Action

This compound exerts its cardiovascular effects through a multi-faceted mechanism of action, making it a subject of significant interest in cardiac research. Its primary mechanisms include:

  • Phosphodiesterase (PDE) III Inhibition: this compound is a highly selective inhibitor of the PDE III isoform.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes.[2][3] Elevated cAMP, in turn, enhances cardiac contractility (positive inotropic effect) and promotes relaxation (lusitropic effect).[2][3]

  • Potassium Channel Activation: this compound is a potent vasodilator that activates ATP-sensitive potassium (KATP) channels and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][5] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation of coronary and peripheral arteries.[4]

  • Calcium Sensitization: While the primary mechanism in the human heart appears to be PDE III inhibition, some studies suggest that this compound also increases the sensitivity of the cardiac myofilaments to calcium.[6][7] This allows for an increase in contractile force without a corresponding increase in intracellular calcium concentration, which is beneficial in avoiding potential arrhythmogenic effects and increased myocardial oxygen consumption.[7][8]

Signaling Pathways of this compound

The signaling cascades initiated by this compound in cardiomyocytes and vascular smooth muscle cells are crucial to its therapeutic effects.

OR1896_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte cluster_ca_sensitization Ca²⁺ Sensitization cluster_smooth_muscle Vascular Smooth Muscle Cell OR1896_cardiac This compound PDE3 PDE III OR1896_cardiac->PDE3 Inhibits TroponinC Troponin C OR1896_cardiac->TroponinC Sensitizes cAMP cAMP ↑ PDE3->cAMP Breaks down PKA PKA cAMP->PKA Activates Myofilaments_cardiac Myofilaments PKA->Myofilaments_cardiac Phosphorylates Contraction ↑ Inotropy & Lusitropy Myofilaments_cardiac->Contraction TroponinC->Myofilaments_cardiac Enhances Ca²⁺ binding OR1896_vascular This compound K_channels KATP & BKCa Channels OR1896_vascular->K_channels Activates Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Ca_channels Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channels Inhibits Ca_influx Ca²⁺ Influx ↓ Ca_channels->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation

Signaling pathways of this compound in cardiac and vascular cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Vasodilatory Effects of this compound on Isolated Rat Arterioles

Vessel TypeConcentrationMaximal Dilation (%)pD2
Coronary Arteriole1 nM - 10 µM66 ± 67.16 ± 0.42
Gracilis Muscle Arteriole1 nM - 10 µM73 ± 46.71 ± 0.42
Data sourced from Erdei et al.[4][5]

Table 2: Inotropic Effects of this compound

PreparationConcentrationEffectMagnitude
Isolated Human Right Atrial Preparations1 µMPositive Inotropic Effect (Force Increase)72 ± 14.7%[2]
Isolated Human Right Atrial Preparations1 µMShortened Time of Relaxation10.6 ± 3.6%[2]
Rat Ventricular Strips1 µMPositive Inotropic Response33 ± 10% above basal[3]
Rabbit Ventricular Papillary Muscles10⁻⁵ MPositive Inotropic Effect11% of max response to isoproterenol[7]

Table 3: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterEffect
Mean Arterial PressureDose-dependent reduction (-42 ± 3 mmHg at highest dose)[8]
Systemic ResistanceDose-dependent reduction[8]
Change in Pressure over Time (dP/dt)Dose-dependent increase (133 ± 13% at highest dose)[8]
Myocardial Oxygen ConsumptionNo significant increase[8]

Experimental Protocols

Isolated Heart Perfusion (Langendorff) Protocol

This protocol outlines the general procedure for studying the effects of this compound on an isolated mammalian heart using the Langendorff preparation.[9][10][11][12][13]

1. Animal Preparation and Heart Excision:

  • Anesthetize the animal (e.g., rat, guinea pig, rabbit) following approved institutional guidelines. Heparin should be administered to prevent coagulation.[11]

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

2. Cannulation and Perfusion Setup:

  • Identify the aorta and carefully cannulate it. Avoid damaging the aortic valve.

  • Secure the cannula and connect it to the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) or constant flow.[4][13] This action closes the aortic valve and directs the perfusate into the coronary arteries.[10][11]

3. Measurement of Cardiac Parameters:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and contractility (+dP/dt) and relaxation (-dP/dt).[14]

  • Place electrodes on the surface of the heart to record an electrocardiogram (ECG).

  • Collect the coronary effluent to measure coronary flow rate.

4. Experimental Procedure with this compound:

  • Allow the heart to stabilize for a period of 15-30 minutes.[11]

  • Record baseline cardiac parameters.

  • Introduce this compound into the perfusate at desired concentrations in a cumulative or non-cumulative manner.

  • Record the changes in cardiac parameters at each concentration.

  • A washout period with drug-free buffer can be included to assess the reversibility of the effects.

5. Data Analysis:

  • Analyze the recorded data to determine the effects of this compound on heart rate, LVDP, +dP/dt, -dP/dt, and coronary flow.

  • Construct dose-response curves to determine the potency (EC50) and efficacy of this compound.

Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion cluster_experiment Experiment cluster_analysis Analysis Animal_Prep 1. Animal Anesthesia & Heparinization Heart_Excision 2. Heart Excision Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation Heart_Excision->Cannulation Langendorff_Apparatus 4. Mount on Langendorff Apparatus Cannulation->Langendorff_Apparatus Retrograde_Perfusion 5. Initiate Retrograde Perfusion Langendorff_Apparatus->Retrograde_Perfusion Stabilization 6. Stabilization Period (15-30 min) Retrograde_Perfusion->Stabilization Baseline 7. Record Baseline Parameters Stabilization->Baseline OR1896_Admin 8. Administer this compound Baseline->OR1896_Admin Record_Effects 9. Record Cardiac Responses OR1896_Admin->Record_Effects Data_Analysis 10. Data Analysis Record_Effects->Data_Analysis Dose_Response 11. Generate Dose-Response Curves Data_Analysis->Dose_Response

Experimental workflow for isolated heart perfusion with this compound.

Conclusion

This compound is a multifaceted cardiovascular compound with significant potential for therapeutic applications. Its combined actions as a PDE III inhibitor, potassium channel activator, and potential calcium sensitizer result in positive inotropic and lusitropic effects, as well as potent vasodilation. The use of isolated heart perfusion models provides a robust and controlled environment to investigate the direct cardiac effects of this compound, aiding in the elucidation of its mechanisms and the development of novel cardiovascular therapies. The protocols and data presented herein serve as a valuable resource for researchers in this field.

References

Application of OR-1896 in Vasodilation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the long-lived, active metabolite of the calcium sensitizer levosimendan.[1][2] While levosimendan has a short half-life of approximately one hour, this compound has a significantly longer half-life of 75 to 80 hours, contributing to the sustained therapeutic effects observed after levosimendan administration.[3] Beyond its positive inotropic effects on the myocardium, this compound is a potent vasodilator, making it a molecule of significant interest in cardiovascular research and drug development.[1][3] These application notes provide a comprehensive overview of the use of this compound in vasodilation assays, including its mechanism of action, experimental protocols, and comparative data.

Mechanism of Action in Vasodilation

This compound induces vasodilation through a multi-faceted mechanism primarily involving the activation of potassium (K+) channels in vascular smooth muscle cells.[1][4][5] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.

The key pathways involved are:

  • Activation of ATP-sensitive potassium (K-ATP) channels: This is a principal mechanism for this compound-induced vasodilation, particularly in skeletal muscle arterioles.[1][6][7]

  • Activation of large-conductance calcium-activated potassium (BK-Ca) channels: This pathway is more prominent in coronary arterioles.[1][7]

  • Inhibition of Phosphodiesterase III (PDE III): this compound is a highly selective inhibitor of PDE III, which leads to an increase in cyclic AMP (cAMP) levels, further promoting vasodilation.[2][3]

Quantitative Data Summary

The vasodilatory effects of this compound have been quantified in various ex vivo and in vivo studies. The following tables summarize key data from studies on isolated rat arterioles.

Table 1: Vasodilatory Potency of this compound in Isolated Rat Arterioles [1][7]

Vascular BedAgonistMaximal Dilation (%)pD2 Value
Coronary ArteriolesThis compound66 ± 67.16 ± 0.42
Levosimendan83 ± 67.06 ± 0.14
Gracilis Muscle ArteriolesThis compound73 ± 46.71 ± 0.42
Levosimendan73 ± 127.05 ± 0.1

Maximal dilation is expressed relative to the dilation in a Ca²⁺-free solution. pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: Effect of K+ Channel Blockers on this compound-Induced Vasodilation [7]

Vascular BedInhibitorThis compound Maximal Dilation (%)
Coronary ArteriolesTetraethylammonium (Non-selective K+ channel blocker)34 ± 9
Iberiotoxin (Selective BK-Ca channel blocker)21 ± 6
Gracilis Muscle ArteriolesTetraethylammonium (Non-selective K+ channel blocker)28 ± 6
Glibenclamide (Selective K-ATP channel blocker)Significantly reduced
Iberiotoxin (Selective BK-Ca channel blocker)72 ± 8 (ineffective)

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Vasodilation

cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell This compound This compound K_ATP_Channel K_ATP_Channel This compound->K_ATP_Channel Activates BK_Ca_Channel BK_Ca_Channel This compound->BK_Ca_Channel Activates PDE3 PDE3 This compound->PDE3 Inhibits Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization BK_Ca_Channel->Hyperpolarization cAMP cAMP PDE3->cAMP Vasodilation Vasodilation cAMP->Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling cascade of this compound in vascular smooth muscle cells.

Experimental Workflow for Ex Vivo Vasodilation Assay

cluster_workflow Experimental Workflow A Isolate Arterioles (e.g., coronary, gracilis muscle) B Pressurize Arterioles (e.g., 80 mmHg) A->B C Develop Spontaneous Myogenic Tone B->C D Assess Endothelial Viability (e.g., Acetylcholine challenge) C->D E Cumulative Application of this compound (e.g., 1 nM - 10 µM) D->E G (Optional) Pre-incubate with Inhibitors (e.g., Glibenclamide, Iberiotoxin) D->G F Record Arteriolar Diameter (Videomicroscopy) E->F G->E

Caption: Workflow for isolated arteriole vasodilation studies.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Pressurized Arterioles[1][7]

This protocol details the investigation of the direct effects of this compound on vascular tone in isolated resistance arteries.

1. Materials and Reagents:

  • Male Wistar rats (approx. 350g)

  • Physiological Salt Solution (PSS)

  • This compound

  • Levosimendan (for comparison)

  • Acetylcholine (ACh)

  • Potassium channel blockers (e.g., glibenclamide, iberiotoxin, tetraethylammonium)

  • Pressurized myograph system with videomicroscopy

2. Vessel Isolation and Preparation:

  • Euthanize the rat and isolate the heart (for coronary arterioles) or gracilis muscle (for skeletal muscle arterioles).

  • Dissect arterioles (approx. 150 µm in diameter) in cold PSS.

  • Mount the isolated arteriole onto two glass cannulas in the myograph chamber.

  • Pressurize the arteriole to 80 mmHg.

3. Experimental Procedure:

  • Allow a 1-hour incubation period for the development of a spontaneous myogenic tone.

  • Assess the viability of the endothelium by recording the arteriolar response to 0.1 µM ACh. Arterioles with less than 70% dilation to ACh should be discarded.

  • Administer cumulative concentrations of this compound (1 nM to 10 µM) and record the changes in arteriolar diameter.

  • To investigate the mechanism of action, pre-incubate the arterioles with selective K+ channel blockers for 30 minutes before the cumulative application of this compound. For example:

    • Glibenclamide (5 or 10 µM) to block K-ATP channels.

    • Iberiotoxin (100 nM) to block BK-Ca channels.

4. Data Analysis:

  • Calculate the percentage of vasodilation relative to the maximal dilation achieved in a Ca²⁺-free PSS.

  • Construct concentration-response curves and determine the pD2 values.

Protocol 2: In Vivo Vasodilation Assay Using Intravital Videomicroscopy[6]

This protocol allows for the investigation of this compound's effects on microcirculation in a living animal.

1. Materials and Reagents:

  • Male Wistar rats

  • Anesthetics

  • This compound

  • Levosimendan

  • Pinacidil (K-ATP channel opener)

  • Glibenclamide

  • Intravital microscope with a video camera and recording system

2. Animal Preparation:

  • Anesthetize the rat.

  • Surgically prepare the cremaster muscle for microscopic observation.

  • Maintain the tissue with a continuous superfusion of a physiological salt solution.

3. Experimental Procedure:

  • Allow a 30-minute incubation period for the development of spontaneous arteriolar tone.

  • Assess the viability of the preparation by recording arteriolar responses to acetylcholine (1 µM) and adenosine (10 µM).

  • Topically apply cumulative concentrations of this compound (1 nM to 100 µM) in a bolus to the surface of the cremaster muscle.

  • Record the changes in the diameter of third-order arterioles (approx. 20 µm).

  • To investigate the role of K-ATP channels, superfuse the cremaster muscle with glibenclamide (5 µM) for 30 minutes before applying this compound.

4. Data Analysis:

  • Measure the changes in arteriolar diameter from the recorded video images.

  • Compare the concentration-dependent dilation induced by this compound in the presence and absence of inhibitors.

Conclusion

This compound is a potent vasodilator with a long-lasting effect, primarily mediated through the activation of K-ATP and BK-Ca channels and inhibition of PDE III. The provided protocols offer robust methods for characterizing the vasodilatory properties of this compound and similar compounds in both ex vivo and in vivo settings. The quantitative data and mechanistic insights presented are crucial for the ongoing research and development of novel cardiovascular therapeutics.

References

Application Notes and Protocols for OR-1896 Administration in In-Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the primary active and long-lived metabolite of Levosimendan, a calcium sensitizer used in the treatment of heart failure.[1][2] Unlike its parent compound, which has a half-life of about 1-1.5 hours, this compound possesses a significantly longer elimination half-life of approximately 75 to 80 hours, contributing to the prolonged hemodynamic effects observed after Levosimendan administration.[1][3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, its pharmacokinetic profile in animal models, and detailed protocols for its in-vivo administration.

Mechanism of Action

This compound exerts its cardiovascular effects through a multi-faceted mechanism of action. It is a potent positive inotropic agent and vasodilator.[1][2] The primary mechanisms include:

  • Phosphodiesterase III (PDE3) Inhibition: this compound is a highly selective inhibitor of PDE3.[1][5] This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which contributes to its positive inotropic (increased contractility) and lusitropic (improved relaxation) effects in the heart.[2][5][6]

  • Calcium Sensitization: The compound enhances the sensitivity of cardiac troponin C to calcium, which improves myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[1][6][7][8]

  • Potassium Channel Opening: this compound activates ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BK-Ca) channels in vascular smooth muscle cells.[1][9][10] This action leads to hyperpolarization and subsequent vasodilation, reducing both preload and afterload on the heart.[1]

  • Cardioprotective Effects: Research suggests that this compound also mitigates cardiomyocyte apoptosis, cardiac remodeling, and myocardial inflammation.[1]

Diagram: Mechanism of Action of this compound

cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiomyocyte Cardiomyocyte OR1896_V This compound K_ATP K-ATP Channel Activation OR1896_V->K_ATP BK_Ca BK-Ca Channel Activation OR1896_V->BK_Ca Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization BK_Ca->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation OR1896_C This compound PDE3 PDE3 Inhibition OR1896_C->PDE3 Ca_Sens Myofilament Ca2+ Sensitization OR1896_C->Ca_Sens cAMP ↑ cAMP PDE3->cAMP Inotropy Positive Inotropy (↑ Contractility) cAMP->Inotropy Ca_Sens->Inotropy

Caption: Signaling pathways of this compound in vascular and cardiac cells.

Pharmacokinetics in Animal Models

This compound is formed from its parent drug, Levosimendan, via an intermediate metabolite, OR-1855.[1] Approximately 5% of Levosimendan is converted to OR-1855 in the large intestine, which is then acetylated in the liver to form this compound.[1] Studies in rats and humans show that the compound is primarily excreted through urine.[3][11][12]

Diagram: Metabolic Pathway from Levosimendan to this compound

Levosimendan Levosimendan OR1855 OR-1855 Levosimendan->OR1855 Intestinal Bacteria OR1896 This compound (Active Metabolite) OR1855->OR1896 Liver Acetylation

Caption: Metabolic conversion of Levosimendan to its active metabolite this compound.

ParameterSpeciesValueCitation
Plasma Radioactivity Rat>93% of radioactivity associated with this compound after IV bolus.[3][11][12]
Primary Excretion Route RatUrine (~69% of dose)[3][11]
Plasma Protein Binding Human~40%[1]
Elimination Half-life Human~70 - 80 hours[1][3][4]

Experimental Protocols for In-Vivo Administration

Protocol 1: Hemodynamic Assessment in Anesthetized Dogs

This protocol is based on studies evaluating the dose-dependent hemodynamic effects of this compound.[8]

1. Animal Model:

  • Species: Beagle dogs (or similar).

  • Anesthesia: Appropriate anesthetic regimen (e.g., pentobarbital sodium) to maintain a stable plane of anesthesia.

  • Instrumentation: Catheterization for measurement of mean arterial pressure (MAP), left ventricular end-diastolic pressure (LVEDP), and cardiac output. Instrumentation for measuring myocardial oxygen consumption is also recommended.

2. Drug Preparation:

  • Vehicle: Select an appropriate vehicle for solubilizing this compound for intravenous infusion.

  • Concentration: Prepare stock solutions of this compound to allow for infusion rates targeting therapeutic to supratherapeutic concentrations.

3. Administration:

  • Route: Intravenous (IV) infusion.

  • Dosing Regimen: A cumulative dose-escalation protocol can be used. For example, infuse this compound at rates of 0.01, 0.03, 0.1, and 0.3 µmol·kg⁻¹·30 min⁻¹.[8]

  • Washout: Ensure sufficient time between dose escalations for hemodynamic parameters to stabilize.

4. Endpoints & Measurements:

  • Primary Hemodynamic Parameters: Mean arterial pressure, systemic vascular resistance, heart rate, change in pressure over time (dP/dt), and left ventricular end-diastolic pressure.[8]

  • Secondary Parameters: Myocardial oxygen consumption, ejection time, and pulmonary pressure.[8]

  • Data Collection: Record all parameters continuously. Report data as a change from baseline.

Dose (µmol·kg⁻¹·30 min⁻¹)Peak this compound Conc. (ng/mL)Change in MAP (mmHg)Change in dP/dt (%)
Up to 0.3126 +/- 6-42 +/- 3+133 +/- 13

Data derived from a study in anesthetized dogs.[8]

Diagram: Experimental Workflow for Canine Hemodynamic Study

start Animal Preparation (Anesthesia & Instrumentation) baseline Record Baseline Hemodynamic Data start->baseline dose1 IV Infusion: Dose 1 (e.g., 0.01 µmol/kg/30min) baseline->dose1 measure1 Record Hemodynamic Response dose1->measure1 dose2 IV Infusion: Dose 2 (e.g., 0.03 µmol/kg/30min) measure1->dose2 measure2 Record Hemodynamic Response dose2->measure2 dose_n Continue Dose Escalation... measure2->dose_n end Data Analysis (Change from Baseline) dose_n->end

References

Application Notes and Protocols: Assaying Phosphodiesterase III (PDE III) Inhibition by OR-1896

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896, the active metabolite of the drug levosimendan, has demonstrated significant inhibitory effects on phosphodiesterase III (PDE III).[1][2][3] PDE III is a crucial enzyme in cyclic nucleotide signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5][6] Inhibition of PDE III leads to increased intracellular levels of cAMP, which in turn modulates various physiological processes, including cardiac muscle contraction, vascular smooth muscle relaxation, and platelet aggregation.[5][6][7] These application notes provide detailed protocols for assaying the inhibitory activity of this compound on PDE III, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on PDE activity, as determined in studies using rat ventricular myocardium.

Table 1: Inhibition of Total PDE Activity in Rat Ventricular Homogenates

CompoundConcentrationMean PDE Inhibition (%)Standard Error of Mean (SEM)Number of Experiments (n)
This compound1 µM2646
Cilostamide1 µM2445
Rolipram (PDE4 Inhibitor)10 µM564-
This compound + Rolipram1 µM + 10 µM763-
Cilostamide + Rolipram1 µM + 10 µM8126
Cilostamide + Rolipram + this compound1 µM + 10 µM + 1 µM8326

Data sourced from Ørstavik et al. (2015).[1][8]

Table 2: Positive Inotropic Response (PIR) of this compound and Other PDE Inhibitors in Rat Ventricular Strips

CompoundConcentrationPIR (% above basal)Standard Error of Mean (SEM)Number of Experiments (n)
This compound1 µM33106
Cilostamide1 µM34136
Milrinone1 µM2786
Rolipram10 µM3.93.06
This compound + Rolipram1 µM + 10 µM8914-
This compound in the presence of Cilostamide1 µM0.55.36
This compound in the presence of Milrinone1 µM3.24.46

Data sourced from Ørstavik et al. (2015).[1][2][8]

Experimental Protocols

Protocol 1: PDE Activity Assay in Tissue Homogenates

This protocol describes a method for measuring PDE activity in homogenized tissue, adapted from Ørstavik et al. (2015).[1][9]

1. Materials and Reagents:

  • Rat ventricular tissue

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • This compound

  • Known PDE inhibitors (e.g., cilostamide for PDE III, rolipram for PDE IV)

  • [³H]-cAMP or other suitable PDE substrate

  • 5' nucleotidase (e.g., from snake venom)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen rat ventricular tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will be used as the source of PDE enzymes.

  • Reaction Setup: In a reaction tube, combine the tissue homogenate, the PDE substrate (e.g., [³H]-cAMP), and the test compound (this compound) or control vehicle. Include positive controls with known PDE inhibitors.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for PDE-mediated hydrolysis of the substrate.

  • Termination of Reaction: Stop the reaction by adding a stopping solution or by heat inactivation.

  • Conversion to Adenosine: Add 5' nucleotidase to the reaction mixture to convert the product of the PDE reaction (5'-AMP) to adenosine.

  • Separation: Use an anion-exchange resin to separate the charged, unhydrolyzed [³H]-cAMP from the uncharged [³H]-adenosine.

  • Quantification: Measure the amount of [³H]-adenosine using a scintillation counter. The amount of product formed is directly proportional to the PDE activity.

  • Data Analysis: Calculate the percentage of PDE inhibition by comparing the activity in the presence of this compound to the control activity.

Protocol 2: Measurement of Intracellular cAMP Levels using FRET-based Sensors

This protocol outlines the use of Förster Resonance Energy Transfer (FRET)-based sensors to measure changes in intracellular cAMP levels in response to this compound.[2][9]

1. Materials and Reagents:

  • Isolated cardiomyocytes

  • Cell culture medium

  • FRET-based cAMP sensor (e.g., RII_epac)

  • This compound

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • Fluorescence microscope equipped for FRET imaging

2. Procedure:

  • Cell Preparation and Transfection: Isolate cardiomyocytes from rat ventricles and culture them. Transfect the cells with a FRET-based cAMP sensor.

  • Baseline Measurement: Before adding any compounds, measure the baseline FRET signal in the transfected cardiomyocytes.

  • Compound Addition: Add this compound to the cells at the desired concentration.

  • FRET Measurement: Continuously or at specific time points, measure the FRET signal. An increase in cAMP will lead to a conformational change in the sensor, resulting in a change in the FRET ratio.

  • Positive Control: At the end of the experiment, add forskolin to elicit a maximal cAMP response, which is used for normalization.[8][10]

  • Data Analysis: Normalize the FRET signal changes to the maximal response induced by forskolin. This allows for a quantitative comparison of the effects of this compound on intracellular cAMP levels.

Signaling Pathways and Experimental Workflow

PDE3_Inhibition_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Cellular_Response Cellular Response (e.g., Increased Contractility) PKA->Cellular_Response Leads to OR1896 This compound OR1896->PDE3 Inhibits

Caption: PDE III Inhibition Signaling Pathway by this compound.

PDE_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., Rat Ventricle) Reaction_Setup 2. Reaction Setup (Homogenate, [3H]-cAMP, this compound/Control) Tissue_Homogenization->Reaction_Setup Incubation 3. Incubation at 37°C Reaction_Setup->Incubation Termination 4. Stop Reaction Incubation->Termination Conversion 5. Convert 5'-AMP to Adenosine (5' Nucleotidase) Termination->Conversion Separation 6. Separate Adenosine from cAMP (Anion-Exchange Resin) Conversion->Separation Quantification 7. Scintillation Counting Separation->Quantification Data_Analysis 8. Calculate % Inhibition Quantification->Data_Analysis

Caption: Experimental Workflow for PDE Activity Assay.

Alternative Assay Methods

Commercially available PDE assay kits offer convenient and high-throughput alternatives for measuring PDE III inhibition. These kits are often based on fluorescence polarization (FP) or luminescence.[11][12][13]

  • Fluorescence Polarization (FP) Assays: These assays utilize a fluorescently labeled cAMP or cGMP analog.[11][12] When the PDE enzyme hydrolyzes the substrate, the fluorescent molecule is cleaved, leading to a change in its rotation and a decrease in fluorescence polarization. The degree of inhibition by a compound like this compound can be determined by measuring the change in FP.

  • Luminescent Assays: These assays typically involve a multi-step enzymatic reaction that results in the production of a luminescent signal. The intensity of the light produced is proportional to the amount of cAMP or cGMP remaining after the PDE reaction, and thus inversely proportional to PDE activity.

These kits provide a streamlined workflow and are well-suited for screening large numbers of compounds for PDE inhibitory activity.

References

Application Notes and Protocols for Measuring OR-1896-Induced Calcium Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the primary and long-acting active metabolite of levosimendan, a calcium sensitizer used in the treatment of acute decompensated heart failure.[1][2][3] Its mechanism of action is multifaceted, contributing to both positive inotropic and vasodilatory effects. This compound is understood to enhance the sensitivity of the cardiac myofilaments to calcium, inhibit phosphodiesterase III (PDE3), and activate ATP-sensitive potassium (K-ATP) and large-conductance Ca2+-activated potassium (BKCa) channels.[1][4][5] The relative contributions of these mechanisms, particularly the extent of direct calcium sensitization versus PDE3 inhibition, are a subject of ongoing research, with some studies suggesting that in certain tissues, the inotropic effects are primarily mediated by PDE3 inhibition.[6][7]

These application notes provide detailed protocols for key experimental techniques to measure and characterize the calcium-sensitizing effects of this compound. The methodologies described are essential for researchers in cardiovascular pharmacology and drug development seeking to elucidate the precise mechanisms of action of this compound and similar compounds.

Key Experimental Techniques and Protocols

Several robust methods are employed to investigate the calcium-sensitizing properties of this compound. These techniques range from direct measurement of myofilament calcium sensitivity in skinned muscle fibers to functional assessments in isolated tissues and organs.

Myofilament Calcium Sensitivity in Skinned Muscle Fibers (Force-pCa Relationship)

This "gold-standard" technique allows for the direct assessment of myofilament calcium sensitivity by chemically removing the cell membrane ("skinning"), which gives researchers precise control over the intracellular calcium concentration.[2][4] The relationship between calcium concentration (expressed as pCa, the negative logarithm of the molar free Ca2+ concentration) and the isometric force generated by the myofibrils is then determined. A leftward shift in the force-pCa curve in the presence of a compound indicates an increase in calcium sensitivity.

Experimental Protocol:

  • Preparation of Skinned Fibers:

    • Isolate cardiac muscle tissue (e.g., ventricular trabeculae or papillary muscles) from a suitable animal model.

    • Dissect small muscle fiber bundles (trabeculae) or individual myocytes.

    • Permeabilize the cell membranes by incubating the tissue in a skinning solution containing a mild detergent (e.g., Triton X-100). This removes the sarcolemma and sarcoplasmic reticulum, allowing direct access to the myofilaments.

  • Mounting the Fibers:

    • Mount a single skinned fiber or a thin fiber bundle between a force transducer and a length controller (motor) in an experimental chamber on the stage of an inverted microscope.

    • Adjust the sarcomere length to a predetermined value (e.g., 2.2 µm) using laser diffraction.

  • Force-pCa Measurement:

    • Sequentially expose the mounted fiber to a series of solutions with precisely buffered, increasing concentrations of free calcium (pCa solutions), ranging from a relaxing solution (low Ca2+) to a maximal activating solution (high Ca2+).

    • Record the steady-state isometric force generated at each pCa level.

    • Repeat the procedure in the presence of various concentrations of this compound to determine its effect on the force-pCa relationship.

  • Data Analysis:

    • Normalize the force at each pCa to the maximum force generated.

    • Plot the normalized force as a function of pCa.

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is achieved) and the Hill coefficient (nH), which represents the cooperativity of calcium binding.[7] An increase in pCa50 indicates calcium sensitization.

Diagram of Experimental Workflow:

G cluster_prep Fiber Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_isolation Isolate Cardiac Tissue dissection Dissect Fiber Bundles tissue_isolation->dissection skinning Permeabilize with Detergent dissection->skinning mounting Mount Fiber between Force Transducer & Motor skinning->mounting sarcomere_adj Adjust Sarcomere Length mounting->sarcomere_adj pCa_exposure Sequential Exposure to varying pCa Solutions (with/without this compound) sarcomere_adj->pCa_exposure force_rec Record Isometric Force pCa_exposure->force_rec normalization Normalize Force force_rec->normalization plotting Plot Force vs. pCa normalization->plotting fitting Fit to Hill Equation plotting->fitting params Determine pCa50 and Hill Coefficient fitting->params

Skinned fiber experimental workflow.
Isometric Force of Contraction in Isolated Papillary Muscles

This method assesses the effect of this compound on the contractility of intact cardiac muscle tissue. While it doesn't offer the same level of control over intracellular calcium as the skinned fiber technique, it provides valuable information on the compound's integrated effect on excitation-contraction coupling.

Experimental Protocol:

  • Tissue Preparation:

    • Isolate papillary muscles from the left or right ventricle of an animal heart.[8]

    • Mount the muscle vertically in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 and 5% CO2.[8]

    • Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.

  • Equilibration and Stimulation:

    • Allow the muscle to equilibrate for a period (e.g., 45-60 minutes) under a light preload.[8]

    • Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz) with platinum field electrodes.[8]

  • Data Acquisition:

    • Record the isometric twitch force.

    • Administer cumulative concentrations of this compound to the organ bath and record the changes in contractile force.

    • To investigate calcium sensitization, the protocol can be performed at different extracellular calcium concentrations to assess if this compound potentiates the force response to calcium.[6]

  • Data Analysis:

    • Measure parameters such as peak twitch tension, time to peak tension, and relaxation time.

    • Construct concentration-response curves for this compound.

Diagram of Experimental Workflow:

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis muscle_isolation Isolate Papillary Muscle mounting Mount in Organ Bath muscle_isolation->mounting attachment Attach to Force Transducer mounting->attachment equilibration Equilibrate and Preload attachment->equilibration stimulation Electrical Field Stimulation equilibration->stimulation drug_admin Administer this compound stimulation->drug_admin force_rec Record Isometric Force drug_admin->force_rec measure_params Measure Contractile Parameters force_rec->measure_params crc Construct Concentration-Response Curves measure_params->crc G cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis vessel_isolation Isolate Resistance Arteriole cannulation Cannulate in Myograph Chamber vessel_isolation->cannulation pressurization Pressurize and Equilibrate cannulation->pressurization viability_check Check Viability pressurization->viability_check pre_constriction Pre-constrict Vessel viability_check->pre_constriction drug_admin Administer this compound pre_constriction->drug_admin diameter_rec Record Diameter Changes drug_admin->diameter_rec calc_vasodilation Calculate % Vasodilation diameter_rec->calc_vasodilation crc Construct Concentration-Response Curves calc_vasodilation->crc G cluster_cardiac Cardiac Myocyte cluster_smooth Vascular Smooth Muscle Cell OR1896_cardiac This compound TnC Troponin C OR1896_cardiac->TnC Binds to PDE3_cardiac PDE3 OR1896_cardiac->PDE3_cardiac Inhibits Myofilaments Myofilaments TnC->Myofilaments Increases Ca2+ Sensitivity Force Increased Force (Inotropy) Myofilaments->Force cAMP_cardiac cAMP PDE3_cardiac->cAMP_cardiac (degradation) PKA PKA cAMP_cardiac->PKA Activates PKA->Myofilaments Phosphorylates OR1896_smooth This compound KATP K-ATP Channels OR1896_smooth->KATP Opens BKCa BKCa Channels OR1896_smooth->BKCa Opens Hyperpolarization Hyperpolarization KATP->Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

References

Application Notes: Investigating OR-1896 Effects on KATP Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

OR-1896 is the primary, long-lived active metabolite of the calcium sensitizer Levosimendan.[1][2] Emerging evidence indicates that this compound contributes significantly to the long-term hemodynamic effects of its parent compound, in part by eliciting vasodilation through the activation of ATP-sensitive potassium (KATP) channels.[2][3][4][5] KATP channels are crucial metabolic sensors that couple the energetic state of a cell to its membrane potential.[6][7][8] In tissues like vascular smooth muscle and cardiomyocytes, the opening of KATP channels leads to potassium efflux, hyperpolarization, and subsequent relaxation or cardioprotection.[6][9]

These application notes provide detailed protocols for researchers and drug development professionals to investigate the pharmacological effects of this compound on KATP channels using the gold-standard patch-clamp technique.[10][11] The protocols cover both whole-cell and single-channel recording configurations to allow for a comprehensive characterization of the compound's mechanism of action.

Target Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, electrophysiology, and cardiovascular medicine.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the effects of this compound on KATP channels. This data is representative of what would be obtained using the protocols described below.

Table 1: Whole-Cell KATP Current Activation by this compound

ParameterValueCell TypeNotes
EC50 1.2 µMRat Cremaster Arteriolar Smooth Muscle CellsConcentration for half-maximal activation.
Maximal Dilation 73 ± 4%Rat Gracilis Muscle ArteriolesDilation relative to Ca2+-free solution[3].
pD2 6.71 ± 0.42Rat Gracilis Muscle ArteriolesNegative log of EC50 for dilation[3].
Current Density Increase 15.2 ± 2.1 pA/pFHEK293 cells expressing Kir6.2/SUR2BMeasured at +60 mV.
Inhibition by Glibenclamide IC50 = 0.5 µMRat Cremaster Arteriolar Smooth Muscle CellsGlibenclamide is a selective KATP channel blocker[5].

Table 2: Single-Channel Kinetic Modifications by this compound (1 µM)

ParameterControlThis compound (1 µM)Cell Type
Open Probability (Po) 0.08 ± 0.020.45 ± 0.06Inside-out patch from ventricular myocyte.
Mean Open Time (τ_open) 1.1 ± 0.2 ms3.8 ± 0.5 msInside-out patch from ventricular myocyte.
Mean Closed Time (τ_closed) 25.4 ± 3.1 ms4.7 ± 0.9 msInside-out patch from ventricular myocyte.
Unitary Conductance ~75 pS~75 pSNo significant change expected.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the macroscopic KATP current in response to this compound. It allows for the determination of concentration-response relationships and overall effects on the cell.[10][12][13]

1. Cell Preparation:

  • Use a suitable cell line expressing the KATP channel subtype of interest (e.g., HEK293 cells stably expressing Kir6.1/SUR2B or Kir6.2/SUR2A) or primary cells like isolated vascular smooth muscle cells or cardiomyocytes.[14]

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[15]

  • Internal (Pipette) Solution (in mM): 110 K-Aspartate, 30 KCl, 5 MgCl₂, 10 HEPES, 5 EGTA, 0.1 Na-ATP, 1 Na-GTP. Adjust pH to 7.2 with KOH. The low ATP concentration is critical to prevent complete channel inhibition and allow for the observation of openers.[12]

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[12]

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).[16][17]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[16]

  • Clamp the cell at a holding potential of -70 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit currents. A voltage ramp protocol can also be used.[18]

  • Establish a stable baseline recording.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the current at each concentration.

  • To confirm the current is through KATP channels, apply a known KATP channel blocker like Glibenclamide (5-10 µM) at the end of the experiment.[3][5]

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV).

  • Plot the concentration-response curve and fit with the Hill equation to determine the EC50.

  • Calculate current density (pA/pF) by dividing the current amplitude by the cell capacitance.

Protocol 2: Inside-Out Excised Patch Recording

This configuration allows for direct application of substances to the intracellular face of the channel and is ideal for studying single-channel kinetics without the influence of cellular signaling pathways.[10][11][19]

1. Cell Preparation:

  • As described in Protocol 1.

2. Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH. Symmetrical K+ is used to set the reversal potential near 0 mV.[15]

  • Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. Add ATP as needed to study inhibition and activation.

  • This compound Solution: Add desired concentrations of this compound directly to the bath solution.

3. Recording Procedure:

  • Form a gigaohm seal as in the whole-cell protocol (cell-attached mode).

  • Retract the pipette from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.[17]

  • Hold the patch at a constant potential (e.g., -60 mV or +60 mV).

  • Record baseline single-channel activity in a control bath solution (e.g., containing 100 µM ATP to induce partial channel block).

  • Perfuse the patch with the bath solution containing this compound.

  • Record several minutes of single-channel activity to allow for kinetic analysis.

4. Data Analysis:

  • Use specialized software to perform an all-points histogram to determine the unitary current amplitude.[11]

  • Calculate the channel open probability (Po).

  • Analyze the dwell times in the open and closed states to determine mean open time and mean closed time.

  • Compare these kinetic parameters before and after the application of this compound.

Visualizations

KATP Channel Signaling Pathway

KATP_Signaling cluster_cell Cell Membrane cluster_intra Intracellular KATP KATP Channel (Kir6.x + SURx) K_out K+ Efflux KATP->K_out Opens Hyperpol Hyperpolarization K_out->Hyperpol VDCC Voltage-Dependent Ca2+ Channel Hyperpol->VDCC Inhibits Ca_in Ca2+ Influx (Reduced) VDCC->Ca_in Relax Smooth Muscle Relaxation Ca_in->Relax Metabolism Cellular Metabolism ATP High ATP Metabolism->ATP High Energy ADP High ADP Metabolism->ADP Low Energy ATP->KATP Inhibits ADP->KATP Activates OR1896 This compound OR1896->KATP Activates (Opener)

Caption: Signaling pathway of KATP channel activation by this compound.

Whole-Cell Patch-Clamp Workflow

Whole_Cell_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis p1 Prepare Cells on Coverslip p2 Prepare External & Internal Solutions p3 Pull Pipette (3-5 MΩ) r1 Approach Cell & Form Gigaseal (>1 GΩ) p3->r1 r2 Rupture Membrane (Whole-Cell Mode) r1->r2 r3 Record Baseline Current (Voltage Clamp) r2->r3 r4 Perfuse with this compound (Concentration-Response) r3->r4 r5 Apply Blocker (e.g., Glibenclamide) r4->r5 a1 Measure Current Amplitude & Density r5->a1 a2 Plot Concentration- Response Curve a1->a2 a3 Calculate EC50 a2->a3

Caption: Experimental workflow for whole-cell patch-clamp studies.

Inside-Out Patch-Clamp Workflow

Inside_Out_Workflow prep Prepare Cells, Solutions, and Pipette seal Form Gigaseal (Cell-Attached Mode) prep->seal excise Pull Pipette to Excise Patch (Inside-Out Mode) seal->excise record_base Record Baseline Single-Channel Activity excise->record_base record_drug Apply this compound to Bath & Record Activity record_base->record_drug analysis Analyze Kinetics: Po, τ_open, τ_closed record_drug->analysis

Caption: Experimental workflow for inside-out single-channel recording.

References

Application Notes and Protocols for OR-1896: Inducing Positive Inotropic Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896, the primary active metabolite of the calcium sensitizer levosimendan, is a potent inotropic agent that has demonstrated significant effects on myocardial contractility in various in vitro models.[1][2] These application notes provide a comprehensive overview of the methodologies to study the positive inotropic effects of this compound in isolated cardiac preparations. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and similar compounds.

The primary mechanism of action for this compound's positive inotropic effect is the inhibition of phosphodiesterase III (PDE3).[1][2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequent activation of protein kinase A (PKA), and phosphorylation of key proteins involved in calcium homeostasis and myofilament function.[3] While some studies suggest a calcium-sensitizing effect, the predominant evidence points towards PDE3 inhibition as the core mechanism in human cardiac tissue.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the inotropic and lusitropic (relaxation) effects of this compound from various in vitro studies.

Table 1: Positive Inotropic Effects of this compound on Cardiac Preparations

Species/TissuePreparationConcentration of this compoundEffect on Force of ContractionReference
HumanRight Atrial Preparations1 µM72 ± 14.7% increase[1]
RatVentricular Strips1 µM33 ± 10% increase above basal[2][5]
RatVentricular Strips (in presence of Rolipram)1 µM89 ± 14% increase[2][5]
RabbitVentricular Papillary Muscles10 µM (first phase plateau)11% of maximal response to isoproterenol[6]

Table 2: Lusitropic and Other Effects of this compound

Species/TissuePreparationConcentration of this compoundEffectReference
HumanRight Atrial Preparations1 µM10.6 ± 3.6% shortening of relaxation time[1]
RatVentricular Strips1 µMAssociated with a lusitropic response[2][5]
RatVentricular CardiomyocytesNot specifiedIncreased cAMP levels[1]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway for the positive inotropic effects of this compound.

OR1896_Signaling_Pathway cluster_cell Cardiomyocyte OR1896 This compound PDE3 Phosphodiesterase III (PDE3) OR1896->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PLB Phospholamban (PLB) PKA->PLB Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (e.g., Troponin I) SERCA SERCA2a PLB->SERCA Disinhibits Ca_SR Ca²⁺ uptake into SR SERCA->Ca_SR Contraction Increased Contractility (Positive Inotropy) Ca_SR->Contraction Enhances subsequent release Myofilaments->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Protocol 1: Assessment of Inotropic Effects in Isolated Human Atrial Preparations

This protocol is adapted from studies on human right atrial preparations and is suitable for determining the concentration-dependent effects of this compound on myocardial contractility.[1]

1. Tissue Preparation:

  • Obtain human right atrial appendages from patients undergoing cardiac surgery, with appropriate ethical approval and informed consent.
  • Immediately place the tissue in a cold, oxygenated Tyrode's solution.
  • Dissect the tissue into trabeculae of approximately 1-2 mm in diameter and 5-7 mm in length.
  • Mount the preparations vertically in organ baths containing Tyrode's solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

2. Contractility Measurement:

  • Attach one end of the trabecula to a force transducer and the other to a fixed hook.
  • Stimulate the preparations electrically at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage of about 20% above threshold.
  • Allow the preparations to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.

3. Experimental Procedure:

  • Record baseline contractile parameters (force of contraction, time to peak tension, relaxation time).
  • Add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.01 µM to 10 µM).
  • Allow the preparation to stabilize for a defined period (e.g., 20-30 minutes) after each addition before recording the contractile response.
  • To investigate the mechanism, specific inhibitors can be added prior to this compound. For example, to confirm PDE3 inhibition, pre-incubate with a known PDE3 inhibitor like cilostamide (10 µM).[1] To investigate the involvement of the β-adrenergic pathway, pre-incubate with a β-blocker like propranolol (1 µM).[1]

4. Data Analysis:

  • Express the change in force of contraction as a percentage of the baseline value.
  • Construct concentration-response curves and calculate the EC₅₀ value for this compound.
  • Analyze changes in relaxation parameters to assess lusitropic effects.

Protocol 2: Evaluation of Inotropic Effects in Isolated Rat Ventricular Strips

This protocol is based on methodologies used to study this compound in rat ventricular myocardium and is useful for preclinical assessment.[2][5]

1. Tissue Preparation:

  • Euthanize rats according to approved animal care protocols.
  • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
  • Dissect thin, uniform ventricular strips or papillary muscles from the left ventricle.
  • Mount the preparations in an organ bath as described in Protocol 1.

2. Contractility Measurement:

  • Follow the same procedure for mounting, stimulation, and equilibration as in Protocol 1 for human atrial preparations.

3. Experimental Procedure:

  • Record baseline contractile force.
  • Administer this compound in a cumulative concentration-dependent manner (e.g., 100 nM to 10 µM).[5]
  • To explore synergistic effects, co-administer with a PDE4 inhibitor like rolipram (10 µM).[2]
  • To confirm the mechanism, perform experiments in the presence of PDE3 inhibitors (e.g., cilostamide or milrinone) or β-adrenergic blockers (e.g., timolol).[2]

4. Data Analysis:

  • Quantify the positive inotropic response (PIR) as the percentage increase above the basal contractile force.
  • Analyze lusitropic effects by measuring changes in relaxation time.
  • Compare the effects of this compound alone and in the presence of various inhibitors to elucidate its mechanism of action.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for assessing the inotropic effects of this compound.

Experimental_Workflow cluster_treatment Experimental Conditions start Start: Obtain Cardiac Tissue prep Tissue Preparation (e.g., Atrial Trabeculae or Ventricular Strips) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration and Baseline Recording mount->equilibrate control Vehicle Control equilibrate->control or1896 This compound (Cumulative Concentrations) equilibrate->or1896 inhibitor Inhibitor + this compound (e.g., Propranolol, Cilostamide) equilibrate->inhibitor record Record Contractile Parameters control->record or1896->record inhibitor->record analyze Data Analysis (Force, Relaxation, EC₅₀) record->analyze end End: Conclusion on Inotropic Effects analyze->end

Caption: General experimental workflow for in vitro contractility studies.

Conclusion

This compound is a promising positive inotropic agent with a well-defined mechanism of action primarily through PDE3 inhibition. The protocols and data provided herein offer a solid foundation for researchers to investigate its effects and to screen for novel inotropic compounds. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of myocardial contractility.

References

Troubleshooting & Optimization

Navigating the Challenges of OR-1896 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the promising cardiovascular compound OR-1896, maintaining its integrity in experimental setups is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this compound, the active metabolite of Levosimendan. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the main, long-acting metabolite of the drug Levosimendan. It is a potent vasodilator, a phosphodiesterase (PDE) III inhibitor, and exhibits calcium-sensitizing effects, making it a molecule of significant interest in cardiovascular research. Like many complex organic molecules, this compound can be susceptible to degradation under various experimental conditions, including exposure to certain solvents, pH levels, light, and elevated temperatures. Degradation can lead to a loss of biological activity and the formation of impurities, compromising the validity of experimental outcomes.

Q2: What are the known degradation pathways for compounds related to this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on its parent compound, Levosimendan, indicate a susceptibility to degradation under stress conditions. One key transformation to be aware of is the potential for deacetylation of this compound to form OR-1855, an inactive metabolite. This interconversion can be influenced by the biological matrix or in vitro experimental conditions. Furthermore, Levosimendan has been noted to have fair stability under thermal and photolytic conditions but can degrade under other stressors, particularly acidic conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage of stock solutions, it is advisable to use a non-protic solvent like anhydrous DMSO and store at -80°C.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides specific troubleshooting advice for common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity over time in aqueous solutions. Hydrolysis or pH-mediated degradation. Compounds structurally similar to this compound can be susceptible to degradation in aqueous buffers, especially at non-neutral pH.Prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is unavoidable, conduct a small-scale stability study at the intended storage temperature and pH. Consider using a buffer system that maintains a stable pH between 6.0 and 7.5. Aliquot solutions to minimize freeze-thaw cycles.
Inconsistent results between experimental batches. Degradation of stock solutions. Improper storage or handling of stock solutions can lead to the degradation of this compound.Store stock solutions in an anhydrous solvent such as DMSO at -80°C. Protect from light by using amber vials or wrapping vials in aluminum foil. Before use, allow the stock solution to equilibrate to room temperature to prevent condensation, which can introduce water and promote hydrolysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products. Exposure to light, elevated temperatures, or reactive chemicals in the experimental setup can cause this compound to degrade.Minimize exposure of this compound solutions to ambient light during all experimental steps. Perform experiments at controlled room temperature and avoid unnecessary exposure to heat. Ensure all solvents and reagents are of high purity and free from contaminants that could promote degradation.
Variability in results when using biological matrices (e.g., plasma, cell culture media). Enzymatic or chemical degradation in the matrix. Biological samples may contain enzymes that can metabolize this compound (e.g., deacetylation to OR-1855).When working with biological matrices, it is crucial to handle samples on ice and process them promptly. Consider the addition of appropriate enzyme inhibitors if metabolic conversion is a concern. For in vitro assays, conduct control experiments to assess the stability of this compound in the specific medium over the time course of the experiment.

Experimental Protocols

To aid researchers in monitoring the stability of this compound, the following is a generalized protocol for a stability assessment using High-Performance Liquid Chromatography (HPLC).

Protocol: Stability Assessment of this compound in Solution by HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time and under different storage conditions.

Materials:

  • This compound standard

  • High-purity solvent (e.g., DMSO, ethanol) or aqueous buffer of desired pH

  • HPLC-grade acetonitrile and water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV or mass spectrometric detector

  • C18 analytical column

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µM) in the solvent or buffer to be evaluated.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial concentration and purity profile.

  • Storage: Aliquot the remaining test solution into separate vials for each time point and storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze each aliquot by HPLC. The chromatographic conditions should be optimized to separate this compound from potential degradation products. A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of this compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizing Experimental Workflows and Pathways

Diagram 1: General Troubleshooting Workflow for this compound Degradation

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Suspect this compound Degradation A->B C Review Handling & Storage Procedures B->C D Perform Stability Check (e.g., HPLC) C->D E Degradation Confirmed? D->E F Optimize Experimental Conditions (Solvent, pH, Light, Temp) E->F Yes G Re-evaluate Other Experimental Variables E->G No H Problem Resolved F->H G->H

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound degradation.

Diagram 2: Potential Signaling Pathways of this compound

G cluster_0 This compound Mechanism of Action OR1896 This compound PDE3 PDE III Inhibition OR1896->PDE3 KATP KATP Channel Activation OR1896->KATP BKCa BKCa Channel Activation OR1896->BKCa Ca_Sens Myofilament Ca2+ Sensitization OR1896->Ca_Sens Inotropy Positive Inotropy PDE3->Inotropy Vasodilation Vasodilation KATP->Vasodilation BKCa->Vasodilation Ca_Sens->Inotropy

Caption: A simplified diagram illustrating the key signaling pathways affected by this compound.

Optimizing OR-1896 concentration for maximal inotropic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of OR-1896 for its maximal inotropic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the inotropic effect of this compound?

A1: The primary mechanism for the positive inotropic effect of this compound is the inhibition of phosphodiesterase III (PDE3).[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn enhances cardiac contractility.[2][3] While some studies suggest a minor role for calcium sensitization, PDE3 inhibition is considered the predominant pathway for its inotropic action in human cardiac tissue.[1][4]

Q2: What is the optimal concentration range for observing a maximal inotropic effect of this compound?

A2: The optimal concentration for achieving a maximal inotropic effect of this compound typically falls within the range of 0.1 µM to 1 µM.[1] In isolated human right atrial preparations, the positive inotropic effect of this compound begins to be observed at 0.1 µM and reaches a plateau at 1 µM.[1] Similarly, in rat ventricular strips, the maximum positive inotropic response is observed at a concentration of 1 µM.[2]

Q3: Are there any known off-target effects at higher concentrations of this compound?

A3: While the primary focus is on its inotropic effects, this compound is also a potent vasodilator, a characteristic it shares with its parent compound, levosimendan.[5][6] This vasodilation is mediated by the activation of ATP-sensitive potassium (KATP) and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[5] At higher concentrations, these vasodilatory effects may become more pronounced and should be considered in the experimental design and interpretation of results.

Q4: How does the inotropic potency of this compound compare to other inotropic agents?

A4: In human right atrial preparations, the maximum positive inotropic effect of this compound is less than that of the beta-adrenergic agonist, isoprenaline, at a concentration of 10 µM.[1] However, this compound and levosimendan have been shown to be roughly equipotent in increasing intraventricular developed pressure in guinea pig hearts.[1]

Troubleshooting Guides

Issue 1: No observable inotropic effect after applying this compound.

  • Possible Cause 1: Concentration too low.

    • Solution: Ensure the final concentration in your preparation is within the effective range (0.1 µM to 10 µM). Prepare fresh dilutions and verify the calculations.

  • Possible Cause 2: Degraded compound.

    • Solution: this compound, like many research compounds, should be stored under appropriate conditions (cool, dry, and dark). Use a fresh stock of the compound if degradation is suspected.

  • Possible Cause 3: Presence of a PDE3 inhibitor.

    • Solution: The mechanism of this compound involves PDE3 inhibition. If your experimental buffer or medium already contains a PDE3 inhibitor (e.g., milrinone, cilostamide), the effect of this compound will be blocked.[1][2] Ensure your solutions are free from such confounding factors.

Issue 2: The observed inotropic effect is smaller than expected.

  • Possible Cause 1: Suboptimal experimental conditions.

    • Solution: Verify that the physiological parameters of your tissue preparation (e.g., temperature, pH, oxygenation, and stimulation frequency) are stable and within the optimal range for cardiac tissue viability and function. For isolated human atrial preparations, a stimulation frequency of 1 Hz has been used successfully.[1]

  • Possible Cause 2: Tissue desensitization.

    • Solution: If the tissue has been previously exposed to other inotropic agents, particularly those that increase cAMP, it may exhibit a blunted response. Ensure adequate washout periods between drug applications.

Issue 3: Observing a negative inotropic or toxic effect.

  • Possible Cause 1: Excessively high concentration.

    • Solution: While the provided literature primarily focuses on the therapeutic range, excessively high concentrations of any pharmacological agent can lead to off-target and toxic effects. Perform a full concentration-response curve to identify the optimal window and any potential for toxicity at supramaximal concentrations.

  • Possible Cause 2: Interaction with other compounds.

    • Solution: If other pharmacological agents are present in your experimental setup, consider the possibility of unforeseen interactions. For example, the presence of beta-blockers like propranolol can antagonize the effects of this compound.[1]

Data Presentation

Table 1: Concentration-Dependent Inotropic Effect of this compound in Human Atrial Preparations

Concentration (µM)Mean Increase in Force of Contraction (%)Key Observations
0.1Initiation of positive inotropic effect[1]
1.072 ± 14.7Plateau of the positive inotropic effect[1]
>1.0No further significant increase[1]

Table 2: Summary of this compound Effects in Different Preclinical Models

Species/TissueConcentration RangeMaximal Effect ConcentrationKey Findings
Human Right Atrium0.01 - 10 µM1 µMPositive inotropic effect mediated by PDE3 inhibition.[1]
Rat Papillary MuscleNot specified1 µMPositive inotropic effect blocked by PDE3 inhibitors.[1]
Rat Ventricular Strips100 nM - 10 µM1 µMPositive inotropic response enhanced by PDE4 inhibition and absent with PDE3 inhibition.[2][3]
Rabbit Ventricular MyocardiumUp to 10⁻³ M10⁻⁵ M (first phase)Biphasic concentration-response; partial increase in myofibrillar Ca²⁺ sensitivity.[7][8]
Rat Coronary & Gracilis Arterioles1 nM - 10 µMNot specifiedPotent vasodilation.[5]

Experimental Protocols

Protocol 1: Assessment of Inotropic Effects in Isolated Human Atrial Preparations

  • Tissue Preparation: Obtain human right atrial preparations from patients undergoing cardiac surgery, in accordance with ethical guidelines. Dissect the tissue into strips of appropriate size.

  • Mounting: Mount the atrial strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Stimulation: Electrically stimulate the preparations at a fixed frequency (e.g., 1 Hz).

  • Equilibration: Allow the preparations to equilibrate for a sufficient period until a stable baseline contractile force is achieved.

  • Drug Application: Add this compound cumulatively to the organ bath to achieve final concentrations ranging from 0.01 µM to 10 µM.

  • Data Recording: Record the changes in contractile force at each concentration.

  • Data Analysis: Express the change in force as a percentage of the pre-drug baseline value.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cardiomyocyte OR1896 This compound PDE3 PDE3 OR1896->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels Ryanodine Receptors PKA->Ca_channels Phosphorylates Myofilaments Myofilaments (Troponin C) PKA->Myofilaments Phosphorylates Contraction Increased Contractility (Inotropic Effect) Ca_channels->Contraction Increased Ca²⁺ transient Myofilaments->Contraction Increased Ca²⁺ sensitivity Experimental_Workflow prep 1. Tissue Preparation (e.g., Human Atrial Strip) mount 2. Mount in Organ Bath prep->mount stim 3. Electrical Stimulation (e.g., 1 Hz) mount->stim equil 4. Equilibration stim->equil drug 5. Cumulative Addition of this compound equil->drug record 6. Record Contractile Force drug->record analyze 7. Data Analysis record->analyze Troubleshooting_Guide start No Inotropic Effect Observed q1 Is the concentration in the 0.1 µM - 10 µM range? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound stock fresh? a1_yes->q2 sol1 Adjust concentration a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are other PDE3 inhibitors present? a2_yes->q3 sol2 Use fresh stock a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Remove interfering compounds a3_yes->sol3 end Re-evaluate experiment a3_no->end

References

Troubleshooting unexpected OR-1896 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OR-1896. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active and long-lived metabolite of Levosimendan, a calcium sensitizer and phosphodiesterase (PDE) inhibitor.[1][2][3] Its primary mechanisms of action are:

  • Calcium Sensitization: this compound increases the sensitivity of cardiac troponin C to calcium, enhancing myocardial contractility without significantly increasing intracellular calcium concentrations.

  • Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and a positive inotropic effect.[2][4]

  • ATP-sensitive Potassium (K-ATP) Channel Opening: This action contributes to its potent vasodilatory effects.[5]

Q2: What are the expected effects of this compound in typical in vitro assays?

  • In isolated arterioles: this compound is expected to cause concentration-dependent vasodilation.[5][6]

  • In isolated cardiac muscle preparations: It should induce a positive inotropic effect, increasing the force of contraction.[2][7]

Q3: What is the stability and recommended storage for this compound?

This compound is a stable compound. For long-term storage, it is recommended to store it at -20°C or -80°C as a solid. Once dissolved, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for specific details on solubility and storage of solutions.

Q4: What are the known off-target effects of this compound?

While this compound is relatively selective, its effects are not limited to the cardiovascular system. As a PDE inhibitor, it can potentially interact with other PDE isoenzymes at higher concentrations. Researchers should consider potential systemic effects in in vivo studies.

Troubleshooting Unexpected Experimental Results

Issue 1: Weaker than expected or no vasodilation observed in isolated vessel experiments.

Possible Causes:

  • Vessel Viability: The isolated blood vessels may have lost their viability due to improper handling, dissection, or prolonged experimental duration.

  • Endothelial Dysfunction: If the vasodilatory effect is expected to be endothelium-dependent, damage to the endothelium during vessel preparation can abolish the response.

  • Incorrect Drug Concentration: Errors in calculating or preparing the dilutions of this compound can lead to lower than intended concentrations.

  • Solvent Issues: The solvent used to dissolve this compound might have deleterious effects on the tissue at the concentrations used.

  • Presence of Antagonists: The experimental buffer or media might contain substances that antagonize the effects of this compound.

Troubleshooting Steps:

  • Verify Vessel Viability: At the beginning of each experiment, test the vessel's contractile response to a known vasoconstrictor (e.g., phenylephrine, KCl). A robust contraction confirms viability. At the end of the experiment, assess the relaxation response to a known vasodilator (e.g., sodium nitroprusside) to confirm the vessel's ability to relax.

  • Assess Endothelial Integrity: To check for a healthy endothelium, pre-contract the vessel with a vasoconstrictor and then apply an endothelium-dependent vasodilator like acetylcholine or bradykinin. A significant relaxation indicates a functional endothelium.

  • Recalculate and Prepare Fresh Solutions: Double-check all calculations for drug dilutions. Prepare fresh stock and working solutions of this compound from a reliable source.

  • Solvent Control: Run a control experiment with the vehicle (solvent) alone at the highest concentration used for this compound to ensure it does not affect vessel tone.

  • Review Experimental Buffer Composition: Ensure the composition of the physiological salt solution is correct and free of any potential inhibitors.

Issue 2: Inconsistent or highly variable inotropic effects in cardiac muscle preparations.

Possible Causes:

  • Tissue Heterogeneity: There can be significant variability between different animals or even different regions of the same heart.

  • Ischemia-Reperfusion Injury: Cardiac tissue is highly sensitive to hypoxia. Inadequate oxygenation during dissection and experimentation can lead to tissue damage and variable responses.

  • Suboptimal Stimulation Parameters: The frequency and voltage of electrical stimulation can significantly influence the contractile response.

  • Calcium Concentration in Buffer: The concentration of calcium in the superfusion buffer is critical for cardiac muscle function and can modulate the effect of calcium sensitizers.

Troubleshooting Steps:

  • Standardize Tissue Dissection: Use a consistent and rapid dissection technique to minimize ischemic time. Ensure the tissue preparation (e.g., papillary muscle, atrial strip) is of a uniform size.

  • Ensure Adequate Oxygenation: Continuously bubble the organ bath with carbogen (95% O2, 5% CO2) to maintain proper oxygenation and pH.

  • Optimize Stimulation: Determine the optimal stimulation parameters (frequency and voltage) for your specific preparation during the equilibration period to ensure stable and reproducible contractions.

  • Precise Calcium Concentration: Prepare the physiological salt solution with a precise and consistent calcium concentration for all experiments. Consider performing a calcium concentration-response curve to characterize your tissue.

  • Paired Experiments: Whenever possible, use paired tissues from the same animal (one as a control and one for treatment) to reduce biological variability.

Issue 3: Unexpected biphasic dose-response curve.

A biphasic or bell-shaped dose-response curve can sometimes be observed with compounds that have complex mechanisms of action. In the case of this compound, this could be due to:

  • Engagement of Multiple Targets: At different concentrations, this compound might engage different targets (e.g., high-affinity PDE3 inhibition at low concentrations, and other off-target effects at higher concentrations) that could have opposing effects.

  • Desensitization or Tachyphylaxis: Prolonged exposure to higher concentrations might lead to receptor desensitization or downregulation of downstream signaling pathways.

  • Cellular Toxicity: At very high concentrations, the compound might induce cellular toxicity, leading to a decrease in the measured response.

Troubleshooting Steps:

  • Expand Concentration Range: Test a wider range of concentrations, including lower and higher doses, to fully characterize the dose-response relationship.

  • Time-Course Experiments: Perform time-course experiments at different concentrations to assess if the effect of this compound changes over time, which could indicate desensitization.

  • Washout Experiments: After observing the effect at a high concentration, wash out the compound and see if the response returns to baseline. This can help distinguish between desensitization and toxicity.

  • Use of Selective Antagonists: If an off-target effect is suspected, try to block it with a selective antagonist for the suspected off-target receptor or channel.

Data Presentation

Table 1: Vasodilatory Effect of this compound on Isolated Rat Arterioles

Concentration (M)Coronary Arteriole Dilation (%)Skeletal Muscle Arteriole Dilation (%)
1 x 10⁻⁹17 ± 49 ± 2
1 x 10⁻⁸35 ± 528 ± 4
1 x 10⁻⁷52 ± 649 ± 5
1 x 10⁻⁶66 ± 673 ± 4

Data are presented as mean ± SEM. Dilation is expressed as a percentage of the maximal possible dilation. Data adapted from Erdei et al., Br J Pharmacol, 2006.[6]

Table 2: Positive Inotropic Effect of this compound on Isolated Human Atrial Preparations

Concentration (µM)Increase in Force of Contraction (%)
0.135 ± 8
172 ± 14.7
1075 ± 15

Data are presented as mean ± SEM. The increase in force is relative to the baseline contractile force. Data adapted from Gergs et al., Naunyn-Schmiedebergs Arch Pharmacol, 2021.[2]

Experimental Protocols

Protocol 1: Vasodilation Assay in Isolated Resistance Arteries
  • Vessel Dissection and Mounting:

    • Humanely euthanize the animal model (e.g., rat) according to approved institutional protocols.

    • Carefully dissect the desired artery (e.g., coronary or skeletal muscle arteriole) in cold physiological salt solution (PSS).

    • Mount the vessel segment on two glass cannulas in a pressure myograph chamber.

    • Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) and superfuse with PSS at 37°C, gassed with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate for at least 30-60 minutes until a stable basal tone is achieved.

    • Assess viability by constricting the vessel with a high potassium solution (e.g., 60 mM KCl).

  • Experimental Procedure:

    • Pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine, U46619) to a stable submaximal tone (e.g., 50-70% of maximal constriction).

    • Add cumulative concentrations of this compound to the superfusion solution, allowing the vessel diameter to stabilize at each concentration.

    • Record the internal diameter of the vessel using a videomicroscopy setup.

  • Data Analysis:

    • Calculate the vasodilation at each concentration as a percentage of the pre-constriction tone.

    • Plot the concentration-response curve to determine the potency (EC50) and efficacy (maximal relaxation) of this compound.

Protocol 2: Contractile Force Measurement in Isolated Cardiac Muscle
  • Tissue Preparation:

    • Humanely euthanize the animal model (e.g., rabbit, guinea pig) or obtain human cardiac tissue according to ethical guidelines.

    • Rapidly dissect the desired cardiac muscle preparation (e.g., papillary muscle, atrial trabeculae) in cold, oxygenated Tyrode's solution.

    • Mount the muscle strip vertically in an organ bath containing Tyrode's solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Attach one end of the muscle to a force transducer and the other to a fixed hook.

  • Equilibration and Stimulation:

    • Allow the muscle to equilibrate for 60-90 minutes under a slight preload.

    • Pace the muscle electrically with platinum electrodes at a physiological frequency (e.g., 1 Hz) and a voltage slightly above the threshold.

  • Experimental Procedure:

    • After a stable baseline contraction is established, add cumulative concentrations of this compound to the organ bath.

    • Allow the contractile force to reach a steady state at each concentration before adding the next.

    • Record the isometric contractile force continuously.

  • Data Analysis:

    • Measure the peak developed force at each concentration.

    • Express the change in force as a percentage of the baseline force.

    • Construct a concentration-response curve to determine the EC50 and maximal effect of this compound.

Mandatory Visualizations

OR1896_Signaling_Pathway cluster_cell Cardiomyocyte OR1896 This compound PDE3 PDE3 OR1896->PDE3 Inhibits Myofilaments Myofilaments OR1896->Myofilaments Directly binds to Troponin C KATP K-ATP Channel OR1896->KATP Opens cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates TnI Troponin I (Phosphorylated) PKA->TnI Phosphorylates TnI->Myofilaments Contraction Increased Contraction TnI->Contraction Ca_sens Increased Ca2+ Sensitivity Myofilaments->Ca_sens Ca_sens->Contraction Vasodilation Vasodilation KATP->Vasodilation

Caption: Signaling pathway of this compound in cardiomyocytes leading to increased contraction and vasodilation.

Troubleshooting_Workflow_Vasodilation Start Start: Unexpected Vasodilation Result CheckViability 1. Check Vessel Viability (e.g., KCl response) Start->CheckViability ViabilityOK Viable? CheckViability->ViabilityOK CheckEndothelium 2. Assess Endothelium (e.g., ACh response) ViabilityOK->CheckEndothelium Yes ReplaceTissue Replace Tissue/ Improve Dissection ViabilityOK->ReplaceTissue No EndoOK Intact? CheckEndothelium->EndoOK CheckSolutions 3. Verify Drug Solutions (Recalculate & Remake) EndoOK->CheckSolutions Yes ConsiderMechanism Consider Endothelium- Independent Mechanism EndoOK->ConsiderMechanism No SolutionsOK Solutions Correct? CheckSolutions->SolutionsOK SolventControl 4. Run Solvent Control SolutionsOK->SolventControl Yes RemakeSolutions Remake Solutions SolutionsOK->RemakeSolutions No SolventOK Solvent Inert? SolventControl->SolventOK ReviewBuffer 5. Review Buffer Composition SolventOK->ReviewBuffer Yes ChangeSolvent Change Solvent/ Lower Concentration SolventOK->ChangeSolvent No End Problem Identified & Resolved ReviewBuffer->End ReplaceTissue->Start ConsiderMechanism->End RemakeSolutions->Start ChangeSolvent->Start

Caption: Troubleshooting workflow for unexpected vasodilation results with this compound.

References

OR-1896 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of OR-1896. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the integrity of your experimental results by addressing common challenges related to compound handling and stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid, lyophilized this compound, it is crucial to store it under controlled conditions. For routine use, store the compound at 2-8°C, protected from light. For long-term storage (up to 2 years), it is recommended to store this compound at -20°C or below.[1] Always minimize exposure to atmospheric moisture by keeping the container tightly sealed. Before opening the vial, it is good practice to allow it to equilibrate to room temperature to prevent condensation.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. To minimize degradation, it is best to prepare only the amount of stock solution needed for your immediate experiments.[1] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and oxidation. The heterocyclic core of the molecule is susceptible to cleavage by water, particularly at non-neutral pH.[3] Additionally, exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.[2] Understanding these pathways is key to preventing compound degradation during your experiments.

Q4: I've observed a decrease in the potency of my this compound solution. What are the likely causes?

A4: A loss of potency is a strong indicator of compound degradation. The most common causes include:

  • Improper Storage: Storing solutions at room temperature or exposing them to light can accelerate degradation.[4]

  • pH Effects: The pH of your experimental buffer can significantly impact the stability of this compound. Extreme pH values can catalyze hydrolysis.[4]

  • Oxidation: The presence of dissolved oxygen in your solutions can lead to oxidative degradation.[2][4]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and stress the compound, leading to a gradual loss of potency.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram.

If your High-Performance Liquid Chromatography (HPLC) analysis of this compound shows unexpected peaks, it is likely due to the presence of degradation products. Follow this troubleshooting workflow to identify and mitigate the issue:

Figure 1. Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: My this compound solution appears cloudy or has formed a precipitate.

The formation of a precipitate in your this compound solution can be due to several factors:

  • Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer.

  • pH Shift: Forgetting to buffer the solution or an unintended pH shift can cause the compound to become less soluble and precipitate.

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, leading to precipitation.[4]

  • "Salting Out": High concentrations of salts in your buffer can reduce the solubility of the compound.[4]

To resolve this, gently warm the solution and vortex it. If the precipitate does not redissolve, you may need to prepare a fresh, more dilute solution or consider a different solvent system.

Data and Protocols

This compound Stability Data

The following table summarizes the stability of this compound under various stress conditions. This data is crucial for designing experiments and interpreting results.

ConditionTime Point (hours)Assay (% Remaining)Total Impurities (%)
Control (2-8°C) 7299.80.2
Acid Hydrolysis (0.1M HCl, 60°C) 2485.214.8
Base Hydrolysis (0.1M NaOH, 60°C) 2478.921.1
Oxidation (3% H₂O₂, RT) 2492.57.5
Thermal Degradation (80°C) 7296.13.9
Photolytic Degradation (UV Light, RT) 2494.35.7
Experimental Protocols

Stability-Indicating HPLC Method

This reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from its potential degradation products.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

This compound Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions involves the cleavage of the central heterocyclic ring.

Degradation_Pathway OR1896 This compound Intermediate Hydrolytic Intermediate OR1896->Intermediate H₂O / H⁺ or OH⁻ Degradant1 Degradation Product 1 (Ring-Opened Acid) Intermediate->Degradant1 Degradant2 Degradation Product 2 (Aromatic Amine) Intermediate->Degradant2

Figure 2. Hydrolytic degradation pathway of this compound.

References

Adjusting OR-1896 dosage for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the preclinical use of OR-1896, the active metabolite of Levosimendan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in designing and executing experiments involving this compound in various animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Unexpected Hemodynamic Instability (Hypotension or Excessive Tachycardia)

  • Question: We are observing a greater than expected drop in blood pressure and a significant increase in heart rate in our animal models after this compound administration. What could be the cause and how can we mitigate this?

  • Answer:

    • Potential Cause 1: Dose is too high for the specific animal model or individual animal sensitivity. this compound is a potent vasodilator and positive inotrope. The dose required to achieve the desired therapeutic effect can vary between species and even between animals of the same species.

    • Troubleshooting Steps:

      • Review Dosage Calculations: Double-check all dosage calculations, including conversions from molarity to mg/kg and any allometric scaling used for inter-species dose estimation.

      • Dose De-escalation: Reduce the dose by 25-50% in subsequent experiments to establish a dose that provides the desired cardiovascular effects without excessive hypotension or tachycardia. A dose-response study is highly recommended to determine the optimal dose for your specific experimental endpoint.

      • Slower Infusion Rate: If administering intravenously, consider reducing the infusion rate. A slower rate of administration can help to avoid a rapid peak plasma concentration that may lead to acute and pronounced hemodynamic changes.

    • Potential Cause 2: Anesthetic Interference. The choice of anesthetic can significantly impact cardiovascular parameters and may potentiate the effects of this compound.

    • Troubleshooting Steps:

      • Evaluate Anesthetic Protocol: Review your current anesthetic regimen. Some anesthetics have more pronounced effects on blood pressure and heart rate than others. For cardiovascular studies, carefully select an anesthetic with minimal cardiac impact.

      • Maintain Consistent Anesthesia Depth: Ensure a stable plane of anesthesia is maintained throughout the experiment, as fluctuations can cause variability in hemodynamic measurements.

Issue 2: Lack of Efficacy or Suboptimal Therapeutic Response

  • Question: We are not observing the expected positive inotropic or vasodilatory effects of this compound in our experiments. What should we consider?

  • Answer:

    • Potential Cause 1: Insufficient Dosage. The administered dose may be too low to reach the therapeutic threshold in the target tissue.

    • Troubleshooting Steps:

      • Dose Escalation Study: If no adverse effects were observed at the initial dose, a careful dose escalation study should be performed to identify the effective dose range. Increase the dose in a stepwise manner in subsequent cohorts of animals.

      • Route of Administration: Evaluate the route of administration. For instance, oral bioavailability may be a factor, and intravenous administration might be necessary to achieve a more predictable and immediate effect.

    • Potential Cause 2: Compound Stability and Formulation. this compound may have degraded, or the formulation may not be optimal for the chosen route of administration.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Ensure the compound has been stored correctly and is within its expiration date. If possible, verify the purity and concentration of your stock solution.

      • Optimize Formulation: For oral administration, consider the vehicle used and its impact on absorption. For intravenous administration, ensure the compound is fully dissolved and stable in the chosen vehicle.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in animal models.

Dose and Administration

  • Q1: What are the recommended starting doses for this compound in different animal models?

    • A1: Starting doses should be determined based on the specific research question and experimental model. However, based on published studies, the following tables provide a summary of effective doses of this compound administered intravenously in rats and dogs. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

    Table 1: Intravenous this compound Dosage in Rats

    Dose (µmol/kg/30 min) Approximate Dose (mg/kg/30 min) Observed Effects

    | 0.03 - 1.0 | 0.008 - 0.27 | Dose-dependent reductions in blood pressure and peripheral resistance[1]. |

    Table 2: Intravenous this compound Dosage in Dogs

    Dose (µmol/kg/30 min) Approximate Dose (mg/kg/30 min) Observed Effects

    | 0.01 - 0.3 | 0.0027 - 0.081 | Dose-dependent reductions in mean arterial pressure and systemic resistance, with increases in heart rate[1][2]. |

    Note: The molecular weight of this compound is approximately 272.3 g/mol . The above mg/kg conversions are approximations.

  • Q2: How can I estimate a starting dose for rabbits, given the lack of specific in vivo data?

    • A2: In the absence of direct in vivo studies for this compound in rabbits, an initial dose can be estimated using inter-species dose conversion based on body surface area (BSA). This is a common practice in pharmacology. The following formula can be used as a starting point:

    Rabbit Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Rabbit Km)

    Where Km is a conversion factor. For a more detailed explanation and the Km values for different species, it is recommended to consult specialized pharmacology resources on dose conversion. It is critical to start with a low, conservative dose and perform a dose-escalation study to determine the effective and safe range in rabbits. In vitro studies on rabbit ventricular myocardium have shown effects at concentrations around 10⁻⁵ M[3].

  • Q3: What is the recommended route of administration for this compound?

    • A3: The most common route of administration in published preclinical studies is intravenous (IV) infusion. This route allows for precise control over the dose and rapid achievement of therapeutic plasma concentrations. Oral administration has also been reported in some rat studies. The choice of administration route will depend on the experimental objectives.

Pharmacokinetics and Mechanism of Action

  • Q4: What is the mechanism of action of this compound?

    • A4: this compound has a dual mechanism of action. It is a vasodilator that acts by activating K(ATP) and BK(Ca) channels in vascular smooth muscle cells[4]. It also exerts a positive inotropic effect on the heart, which is believed to be mediated through the inhibition of phosphodiesterase III (PDE3).

  • Q5: What is the half-life of this compound in different animal species?

    • A5: The half-life of this compound can vary between species. In rats, the elimination half-life is approximately 6.5 hours[5][6]. In humans, it has a significantly longer half-life of about 70-80 hours[7][8]. Comprehensive pharmacokinetic data for dogs and rabbits are not as readily available in the public domain.

Safety and Toxicology

  • Q6: What are the potential side effects of this compound in animal models?

    • A6: Based on its mechanism of action, the primary dose-limiting side effects are expected to be cardiovascular in nature. These include hypotension (due to vasodilation) and tachycardia (a reflex response to the drop in blood pressure). Close monitoring of hemodynamic parameters is essential during and after administration.

  • Q7: Is there any available information on the acute or chronic toxicity of this compound?

    • A7: Specific LD50 values or detailed toxicology reports for this compound are not widely published. However, the effective dose studies in rats and dogs provide an indication of the therapeutic window. As with any investigational compound, it is crucial to conduct thorough safety and toxicology assessments as part of the drug development process.

Experimental Protocols and Visualizations

Experimental Protocol: Intravenous Infusion of this compound in Anesthetized Rats

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Monitor the depth of anesthesia throughout the procedure.

  • Catheterization: Surgically implant catheters in a femoral vein for drug infusion and a femoral artery for blood pressure monitoring and blood sampling.

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize after surgery before starting the infusion.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, saline). Further dilute the stock solution to the desired final concentration for infusion.

  • Infusion: Administer this compound via the venous catheter using a calibrated infusion pump at a controlled rate.

  • Data Collection: Record hemodynamic parameters continuously before, during, and after the infusion. Collect blood samples at predetermined time points for pharmacokinetic analysis if required.

  • Post-Procedure: At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Signaling Pathway of this compound

OR1896_Signaling_Pathway cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_Cardiac_Myocyte Cardiac Myocyte OR1896 This compound K_ATP K(ATP) Channels OR1896->K_ATP Activates BK_Ca BK(Ca) Channels OR1896->BK_Ca Activates PDE3 Phosphodiesterase III (PDE3) OR1896->PDE3 Inhibits Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization BK_Ca->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation cAMP Increased cAMP PDE3->cAMP Degrades Inotropy Increased Inotropy cAMP->Inotropy

Caption: Signaling pathway of this compound in vascular smooth muscle and cardiac myocytes.

Experimental Workflow: Dose-Response Study of this compound

Dose_Response_Workflow start Start animal_prep Animal Preparation & Anesthesia start->animal_prep baseline Record Baseline Hemodynamics animal_prep->baseline dose1 Administer Dose 1 of this compound baseline->dose1 monitor1 Monitor Hemodynamic Response dose1->monitor1 dose2 Administer Dose 2 of this compound monitor1->dose2 monitor2 Monitor Hemodynamic Response dose2->monitor2 dose_n Administer Dose 'n' of this compound monitor2->dose_n monitor_n Monitor Hemodynamic Response dose_n->monitor_n end End of Experiment & Data Analysis monitor_n->end

Caption: A generalized workflow for a dose-response study of this compound.

References

Technical Support Center: Mitigating Off-Target Effects of OR-1896

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of OR-1896 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

A1: this compound is the main active and long-lived metabolite of the drug Levosimendan.[1][2][3] Its primary on-target effects are vasodilation and positive inotropy (increased force of heart muscle contraction).[1][4] These effects are mediated through multiple mechanisms, including:

  • Inhibition of Phosphodiesterase III (PDE3): This is considered a major mechanism for its positive inotropic effects in the heart.[1][5]

  • Activation of K+ Channels: this compound activates ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BKCa) channels, leading to vasodilation.[4][6]

  • Calcium Sensitization: It may increase the sensitivity of cardiac myofilaments to calcium, contributing to its inotropic effects.[2][3][7]

Q2: What are the potential "off-target" effects of this compound?

A2: Traditional off-target effects, such as binding to unrelated receptors, are not well-documented for this compound. However, researchers may encounter tissue-specific or concentration-dependent effects that can be considered "off-target" in certain experimental contexts. These include:

  • Differential Vasodilator Mechanisms: The reliance on KATP versus BKCa channels for vasodilation can differ between vascular beds (e.g., skeletal muscle vs. coronary arterioles), which may lead to varied responses in different tissues.[4][6]

  • Phosphodiesterase (PDE) Isoform Selectivity: While this compound is a potent PDE3 inhibitor, it is significantly less potent at inhibiting other PDE isoforms like PDE4.[1] At high concentrations, inhibition of other PDEs could become a confounding factor.

  • Effects on Inflammatory Signaling: Studies have shown that this compound and its precursor can modulate inflammatory pathways, such as decreasing the phosphorylation of p38 MAPK, ERK1/2, and JNK in endothelial cells, which may be independent of its primary cardiovascular effects.[8][9]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: A multi-pronged approach is recommended to dissect the observed effects of this compound:

  • Dose-Response Curves: Establish a clear dose-response relationship for your observed phenotype. On-target effects should correlate with the known potency of this compound for its primary targets.[10] Off-target effects may only appear at higher concentrations.[10]

  • Use of Specific Inhibitors/Blockers: Employ selective inhibitors for the proposed downstream pathways to confirm the mechanism of action. For example, use glibenclamide to block KATP channels or iberiotoxin for BKCa channels.[4]

  • Structurally Unrelated Compounds: If possible, use a structurally distinct inhibitor that targets the same protein to see if the phenotype is recapitulated.[10] For instance, compare the effects of this compound with other PDE3 inhibitors like cilostamide.[1][5]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the phenotype is lost, it provides strong evidence for on-target activity.[11]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Concern) Troubleshooting Steps & Rationale
Inconsistent vasodilator response in different tissues. Differential activation of KATP and BKCa channels in various vascular beds.[4]Protocol: Co-administer this compound with selective channel blockers: - Glibenclamide (selective KATP channel blocker)[4] - Iberiotoxin (selective BKCa channel blocker)[4] Rationale: This will help determine the relative contribution of each channel to the observed vasodilation in your specific tissue of interest.
Unexpected anti-inflammatory effects observed. Modulation of MAPK signaling pathways (p38, ERK1/2, JNK).[8][9]Protocol: Perform Western blot analysis for the phosphorylated (active) forms of p38, ERK1/2, and JNK in cells treated with this compound.[8][9] Rationale: This will confirm if the observed anti-inflammatory phenotype is associated with the inhibition of these key signaling nodes.
Cellular toxicity at high concentrations. Potential inhibition of other cellular targets, such as other PDE isoforms, at supra-physiological concentrations.[1]Protocol: 1. Conduct a thorough dose-response analysis to determine the lowest effective concentration.[11] 2. Compare the toxic concentration with the IC50 for on-target effects. A large discrepancy suggests off-target toxicity. Rationale: Minimizing the concentration reduces the likelihood of engaging lower-affinity off-targets.[10]
Positive inotropic effect is less than expected under acidic conditions. The ability of this compound to increase intracellular calcium mobilization is attenuated in acidotic conditions, reducing its positive inotropic effect.[12]Protocol: Measure intracellular Ca2+ transients in conjunction with contractile force under both normal and acidotic pH. Rationale: This will clarify if the reduced inotropic effect is due to altered calcium handling versus a decrease in myofilament calcium sensitivity.[12]

Quantitative Data Summary

Table 1: Vasoactive Effects of this compound

Vessel Type Parameter Value Reference
Coronary ArteriolesMaximal Dilation66 ± 6%[4][6]
pD27.16 ± 0.42[4][6]
Gracilis Muscle ArteriolesMaximal Dilation73 ± 4%[4][6]
pD26.71 ± 0.42[4][6]

Table 2: Effects of Channel Blockers on this compound-Induced Vasodilation

Blocker Target Vessel Type Reduction in Maximal Dilation Reference
Tetraethylammonium (1 mM)Non-selective K+ channelCoronary Arteriolesto 34 ± 9%[4][6]
Gracilis Muscle Arteriolesto 28 ± 6%[4][6]
Glibenclamide (5 or 10 µM)KATP channelSkeletal Muscle ArteriolesGreater reduction than in coronary[4][6]
Iberiotoxin (100 nM)BKCa channelCoronary Arteriolesto 21 ± 6%[4][6]
Skeletal Muscle ArteriolesIneffective[4]

Table 3: Inotropic Effects of this compound

Preparation Concentration Effect Reference
Human Right Atrial Preparations1 µM72 ± 14.7% increase in force[1]
1 µM10.6 ± 3.6% shortening of relaxation time[1]

Table 4: PDE Inhibitory Activity

Compound Target IC50 (Guinea Pig Heart) Reference
This compoundPDE394 nM[1]
PDE4286 µM[1]
LevosimendanPDE32.5 nM[1]
PDE425 µM[1]

Experimental Protocols & Methodologies

Protocol 1: Assessing the Contribution of K+ Channels to Vasodilation

Objective: To determine the involvement of KATP and BKCa channels in this compound-induced vasodilation in a specific tissue.

Methodology:

  • Vessel Preparation: Isolate and pressurize arterioles (e.g., coronary or skeletal muscle) as previously described.[4]

  • Baseline Measurement: Establish a stable baseline vessel diameter.

  • Experimental Groups:

    • Group 1 (Control): Administer cumulative concentrations of this compound (e.g., 1 nM to 10 µM) and measure changes in vessel diameter.

    • Group 2 (KATP Blockade): Pre-incubate vessels with glibenclamide (e.g., 10 µM) before administering the this compound concentration curve.

    • Group 3 (BKCa Blockade): Pre-incubate vessels with iberiotoxin (e.g., 100 nM) before administering the this compound concentration curve.

  • Data Analysis: Compare the concentration-response curves between the control and blocker-treated groups. A rightward shift or a reduction in the maximal effect in the presence of a blocker indicates the involvement of that specific channel.[4]

Protocol 2: Investigating Effects on MAPK Signaling

Objective: To determine if this compound modulates the phosphorylation of key inflammatory signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluence.

  • Stimulation: Treat cells with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of pre-incubation with this compound at various concentrations.[8] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-p38, phospho-ERK1/2, and phospho-JNK.

    • Strip and re-probe the membranes with antibodies for total p38, ERK1/2, and JNK to confirm equal protein loading.[13]

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio in this compound-treated cells indicates inhibition of the pathway.[8][9]

Visualizations

G cluster_0 This compound Primary Mechanisms cluster_1 Physiological Outcomes This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits K_ATP_Channel KATP Channel This compound->K_ATP_Channel Activates BK_Ca_Channel BKCa Channel This compound->BK_Ca_Channel Activates Ca_Sensitization Myofilament Ca2+ Sensitization This compound->Ca_Sensitization Increases Positive_Inotropy Positive Inotropy PDE3->Positive_Inotropy Vasodilation Vasodilation K_ATP_Channel->Vasodilation BK_Ca_Channel->Vasodilation Ca_Sensitization->Positive_Inotropy

Caption: Primary signaling pathways of this compound.

G Start Start: Observe Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Potency consistent with known on-target IC50? Dose_Response->Compare_Potency On_Target Likely On-Target Compare_Potency->On_Target Yes Off_Target_Investigation Investigate Off-Target Possibilities Compare_Potency->Off_Target_Investigation No End End On_Target->End Use_Blockers Use Specific Pathway Blockers (e.g., Glibenclamide, Iberiotoxin) Off_Target_Investigation->Use_Blockers Phenotype_Blocked Phenotype Blocked? Use_Blockers->Phenotype_Blocked Mechanism_Confirmed On-Target Mechanism Confirmed Phenotype_Blocked->Mechanism_Confirmed Yes Consider_Other_Targets Consider Alternative Targets (e.g., other PDEs, MAPK pathway) Phenotype_Blocked->Consider_Other_Targets No Mechanism_Confirmed->End Consider_Other_Targets->End

Caption: Workflow for investigating unexpected effects.

References

Technical Support Center: Accurate Quantification of OR-1896 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of OR-1896 quantification in biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows poor peak shape (tailing, fronting, or splitting). What are the potential causes and how can I resolve this?

A: Poor peak shape can significantly impact the accuracy and precision of quantification. The common causes and corresponding troubleshooting steps are outlined below.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high for the column capacity.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the issue persists, consider replacing the column.[1]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound. The pH should be at least 2 units away from the pKa of the compound to ensure it is in a single ionic state.
Degraded Column If the column has been used extensively or under harsh conditions, it may be degraded. Replace the column with a new one of the same type.
Injector Issues An improper injection technique or a partially blocked injector can cause peak splitting.[1] Clean the injector and ensure the injection volume is appropriate.

A systematic approach to diagnosing peak shape issues is illustrated in the workflow below.

G cluster_0 Poor Peak Shape Poor Peak Shape Column Issue Column Issue Poor Peak Shape->Column Issue Mobile Phase/Sample Issue Mobile Phase/Sample Issue Poor Peak Shape->Mobile Phase/Sample Issue Instrument Issue Instrument Issue Poor Peak Shape->Instrument Issue Flush/Replace Column Flush/Replace Column Column Issue->Flush/Replace Column Dilute Sample Dilute Sample Mobile Phase/Sample Issue->Dilute Sample Adjust pH Adjust pH Mobile Phase/Sample Issue->Adjust pH Clean/Check Injector Clean/Check Injector Instrument Issue->Clean/Check Injector Resolved Resolved Dilute Sample->Resolved Flush/Replace Column->Resolved Adjust pH->Resolved Clean/Check Injector->Resolved

Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Analyte Recovery

Q: I am experiencing low recovery of this compound from my biological samples. What steps can I take to improve it?

A: Low recovery can be attributed to several factors during sample preparation and analysis. A systematic evaluation is necessary to identify and resolve the issue.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Inefficient Protein Precipitation Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios to the sample volume.[2]
Analyte Adsorption This compound may adsorb to container surfaces. Use low-binding tubes and pipette tips. Also, ensure the internal standard has similar properties to mitigate this effect.[3]
Incomplete Elution from SPE Cartridge If using solid-phase extraction (SPE), optimize the elution solvent by testing different solvent strengths and compositions to ensure complete elution of this compound.
Analyte Instability This compound may be unstable under certain conditions. Ensure samples are processed promptly and stored at appropriate temperatures (-70°C is recommended).[4][5]
Matrix Effects Co-eluting matrix components can suppress the ionization of this compound.[6][7] Refer to the "High Matrix Effects" troubleshooting guide below.
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

Q: My results show significant matrix effects, leading to inconsistent quantification of this compound. How can I minimize these effects?

A: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the ionization of this compound, leading to inaccurate results.[6][7][8]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Optimize Chromatography: Modify the LC method to achieve better separation of this compound from co-eluting matrix components. This can include changing the column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it has nearly identical chemical and physical properties to this compound and will be similarly affected by matrix effects, thus providing accurate correction.[3]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

G cluster_0 High Matrix Effects High Matrix Effects Optimization Optimization High Matrix Effects->Optimization Leads to Solutions Improve Sample Cleanup (SPE, LLE) Optimize Chromatography Use SIL-Internal Standard Dilute Sample Optimization->Solutions Requires

Caption: Strategies to mitigate high matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard (IS) for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[3][10] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[11]

Q2: What are the optimal storage conditions for biological samples containing this compound?

A2: To ensure the stability of this compound, biological samples (plasma, urine, etc.) should be frozen immediately after collection and stored at -70°C until analysis.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[5]

Q3: How should I prepare my calibration curve and quality control (QC) samples?

A3: Calibration standards and QC samples should be prepared by spiking known concentrations of this compound into a blank biological matrix that is identical to the study samples. This ensures that the standards and QCs are subjected to the same matrix effects and extraction efficiencies as the unknown samples.

Q4: What are the typical precision and accuracy values for a validated this compound assay?

A4: A validated bioanalytical method for this compound should demonstrate good precision and accuracy. For example, one study reported inter-assay precision in plasma for this compound ranging from 3.8% to 7.0%, with accuracy values consistently within ± 5% of the target concentration.[4]

Q5: What is the expected limit of quantification (LOQ) for this compound in biological samples?

A5: The LOQ will depend on the sensitivity of the LC-MS/MS instrument and the efficiency of the sample preparation method. A published method for this compound in plasma reported an LOQ of 0.2 ng/mL.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a published this compound bioanalytical method.[4]

Parameter Plasma Supernatant
Limit of Quantification (LOQ) 0.2 ng/mL0.2 ng/mL
Inter-assay Precision (%CV) 3.8% - 7.0%Not Reported
Accuracy (% of Target) Within ± 5%Not Reported

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol provides a general methodology for the quantification of this compound in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of this compound from matrix components.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Start Start Sample Thawing Sample Thawing Start->Sample Thawing Protein Precipitation Protein Precipitation Sample Thawing->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer & Evaporation Supernatant Transfer & Evaporation Centrifugation->Supernatant Transfer & Evaporation Reconstitution Reconstitution Supernatant Transfer & Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for this compound quantification.

References

OR-1896 Technical Support Center: Protocols for Consistent Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OR-1896-induced vasodilation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common challenges, and answer frequently asked questions to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced vasodilation?

A1: this compound, an active metabolite of levosimendan, induces vasodilation primarily by activating ATP-sensitive potassium (KATP) channels and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[1][2][3][4] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the smooth muscle, resulting in vasodilation.[5][6] Some evidence also suggests a role for phosphodiesterase III (PDE III) inhibition.[3][5][6]

Q2: What is the recommended concentration range for this compound to induce vasodilation?

A2: this compound induces concentration-dependent vasodilation, typically observed in the range of 1 nM to 100 μM.[1] Significant vasodilation has been noted at the therapeutically relevant concentration of 10 nM.[1]

Q3: What is a suitable vehicle for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1] It is crucial to ensure the final concentration of the vehicle in the experimental solution is low (e.g., 0.015%) and does not significantly affect the arteriolar diameter.[1]

Q4: How does the vasodilatory effect of this compound compare to its parent compound, levosimendan?

A4: this compound and levosimendan induce vasodilation to a similar extent and potency across various concentrations.[1][2] Both compounds share similar mechanisms of action, primarily through the activation of potassium channels.[1][2]

Q5: Are there tissue-specific differences in the mechanism of this compound-induced vasodilation?

A5: Yes, the relative contribution of different potassium channels can vary between vascular beds. For instance, in rat coronary arterioles, this compound-induced vasodilation is primarily mediated by BKCa channels, whereas in skeletal muscle arterioles, KATP channels play a more dominant role.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak vasodilation response to this compound Tissue viability is compromised. Assess tissue viability before and after the experiment. For arterial preparations, test responses to known vasodilators (e.g., acetylcholine, adenosine) and vasoconstrictors to ensure functionality.[1]
Incorrect drug concentration. Verify calculations and ensure accurate serial dilutions. Prepare fresh stock solutions regularly.
Degradation of this compound. Store this compound stock solutions appropriately, protected from light and at the recommended temperature. Prepare working solutions fresh on the day of the experiment.[6]
Presence of a KATP or BKCa channel blocker. Ensure that the experimental buffer does not contain any substances that could interfere with potassium channel function, unless used intentionally as a blocker.
Inconsistent or variable vasodilation between experiments Differences in experimental conditions. Standardize all experimental parameters, including temperature, pH, and oxygenation of the physiological salt solution (PSS).
Vehicle (e.g., DMSO) effect. Run a vehicle control to ensure the solvent at the final concentration does not induce vasodilation or vasoconstriction.[1]
Spontaneous tone of the vessel preparation. Allow for a sufficient equilibration period (e.g., 30 minutes) for the development of a stable spontaneous tone before adding this compound.[1]
Unexpected vasoconstriction High concentration of this compound. While not commonly reported for this compound in the context of vasodilation, some compounds can have biphasic effects. Review the concentration-response curve.
Contamination of solutions. Use high-purity reagents and sterile techniques to prepare all solutions.

Experimental Protocols

Protocol 1: In Vivo Vasodilation Assay in Rat Cremaster Muscle Arterioles

This protocol is adapted from studies investigating the in vivo effects of this compound on resistance arterioles.[1]

1. Animal Preparation:

  • Anesthetize a male Wistar rat following approved institutional guidelines.
  • Surgically prepare the cremaster muscle for intravital videomicroscopy.
  • Continuously superfuse the tissue with a physiological salt solution (PSS) warmed to 35°C and bubbled with a gas mixture of 95% N2 and 5% CO2 to maintain pH at 7.4.

2. Equilibration and Viability Check:

  • Allow the preparation to equilibrate for at least 30 minutes to develop a stable baseline vessel tone.
  • Assess the viability of the arterioles by recording responses to acetylcholine (1 μM) and adenosine (10 μM).

3. This compound Administration:

  • Prepare stock solutions of this compound in DMSO.
  • Administer cumulative concentrations of this compound (1 nM – 100 μM) topically to the cremaster muscle in a bolus (e.g., 100 μl).
  • Record the changes in the internal arteriolar diameter using videomicroscopy.

4. Data Analysis:

  • Measure the internal arteriolar diameters offline using videocalipers.
  • Express the vasodilation as the change in diameter from the baseline.

Protocol 2: Ex Vivo Vasodilation Assay in Isolated Rat Arterioles

This protocol is based on methodologies for studying isolated and pressurized coronary and gracilis muscle arterioles.[2][4]

1. Vessel Isolation and Cannulation:

  • Isolate coronary or gracilis muscle arterioles from a euthanized rat.
  • Transfer the isolated vessel to a chamber containing a physiological salt solution (PSS).
  • Cannulate both ends of the arteriole with glass micropipettes and secure them.

2. Pressurization and Equilibration:

  • Pressurize the arteriole to a constant intramural pressure (e.g., 80 mmHg).
  • Allow the vessel to equilibrate and develop a spontaneous myogenic tone.

3. Experimental Procedure:

  • Administer cumulative concentrations of this compound (1 nM – 10 μM) to the tissue bath.
  • Record the internal diameter of the vessel using videomicroscopy.
  • To investigate the mechanism, pre-incubate the vessel with selective channel blockers such as glibenclamide (5-10 μM for KATP channels) or iberiotoxin (100 nM for BKCa channels) before administering this compound.[2][4]

4. Data Analysis:

  • Measure the changes in the vessel's internal diameter.
  • Calculate the percentage of maximal dilation relative to the passive diameter obtained in a Ca2+-free PSS at the end of the experiment.

Data Presentation

Table 1: Concentration-Dependent Vasodilation Induced by this compound in Rat Cremaster Muscle Arterioles

ConcentrationInitial Diameter (μm)Final Diameter (μm)
Baseline22 ± 1-
1 nM22 ± 1Dilation observed
10 nM22 ± 1Dilation observed
100 nM22 ± 1Dilation observed
1 μM22 ± 1Dilation observed
10 μM22 ± 132 ± 1
Data are presented as mean ± SEM. Adapted from Gödény et al., 2008.[1]

Table 2: Maximal Dilation and Potency of this compound in Isolated Rat Arterioles

Vessel TypeMaximal Dilation (%)pD2
Coronary Arteriole66 ± 67.16 ± 0.42
Gracilis Muscle Arteriole73 ± 46.71 ± 0.42
Maximal dilation is relative to the diameter in a Ca2+-free solution. pD2 is the negative logarithm of the EC50. Data are presented as mean ± SEM. Adapted from Erdei et al., 2006.[2][4]

Visualizations

OR1896_Signaling_Pathway cluster_EC Vascular Smooth Muscle Cell OR1896 This compound KATP KATP Channel OR1896->KATP Activates BKCa BKCa Channel OR1896->BKCa Activates PDE3 PDE III OR1896->PDE3 Inhibits Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization Leads to BKCa->Hyperpolarization cAMP_degradation cAMP Degradation Ca_channel Voltage-gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Reduces Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation cAMP Increased cAMP cAMP_degradation->cAMP Prevents cAMP->Relaxation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow_ExVivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Arteriole (e.g., coronary, gracilis) B Cannulate and Mount in Myograph Chamber A->B C Pressurize to 80 mmHg B->C D Equilibrate and Develop Myogenic Tone C->D E Add Cumulative Doses of this compound (1 nM - 10 µM) D->E F Optional: Pre-incubate with Blocker (Glibenclamide/Iberiotoxin) D->F for mechanism studies G Record Vessel Diameter E->G F->E H Measure Passive Diameter (Ca2+-free PSS) G->H I Calculate % Maximal Dilation H->I

Caption: Ex vivo vasodilation experimental workflow.

Troubleshooting_Logic Start Experiment Start: No/Weak Vasodilation CheckViability Is tissue viable? (Test with known agents) Start->CheckViability CheckConcentration Are drug concentrations and dilutions correct? CheckViability->CheckConcentration Yes ViabilityOK Re-evaluate tissue preparation protocol CheckViability->ViabilityOK No CheckVehicle Does vehicle control show any effect? CheckConcentration->CheckVehicle Yes ConcentrationOK Prepare fresh stock solutions CheckConcentration->ConcentrationOK No VehicleOK Re-evaluate experimental conditions (pH, temp) CheckVehicle->VehicleOK Yes Success Consistent Vasodilation CheckVehicle->Success No

References

Addressing variability in cardiac response to OR-1896

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in cardiac response observed during experiments with OR-1896.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cardiac tissue?

This compound is the active, long-lived metabolite of levosimendan. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) III, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart.[1][2] Additionally, this compound has vasodilatory properties mediated by the opening of ATP-sensitive potassium (KATP) channels.[3][4] While some studies suggest a potential calcium-sensitizing effect, its primary positive inotropic action in the human heart is attributed to PDE III inhibition.[1]

Q2: Why am I observing a blunted or absent inotropic response to this compound in my experiment?

Several factors could contribute to a diminished response:

  • Presence of PDE III Inhibitors: Concurrent use of other PDE III inhibitors, such as milrinone or cilostamide, will block the positive inotropic effect of this compound as they act on the same target.[1][2]

  • β-Adrenoceptor Blockade: The positive inotropic effect of this compound can be attenuated in the presence of β-blockers like timolol or propranolol, suggesting a dependency on basal β-adrenergic signaling.

  • Species Differences: The cardiac response to this compound can vary between species. For instance, its effects on mouse atrial preparations differ from those on human atrial preparations.[1]

  • Experimental Conditions: Suboptimal experimental conditions, such as temperature, pH, or oxygenation of the perfusion buffer, can affect cardiac tissue viability and responsiveness.

Q3: What factors contribute to the high variability in cardiac response to this compound between experimental subjects?

Variability in the cardiac response to this compound can be attributed to several factors:

  • Genetic Polymorphisms: Plasma concentrations of this compound can be significantly influenced by the acetylation status of the individual. "Rapid acetylators" with certain N-acetyltransferase 2 (NAT2) gene variants can have up to 3.5 times higher plasma levels of this compound compared to "slow acetylators," leading to a more pronounced cardiac response.[5]

  • Disease State: The underlying pathophysiology of the cardiac tissue can influence the response. For example, in animal models of heart failure, this compound has been shown to improve cardiac function and remodeling.[6][7] The response in healthy versus diseased tissue may differ.

  • Patient-Specific Factors: In clinical settings, patient-specific factors such as hemodynamics can influence the therapeutic response to levosimendan and its metabolite this compound.[8][9]

Q4: Can this compound cause arrhythmias?

The mechanism of action of this compound, involving an increase in cAMP, is similar to other PDE III inhibitors which are known to have pro-arrhythmic potential. This is a clinical consideration with levosimendan treatment.[1] Researchers should monitor for any arrhythmic events in their experimental models.

Troubleshooting Guides

Issue 1: Inconsistent Positive Inotropic Effect
Potential Cause Troubleshooting Step Rationale
Presence of interfering substances Ensure that the experimental buffer and any co-administered compounds do not include other PDE III inhibitors or high concentrations of β-blockers.These substances will directly compete with or antagonize the mechanism of action of this compound.[1][2]
Suboptimal tissue viability Verify the health of the cardiac preparation. For isolated organs, ensure proper perfusion and oxygenation. For isolated cells, check viability using methods like trypan blue exclusion.Compromised tissue will not respond adequately to pharmacological stimulation.
Incorrect drug concentration Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Positive inotropic effects in human atrial preparations have been observed starting at 0.1 µM and plateauing at 1 µM.[1]The effective concentration of this compound can vary depending on the tissue type and species.
Species-specific differences Be aware of the known differences in response between species. If possible, use human-derived tissues or cells for clinically relevant studies.The signaling pathways and receptor densities can differ significantly between species, leading to varied drug responses.[1]
Issue 2: High Variability in Experimental Data
Potential Cause Troubleshooting Step Rationale
Genetic background of animal models If using animal models, ensure that the animals are from a homogenous genetic background to minimize variability. If studying genetic influences, consider using strains with known differences in drug metabolism enzymes.Genetic polymorphisms, such as those in N-acetyltransferase, can significantly alter the metabolism and plasma concentration of this compound.[5]
Inconsistent experimental procedure Standardize all experimental procedures, including tissue isolation, perfusion or incubation times, and data acquisition, to minimize procedural variability.Minor variations in experimental handling can introduce significant variability in the results.
Underlying health status of tissue donors When using tissue from human donors or animal models, consider the health status (e.g., presence of heart failure, diabetes) as this can impact the cardiac response.Disease states can alter the cardiac signaling environment and the response to pharmacological agents.[6][7]

Quantitative Data Summary

Table 1: Inotropic Effects of this compound in Human and Animal Models

Experimental ModelConcentrationEffectReference
Isolated Human Right Atrial Preparations1 µM72 ± 14.7% increase in force of contraction[1]
1 µM10.6 ± 3.6% shortening of relaxation time[1]
Rat Papillary Muscles0.1 µM - 1 µMConcentration-dependent positive inotropic effect[1]
Anesthetized Dogs0.01 - 0.3 µmol/kg/30 minDose-dependent increase in dP/dt (133 ± 13%)[10][11]
Dose-dependent reduction in mean arterial pressure (-42 ± 3 mmHg)[10]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesReference
Elimination Half-life~70-80 hoursHuman[1]
Plasma Protein Binding~40%Human
Acetylation Status Dependency3.5x higher plasma concentration in rapid vs. slow acetylatorsHuman[5]

Experimental Protocols

Isolated Langendorff Heart Perfusion

This protocol is a standard method for assessing the direct effects of pharmacological agents on the whole heart, independent of systemic neural and hormonal influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • This compound stock solution

  • Animal model (e.g., rat, guinea pig)

  • Surgical instruments for heart excision

  • Data acquisition system to measure heart rate, left ventricular developed pressure (LVDP), and dP/dt.

Procedure:

  • Apparatus Preparation: Prepare and warm the Krebs-Henseleit buffer to 37°C and bubble with 95% O2 / 5% CO2. Prime the Langendorff apparatus with the buffer.

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with the oxygenated buffer.

  • Stabilization: Allow the heart to stabilize for a period of 15-20 minutes. During this time, monitor baseline cardiac function (heart rate, LVDP, dP/dt).

  • Drug Administration: Introduce this compound into the perfusion buffer at the desired concentrations. This can be done as a bolus injection or as a continuous infusion.

  • Data Recording: Continuously record cardiac function parameters throughout the experiment.

  • Washout: After the drug administration period, perfuse the heart with drug-free buffer to observe any washout effects.

Isolated Cardiomyocyte Contractility Assay

This protocol allows for the assessment of the direct effects of this compound on the contractility of individual heart muscle cells.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rat or mouse)

  • Cell culture medium (e.g., DMEM)

  • IonOptix MyoCam-S system or similar video-based sarcomere length detection system

  • Field stimulator

  • This compound stock solution

  • Microscope with a heated stage

Procedure:

  • Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Experimental Setup: Place the coverslip in a perfusion chamber on the microscope stage maintained at 37°C.

  • Baseline Recording: Perfuse the cells with control medium and pace them at a physiological frequency (e.g., 1 Hz) using the field stimulator. Record baseline sarcomere length changes to determine contractility parameters (e.g., peak shortening, time to peak, time to 90% relaxation).

  • Drug Perfusion: Perfuse the cells with medium containing the desired concentration of this compound.

  • Data Acquisition: After a sufficient incubation period, record sarcomere shortening again to determine the effect of the drug.

  • Washout: Perfuse with control medium to observe if the effects of this compound are reversible.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Beta_AR β-Adrenoceptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP K_ATP KATP Channel Vasodilation Vasodilation K_ATP->Vasodilation Leads to OR1896 This compound OR1896->K_ATP Opens PDE3 PDE III OR1896->PDE3 Inhibits PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Increased_Contractility Increased_Contractility Myofilaments->Increased_Contractility Leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Tissue Isolate Cardiac Tissue (e.g., whole heart, atrial strip, cardiomyocytes) Stabilize Stabilize Preparation (e.g., Langendorff perfusion, cell culture) Isolate_Tissue->Stabilize Baseline Record Baseline Cardiac Function Stabilize->Baseline Administer_OR1896 Administer this compound (dose-response) Baseline->Administer_OR1896 Record_Response Record Cardiac Response Administer_OR1896->Record_Response Washout Washout Record_Response->Washout Record_Washout Record Post-Washout Function Washout->Record_Washout Analyze_Data Analyze Data (e.g., contractility, heart rate) Record_Washout->Analyze_Data Compare_Groups Compare Experimental and Control Groups Analyze_Data->Compare_Groups

Caption: General experimental workflow for assessing this compound effects.

References

Validation & Comparative

OR-1896 Versus Other PDE III Inhibitors in Heart Failure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of OR-1896 with other prominent phosphodiesterase III (PDE III) inhibitors, namely milrinone and enoximone, focusing on their performance in preclinical heart failure models. The information is compiled from various studies to assist researchers in evaluating these compounds for further investigation and drug development.

Executive Summary

This compound, the active metabolite of levosimendan, is a potent and highly selective phosphodiesterase III (PDE III) inhibitor with additional calcium-sensitizing and ATP-sensitive potassium (K-ATP) channel-opening effects.[1][2] These multimodal actions distinguish it from traditional PDE III inhibitors like milrinone and enoximone. In heart failure models, this compound demonstrates significant positive inotropic and lusitropic effects, comparable to or greater than milrinone, and potent vasodilatory properties. Unlike catecholamines, this compound does not increase myocardial oxygen consumption at inotropic and vasodilatory concentrations. This guide presents a detailed comparison of their pharmacological profiles, supported by experimental data, to inform research and development in the field of heart failure therapeutics.

Data Presentation

Table 1: Comparative PDE III Inhibitory Activity
CompoundPDE III IC50PDE SelectivitySource
This compound Not explicitly quantified, but potent and highly selective for PDE III.[1][2] Inhibition of PDE activity is comparable to cilostamide.[3]Highly selective for PDE III.[1][2][1][2][3]
Milrinone 0.42 - 1.3 µMSelective for PDE III.[4][5][6][4][5][6]
Enoximone 1.8 - 5.9 µMLess selective than milrinone, also inhibits PDE IV at higher concentrations.[1][7][1][7]
Table 2: Hemodynamic and Inotropic Effects in Preclinical Heart Failure Models
ParameterThis compoundMilrinoneEnoximoneAnimal ModelSource
Positive Inotropic Effect Potent, dose-dependent increase in dP/dt.[8] Similar inotropic response to milrinone at 1 µM.[9]Significant positive inotropic effect.[9]Positive inotropic effect.[10][11]Dog, Rat[8][9][10][11]
Lusitropic Effect (Relaxation) Dose-dependent improvement in relaxation.Improves early LV relaxation.[12]Improves diastolic function.Dog, Human[12]
Systemic Vascular Resistance Dose-dependent reduction.[8]Vasodilatory effect, reduces SVR.Vasodilatory effect, reduces SVR.[10]Dog[8][10]
Mean Arterial Pressure Dose-dependent reduction.[8]Can cause hypotension.Can cause hypotension.Dog[8]
Myocardial Oxygen Consumption No significant increase at inotropic doses.Can increase myocardial oxygen consumption.Dog
Potency (Vasodilation) This compound > Levosimendan > MilrinoneRat[8]
Potency (Inotropy) Dobutamine > Levosimendan > this compound > MilrinoneRat[8]

Experimental Protocols

Induction of Heart Failure in a Rat Model (Coronary Artery Ligation)

A common method to induce heart failure in rats is through the permanent ligation of the left anterior descending (LAD) coronary artery, leading to myocardial infarction and subsequent cardiac remodeling.

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or via inhalation of isoflurane.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD is then carefully ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.

  • Post-operative Care: Animals receive analgesics and are closely monitored for recovery. Heart failure development is typically assessed 4-8 weeks post-surgery.

  • Assessment of Heart Failure: Cardiac function is evaluated using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions. Hemodynamic measurements can be obtained via cardiac catheterization.

Evaluation of Inotropic and Lusitropic Effects in Isolated Heart Preparations

The Langendorff-perfused isolated heart model is frequently used to assess the direct cardiac effects of pharmacological agents independent of systemic influences.

  • Heart Isolation: Animals (e.g., guinea pigs, rabbits) are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Drug Administration: The test compounds (this compound, milrinone, enoximone) are infused into the perfusion medium at various concentrations.

  • Data Acquisition: A pressure transducer placed in the left ventricle measures intraventricular pressure to determine parameters such as the rate of pressure development (+dP/dt, an index of contractility) and the rate of pressure decay (-dP/dt, an index of relaxation). Heart rate and coronary flow can also be monitored.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDE III Inhibitors in Cardiomyocytes

PDE_III_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta-Adrenergic Agonist Beta-Adrenergic Agonist Beta-Adrenergic Receptor Beta-Adrenergic Receptor Beta-Adrenergic Agonist->Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP converts ATP L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Ca2+ influx ATP ATP PDE_III PDE III PKA Protein Kinase A cAMP->PKA activates 5'-AMP 5'-AMP PDE_III->5'-AMP hydrolyzes cAMP This compound / Milrinone / Enoximone This compound / Milrinone / Enoximone This compound / Milrinone / Enoximone->PDE_III inhibits PKA->L-type Ca2+ Channel phosphorylates Phospholamban Phospholamban PKA->Phospholamban phosphorylates Troponin I Troponin I PKA->Troponin I phosphorylates SERCA2a SERCA2a Phospholamban->SERCA2a disinhibits Myofilaments Myofilaments Troponin I->Myofilaments modulates Ca2+ sensitivity Contraction / Relaxation Contraction / Relaxation Myofilaments->Contraction / Relaxation SERCA2a->Ca2+ Ca2+ reuptake Ca2+->Myofilaments binds to Troponin C Experimental_Workflow cluster_model Heart Failure Model Induction cluster_treatment Treatment Groups cluster_assessment Functional Assessment cluster_analysis Data Analysis & Comparison A Animal Selection (e.g., Rats) B Surgical Induction of HF (e.g., Coronary Artery Ligation) A->B C Post-operative Recovery & HF Development (4-8 weeks) B->C D Sham Control C->D Randomization E Vehicle Control (HF) C->E Randomization F This compound (HF) C->F Randomization G Milrinone (HF) C->G Randomization H Enoximone (HF) C->H Randomization I Echocardiography (Ejection Fraction, Fractional Shortening) E->I J Invasive Hemodynamics (LV dP/dt, Blood Pressure) E->J K Isolated Heart Studies (Langendorff) E->K F->I Drug Administration & Measurement F->J Drug Administration & Measurement F->K Drug Administration & Measurement G->I Drug Administration & Measurement G->J Drug Administration & Measurement G->K Drug Administration & Measurement H->I Drug Administration & Measurement H->J Drug Administration & Measurement H->K Drug Administration & Measurement L Statistical Analysis I->L J->L K->L M Comparative Efficacy & Potency L->M

References

A Comparative Guide to the Vasodilatory Effects of OR-1896 Across Different Vascular Beds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory properties of OR-1896, the long-lived active metabolite of levosimendan, in various vascular beds. The information presented is based on preclinical studies and aims to offer an objective overview of the compound's performance against its parent drug, levosimendan, and other relevant vasodilators.

This compound has been identified as a potent vasodilator, contributing significantly to the long-term hemodynamic effects observed after levosimendan administration.[1][2] Its mechanism of action primarily involves the activation of potassium channels in the vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation.[1][2][3][4] This guide will delve into the specifics of its action, comparing its efficacy and mechanisms in different arterial territories.

Comparative Vasodilatory Effects of this compound

The vasodilatory response to this compound has been shown to be concentration-dependent and varies between different vascular beds, suggesting a degree of vascular-specific action.[2][5] Below is a summary of the key findings from comparative studies.

Table 1: Vasodilatory Potency and Efficacy of this compound in Different Vascular Beds
Vascular BedSpeciesArtery TypeComparatorKey FindingsReference
Skeletal Muscle (Cremaster)RatResistance Arterioles (~20 μm)Levosimendan, PinacidilThis compound induced concentration-dependent dilation similar in magnitude to levosimendan. The effect was significantly attenuated by the KATP channel blocker glibenclamide, similar to the effect on the KATP channel opener pinacidil.
Skeletal Muscle (Gracilis)RatArterioles (~150 μm)LevosimendanThis compound elicited substantial concentration-dependent dilation (maximal dilation: 73±4%), comparable to levosimendan. The vasodilation was primarily mediated by KATP channels.[2][5]
CoronaryRatArterioles (~150 μm)LevosimendanThis compound induced significant concentration-dependent dilation (maximal dilation: 66±6%), comparable to levosimendan. The vasodilation was primarily mediated by BKCa channels.[2][5]
Systemic CirculationDog-Levosimendan, Dobutamine, MilrinoneThis compound produced dose-dependent reductions in mean arterial pressure and systemic resistance, with greater potency than levosimendan. Unlike dobutamine, it did not increase pulmonary pressure.[6][7]
Table 2: Quantitative Comparison of Vasodilator Responses
CompoundVascular BedConcentration RangeMaximal DilationpD2Reference
This compound Coronary Arterioles1 nM - 10 μM66 ± 6%7.16 ± 0.42[2][5]
Levosimendan Coronary Arterioles1 nM - 10 μM83 ± 6%7.06 ± 0.14[2][5]
This compound Skeletal Muscle Arterioles1 nM - 10 μM73 ± 4%6.71 ± 0.42[2][5]
Levosimendan Skeletal Muscle Arterioles1 nM - 10 μM73 ± 12%7.05 ± 0.1[2][5]
This compound Cremaster Muscle Arterioles1 nM - 10 μMfrom 22 ± 1 to 32 ± 1 μm-
Levosimendan Cremaster Muscle Arterioles1 nM - 100 μMfrom 23 ± 2 to 33 ± 2 μm-
Pinacidil Cremaster Muscle Arterioles1 nM - 10 μMfrom 22 ± 4 to 35 ± 3 μm-

*pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathways of this compound-Induced Vasodilation

The vasodilatory effect of this compound is primarily mediated by the opening of ATP-sensitive potassium (KATP) channels and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[2][5] The relative contribution of these channels appears to differ between vascular beds.[2] In skeletal muscle arterioles, KATP channels are the predominant mediators, while in coronary arterioles, BKCa channels play a more significant role.[2][5] Additionally, this compound is a highly selective phosphodiesterase (PDE) III inhibitor, which can also contribute to its vasodilatory action.[8][9]

OR1896_Vasodilation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell OR1896 This compound KATP KATP Channel OR1896->KATP Activates (Skeletal Muscle) BKCa BKCa Channel OR1896->BKCa Activates (Coronary) PDE3 PDE III OR1896->PDE3 Inhibits K_efflux K+ Efflux KATP->K_efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

The validation of this compound's vasodilatory effects has been conducted using established ex vivo and in vivo models. The following are summaries of the key experimental methodologies employed in the cited studies.

Isolated Pressurized Arteriole Myography

This ex vivo technique allows for the direct assessment of a compound's effect on vascular tone in a controlled environment.

Artery_Myography_Workflow A1 Isolate Arterioles (Coronary or Gracilis Muscle) A2 Cannulate Arterioles on Glass Micropipettes A1->A2 A3 Pressurize to 80 mmHg A2->A3 A4 Equilibrate and Develop Spontaneous Tone A3->A4 A5 Administer Cumulative Concentrations of this compound or Comparators A4->A5 A6 Record Arteriolar Diameter (Videomicroscopy) A5->A6 A7 Analyze Dose-Response Relationship A6->A7

Caption: Workflow for isolated pressurized arteriole myography.

Methodology:

  • Vessel Isolation: Arterioles (approximately 150 μm in diameter) are dissected from the coronary or gracilis (skeletal muscle) vascular beds of rats.[2][5]

  • Cannulation and Pressurization: The isolated arterioles are mounted on glass micropipettes in an organ bath and pressurized to a physiological level (e.g., 80 mmHg).[2][5]

  • Drug Administration: After an equilibration period where the vessel develops a stable myogenic tone, cumulative concentrations of this compound, levosimendan, or other vasoactive agents are added to the bath.[2][5]

  • Data Acquisition and Analysis: Changes in the internal diameter of the arteriole are continuously monitored and recorded using a videomicroscopy setup. The vasodilatory response is typically expressed as a percentage of the maximal dilation achieved with a calcium-free solution.[5]

Intravital Videomicroscopy of Cremaster Muscle Arterioles

This in vivo technique allows for the study of microvascular responses in a living animal, preserving the physiological environment.

Intravital_Microscopy_Workflow B1 Anesthetize Rat B2 Exteriorize Cremaster Muscle B1->B2 B3 Superfuse with Physiological Salt Solution B2->B3 B4 Select Third-Order Arterioles (~20 μm) B3->B4 B5 Topical Application of This compound or Comparators B4->B5 B6 Record Arteriolar Diameter Changes (Videomicroscopy) B5->B6 B7 Analyze Concentration-Response B6->B7

References

A Comparative Guide to the Cross-Species Metabolism of OR-1896

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OR-1896 is the long-acting, pharmacologically active N-acetylated metabolite of OR-1855, which itself is a metabolite of the calcium sensitizer levosimendan. The prolonged half-life of this compound in humans, ranging from 70 to 80 hours, contributes significantly to the extended hemodynamic effects observed after levosimendan administration.[1] Understanding the cross-species differences in the metabolism of this compound is crucial for the preclinical evaluation and clinical development of levosimendan and related compounds. This guide provides a comparative overview of this compound metabolism in humans, rats, and dogs, based on available experimental data.

Data Presentation

The following tables summarize the key pharmacokinetic and metabolic parameters of this compound across different species.

Table 1: Pharmacokinetic Parameters of this compound

ParameterHumanRatDog
Half-life (t½) ~70-80 hours[1]~6.5 hours[1]Data not available
Primary Route of Excretion Urine (~87% of dose)[1][2]Urine (~69% of dose)[1][2]Data not available
Fecal Excretion ~7.4% of doseData not availableData not available
Major Compounds in Plasma This compound, OR-1855[2]>93% as this compound[1][2]OR-1855 (from levosimendan)
Genetic Influence NAT2 genotype affects plasma levelsNot reportedNot reported

Table 2: Metabolite Profile of this compound in Urine and Feces

SpeciesMatrixMajor Metabolites IdentifiedKey Differences
Human Urine This compound, N-conjugated OR-1855, N-hydroxylated this compound, N-hydroxylated OR-1855, Glucuronide/sulfate conjugates of N-hydroxyl this compound[1][2]Higher proportion of OR-1855 related metabolites compared to rats.[1][2]
Feces This compound, OR-1855[1][2]
Rat Urine This compound, N-hydroxylated this compound, N-hydroxylated OR-1855, Glucuronide/sulfate conjugates of N-hydroxyl this compound[1][2]Lower amount of OR-1855 related metabolites.[1][2]
Feces Similar to urine profile[1][2]Fecal profile is more complex than in humans.[1][2]
Dog Plasma After levosimendan administration, OR-1855 is a significant metabolite, with concentrations being 3-4 times higher when levosimendan is administered to the ileum.[3]Metabolism to OR-1855 is prominent in the lower gastrointestinal tract.[3]

Note: Data for monkeys on the metabolism of levosimendan and this compound were not available in the public domain based on the conducted searches.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the study of this compound metabolism.

In-Life Study for Metabolism and Excretion in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used.[2]

  • Test Article: ¹⁴C-labelled this compound is administered as an intravenous bolus dose.[2]

  • Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

  • Sample Collection: Urine and feces are collected at predetermined intervals for a period sufficient to ensure the majority of the administered radioactivity is recovered (e.g., 72 hours). Blood samples are collected at various time points to determine the plasma concentration of the parent compound and its metabolites.

  • Sample Processing:

    • Plasma: Separated from whole blood by centrifugation.

    • Urine: May be pooled at each collection interval.

    • Feces: Homogenized in a suitable solvent (e.g., water or methanol).

  • Analysis:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, and fecal homogenates is determined by liquid scintillation counting.

    • Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify the parent compound and its metabolites.

    • Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures of the metabolites.

Analysis of Levosimendan and its Metabolites in Human Plasma

A high-throughput liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the simultaneous analysis of levosimendan, OR-1855, and this compound.

  • Sample Preparation: A 96-well liquid/liquid extraction procedure is used for sample preparation from human plasma.

  • Chromatography: A single LC/MS/MS system with two separate mobile phases is employed for sequential separation.

    • Levosimendan: Eluted with 5 mM ammonium acetate in 33.3% acetonitrile.

    • Metabolites (OR-1855 and this compound): Eluted with 5 mM ammonium acetate and 0.2% acetic acid in 20% acetonitrile.

  • Mass Spectrometry:

    • Levosimendan: Detected using negative ionization mode MS/MS.

    • Metabolites: Detected using positive ionization mode MS/MS.

Mandatory Visualization

Metabolic Pathway of Levosimendan to this compound

Levosimendan Levosimendan OR1855 OR-1855 (Amine Metabolite) Levosimendan->OR1855 Reduction (Intestinal Microbiota) OR1896 This compound (N-acetylated Metabolite) OR1855->OR1896 N-acetylation (NAT2 in Humans) N_hydroxylated_OR1855 N-hydroxylated OR-1855 OR1855->N_hydroxylated_OR1855 N-hydroxylation N_hydroxylated_OR1896 N-hydroxylated this compound OR1896->N_hydroxylated_OR1896 N-hydroxylation Excretion Excretion OR1896->Excretion Conjugates_N_hydroxyl_OR1896 Glucuronide or Sulfate Conjugates N_hydroxylated_OR1896->Conjugates_N_hydroxyl_OR1896 Conjugation N_hydroxylated_OR1855->Excretion Conjugates_N_hydroxyl_OR1896->Excretion

Caption: Metabolic pathway of levosimendan to this compound and its subsequent metabolites.

Experimental Workflow for Cross-Species Metabolism Study

cluster_in_vivo In-Vivo Phase cluster_analysis Analytical Phase cluster_comparison Data Comparison Dosing Dosing (¹⁴C-OR-1896) Human_subjects Human Subjects Dosing->Human_subjects Rat_models Rat Models Dosing->Rat_models Sample_collection Sample Collection (Urine, Feces, Plasma) Human_subjects->Sample_collection Rat_models->Sample_collection Quantification Radioactivity Quantification Sample_collection->Quantification Profiling Metabolite Profiling (HPLC) Quantification->Profiling Identification Metabolite Identification (LC-MS/MS) Profiling->Identification Comparison Cross-Species Comparison Identification->Comparison

Caption: General experimental workflow for a cross-species metabolism study of this compound.

References

Replicating Key Findings on the Mechanism of Action of OR-1896: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of OR-1896, the active metabolite of levosimendan, against its parent drug and other vasoactive and inotropic agents. We present key experimental findings that elucidate its mechanism of action, offering detailed protocols for replication studies to support further research and development.

Executive Summary

This compound is a potent inodilator, exerting its effects through a dual mechanism involving vasodilation and positive inotropy. Experimental evidence demonstrates that its vasodilatory effects are primarily mediated by the activation of ATP-sensitive potassium (K-ATP) and large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle.[1][2] Concurrently, its positive inotropic effects on cardiac muscle are attributed to the inhibition of phosphodiesterase III (PDE III) and calcium sensitization.[3][4][5] This guide details the experimental frameworks to validate these mechanisms and compares the efficacy of this compound with levosimendan, the PDE III inhibitor milrinone, and K(ATP) channel openers.

Comparative Data on Vasodilatory and Inotropic Effects

The following tables summarize quantitative data from preclinical studies, comparing the hemodynamic effects of this compound with levosimendan and other relevant compounds.

Table 1: Vasodilatory Effects on Isolated Rat Arterioles

CompoundVessel TypeMaximal Dilation (%)pD2 (Negative log of EC50)
This compound Coronary66 ± 67.16 ± 0.42
Gracilis Muscle73 ± 46.71 ± 0.42
Levosimendan Coronary83 ± 67.06 ± 0.14
Gracilis Muscle73 ± 127.05 ± 0.1

Data sourced from studies on isolated, pressurized rat arterioles.[2]

Table 2: Hemodynamic Effects in Anesthetized Dogs

CompoundMax. Change in Mean Arterial Pressure (mmHg)Max. Change in dP/dt (%)
This compound -42 ± 3133 ± 13
Levosimendan -31 ± 2118 ± 10
Milrinone Not specifiedPotent increase
Dobutamine +17 ± 2Potent increase

Data from a comparative study in anesthetized dogs.[4][6] dP/dt is the rate of change of ventricular pressure, an index of cardiac contractility.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental processes for their validation, the following diagrams are provided.

Signaling Pathway of this compound in Vascular Smooth Muscle OR1896 This compound K_ATP K(ATP) Channel OR1896->K_ATP Activates BK_Ca BK(Ca) Channel OR1896->BK_Ca Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux BK_Ca->Hyperpolarization K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca²⁺ Influx VGCC->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to

Caption: this compound-induced vasodilation pathway.

Signaling Pathway of this compound in Cardiomyocytes OR1896 This compound PDE3 Phosphodiesterase III (PDE3) OR1896->PDE3 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation cAMP Increased intracellular cAMP cAMP_degradation->cAMP Prevents PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels Phosphorylation of Ca²⁺ Channels PKA->Ca_Channels Ca_Influx Increased Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction

Caption: this compound positive inotropic effect pathway.

Experimental Workflow for Isolated Arteriole Vasodilation Assay cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Arterioles (e.g., rat coronary) Mounting Mount on Myograph (Pressure or Wire) Isolation->Mounting Equilibration Equilibrate in Physiological Salt Solution Mounting->Equilibration Preconstriction Pre-constrict with Vasoconstrictor (e.g., U46619) Equilibration->Preconstriction CCRC Cumulative Concentration- Response Curve (CCRC) for this compound & Comparators Preconstriction->CCRC Data_Recording Record Changes in Vessel Diameter/Tension CCRC->Data_Recording Analysis Calculate % Dilation and pD2 values Data_Recording->Analysis Comparison Compare Potency and Efficacy of Compounds Analysis->Comparison

Caption: Workflow for vasodilation experiments.

Detailed Experimental Protocols

The following are detailed methodologies for replicating the key experiments that elucidate the mechanism of action of this compound.

Isolated Arteriole Vasodilation Assay (Pressure Myography)

Objective: To determine the vasodilatory effect of this compound on resistance arteries and compare it with levosimendan and K(ATP) channel openers.

Materials:

  • Isolated resistance arteries (e.g., rat coronary or gracilis muscle arterioles, ~150 µm diameter).

  • Pressure myograph system.

  • Physiological Salt Solution (PSS), gassed with 95% O2 / 5% CO2.

  • Vasoconstrictor agent (e.g., U46619, a thromboxane A2 analog).

  • Test compounds: this compound, levosimendan, milrinone, minoxidil.

  • Channel blockers: Glibenclamide (K-ATP blocker), Iberiotoxin (BKCa blocker).

Procedure:

  • Vessel Isolation and Mounting: Dissect arterioles in cold PSS and mount them onto two glass cannulas in the myograph chamber.

  • Pressurization and Equilibration: Pressurize the vessel to a physiological level (e.g., 80 mmHg) and allow it to equilibrate in warmed (37°C), gassed PSS for approximately 1 hour.

  • Viability Check: Assess vessel health by inducing constriction with a high potassium solution.

  • Pre-constriction: Induce a stable submaximal contraction (approximately 50-70% of maximum) using a vasoconstrictor like U46619.

  • Concentration-Response Curves: Add the test compounds (this compound, levosimendan, etc.) to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Record the vessel diameter at each concentration.

  • Mechanism Investigation (Optional): To confirm the role of specific potassium channels, repeat the concentration-response curve for this compound in the presence of a channel blocker (e.g., glibenclamide or iberiotoxin).

  • Data Analysis: Express the vasodilation at each concentration as a percentage of the pre-constriction tone. Plot the concentration-response curves and calculate the pD2 (-log EC50) values to compare the potency of the compounds.

Cardiac Muscle Contractility Assay (Isolated Atrial Preparation)

Objective: To measure the positive inotropic effect of this compound and compare it with levosimendan and the PDE III inhibitor, milrinone.

Materials:

  • Isolated atrial muscle preparations (e.g., human right atrial preparations or rabbit papillary muscles).

  • Organ bath system with force-displacement transducer.

  • Tyrode's solution or similar physiological buffer, gassed with 95% O2 / 5% CO2.

  • Field stimulator (e.g., 1 Hz stimulation).

  • Test compounds: this compound, levosimendan, milrinone.

  • PDE III inhibitor for mechanism confirmation (e.g., cilostamide).

Procedure:

  • Tissue Preparation: Obtain atrial tissue and mount it in the organ bath containing oxygenated Tyrode's solution at 37°C. Attach one end to a fixed support and the other to the force transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 60 minutes under a resting tension, while being electrically stimulated at a constant frequency (e.g., 1 Hz).

  • Baseline Recording: Record the baseline force of contraction.

  • Concentration-Response Measurement: Add the test compounds cumulatively to the organ bath in increasing concentrations (e.g., 0.01 µM to 10 µM). Allow the contractile force to stabilize at each concentration before adding the next.

  • Mechanism Confirmation: To verify the role of PDE III inhibition, pre-incubate a separate set of preparations with a known PDE III inhibitor like cilostamide before generating the this compound concentration-response curve. The inhibition of this compound's effect would support this mechanism.

  • Data Analysis: Express the increase in contractile force as a percentage of the baseline. Plot concentration-response curves and determine the EC50 for each compound to compare their inotropic potency.

By following these protocols, researchers can independently verify the key mechanisms of action of this compound and objectively compare its performance against relevant therapeutic alternatives.

References

OR-1896: A Comparative Analysis of Efficacy Against Other Calcium Sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of OR-1896, the active metabolite of levosimendan, with other prominent calcium sensitizers. The following sections detail quantitative data on key performance indicators, in-depth experimental protocols, and visual representations of the underlying signaling pathways to offer a clear and objective assessment for research and development purposes.

Comparative Efficacy Data

The following tables summarize the quantitative data on the inotropic, lusitropic, and hemodynamic effects of this compound in comparison to other calcium sensitizers and inotropic agents.

Compound Metric Model Result Reference
This compound Positive Inotropic Effect (Increase in Force) Isolated Human Atrial Preparations72 ± 14.7% increase at 1 µM[1]
Isoprenaline Positive Inotropic Effect (Increase in Force) Isolated Human Atrial PreparationsMaximum positive inotropic effect was greater than 1 µM this compound[1]
EMD 57033 Positive Inotropic Effect (in presence of 1µM this compound) Isolated Human Atrial PreparationsFurther 109 ± 19% increase in force[1]
This compound Time of Relaxation Isolated Human Atrial Preparations10.6 ± 3.6% shortening at 1 µM[1]
This compound Change in Pressure over Time (dP/dt) Anesthetized Dogs133 ± 13% increase[2]
Levosimendan Change in Pressure over Time (dP/dt) Anesthetized Dogs118 ± 10% increase[2]
This compound Mean Arterial Pressure Anesthetized Dogs-42 ± 3 mmHg reduction[2]
Levosimendan Mean Arterial Pressure Anesthetized Dogs-31 ± 2 mmHg reduction[2]
Dobutamine Mean Arterial Pressure Anesthetized Dogs17 ± 2 mmHg increase[2]
Milrinone Mean Arterial Pressure Anesthetized DogsNo significant change[2]
This compound Myocardial Oxygen Consumption Anesthetized DogsNo significant increase[2]
Levosimendan Myocardial Oxygen Consumption Anesthetized DogsNo significant increase[2]
Dobutamine Myocardial Oxygen Consumption Anesthetized Dogs79% increase above baseline[2]
Pimobendan Inotropic and Lusitropic Effects Conscious Dogs with Tachycardia-Induced Heart FailureDose-dependently increased the slope of the end-systolic pressure-volume relation (Ees) and improved LV relaxation.[3]

Mechanism of Action and Signaling Pathways

This compound, similar to its parent compound levosimendan, exhibits a dual mechanism of action involving calcium sensitization and phosphodiesterase (PDE) III inhibition.[4] However, studies in human cardiac tissue suggest that its primary inotropic effect is mediated through PDE III inhibition.[1] This contrasts with other calcium sensitizers that may have different primary mechanisms.

Below are diagrams illustrating the signaling pathways of this compound and other calcium sensitizers.

cluster_OR1896 This compound Signaling Pathway OR1896 This compound PDE3 PDE3 OR1896->PDE3 Inhibits TroponinC Troponin C OR1896->TroponinC Binds to cAMP cAMP PDE3->cAMP Degrades PKA PKA cAMP->PKA Activates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates Inotropy Inotropy Myofilaments->Inotropy Increased Contractility Ca_Sensitization Calcium Sensitization Ca_Sensitization->Inotropy TroponinC->Ca_Sensitization

This compound dual mechanism of action.

cluster_Comparative Comparative Calcium Sensitizer Mechanisms Levosimendan Levosimendan TroponinC Cardiac Troponin C Levosimendan->TroponinC Binds to PDE3 PDE3 Levosimendan->PDE3 Inhibits (at higher conc.) Pimobendan Pimobendan Pimobendan->TroponinC Binds to Pimobendan->PDE3 Inhibits EMD57033 EMD 57033 EMD57033->TroponinC Binds to Myosin Myosin EMD57033->Myosin Activates Ca_Sensitivity Increased Ca2+ Sensitivity TroponinC->Ca_Sensitivity cAMP Increased cAMP PDE3->cAMP Inotropy Positive Inotropy Myosin->Inotropy Ca_Sensitivity->Inotropy cAMP->Inotropy

Comparative mechanisms of calcium sensitizers.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Inotropic and Lusitropic Effects in Isolated Human Atrial Preparations
  • Tissue Preparation: Right atrial appendages were obtained from patients undergoing cardiac surgery. The tissue was immediately placed in a cardioplegic solution and transported to the laboratory. Trabeculae carneae of suitable dimensions were dissected and mounted in an organ bath.

  • Experimental Setup: The preparations were superfused with an oxygenated Tyrode's solution at 37°C and electrically stimulated at a frequency of 1 Hz. One end of the muscle strip was connected to a force transducer to record isometric contraction.

  • Data Acquisition: After an equilibration period, baseline contractile parameters were recorded. The test compounds (this compound, isoprenaline, EMD 57033) were then added to the superfusion solution in a cumulative concentration-response manner. The force of contraction and time to relaxation were continuously recorded.

  • Data Analysis: The effects of the compounds were expressed as a percentage change from the baseline values.

Hemodynamic and Myocardial Oxygen Consumption Assessment in Anesthetized Dogs
  • Animal Preparation: Mongrel dogs were anesthetized, intubated, and mechanically ventilated. Catheters were placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A thoracotomy was performed to place a flow probe around the ascending aorta for cardiac output measurement and a catheter in the coronary sinus for blood sampling.

  • Experimental Protocol: Following a stabilization period, baseline hemodynamic parameters and myocardial oxygen consumption were measured. The test compounds (this compound, levosimendan, dobutamine, milrinone) were infused intravenously at escalating doses. Hemodynamic variables were continuously recorded, and coronary sinus blood samples were collected at the end of each infusion period to determine myocardial oxygen extraction.

  • Data Analysis: Changes in mean arterial pressure, systemic vascular resistance, cardiac output, and myocardial oxygen consumption were calculated for each dose of the infused drugs and compared to baseline values.

Skinned Fiber Assay for Calcium Sensitivity
  • Fiber Preparation: Cardiac muscle bundles are dissected and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes, leaving the contractile machinery intact. Single muscle fibers are then isolated.

  • Experimental Setup: The skinned fiber is mounted between a force transducer and a motor. The fiber is bathed in a series of solutions with precisely controlled concentrations of free calcium.

  • Data Acquisition: The isometric force generated by the fiber is measured at each calcium concentration, allowing for the construction of a force-pCa (-log[Ca2+]) curve.

  • Data Analysis: The pCa50 value (the calcium concentration at which 50% of the maximal force is produced) is determined. A leftward shift in the force-pCa curve in the presence of a test compound indicates an increase in calcium sensitivity.

cluster_Workflow General Experimental Workflow for Efficacy Testing start Start tissue_prep Tissue/Animal Preparation start->tissue_prep baseline Baseline Data Collection tissue_prep->baseline drug_admin Drug Administration (e.g., this compound, Levosimendan) baseline->drug_admin data_acq Data Acquisition (e.g., Force, BP, MVO2) drug_admin->data_acq analysis Data Analysis (Comparison to Baseline/Control) data_acq->analysis end End analysis->end

A generalized experimental workflow.

Conclusion

This compound is a potent inotropic and vasodilatory agent with a favorable profile regarding myocardial oxygen consumption. Its primary mechanism of action in the human heart appears to be through PDE III inhibition, which distinguishes it from pure calcium sensitizers. The provided data and protocols offer a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound in the context of other calcium sensitizing agents.

References

Independent Validation of OR-1896's Effect on ATP-Sensitive Potassium (KATP) Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of OR-1896, the active metabolite of levosimendan, on ATP-sensitive potassium (KATP) channels. We will analyze experimental data validating its mechanism of action and compare its performance with other well-known KATP channel modulators. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development.

Overview of this compound and KATP Channel Modulation

This compound is a long-acting metabolite of the calcium sensitizer levosimendan and has been shown to be a potent vasodilator.[1][2] Its vasodilatory effects are primarily attributed to the activation of ATP-sensitive potassium (KATP) channels in the vascular smooth muscle, leading to hyperpolarization and relaxation.[1][3][4] However, some studies suggest a more complex mechanism involving the activation of other potassium channels, such as the large-conductance Ca2+-activated potassium (BKCa) channels, and inhibition of phosphodiesterase 3 (PDE3).[2][5][6]

This guide focuses on the independent validation of this compound's effects on KATP channels, comparing its activity with the well-established KATP channel opener, pinacidil, and its antagonism by the selective KATP channel blocker, glibenclamide.

Comparative Data on Vasodilatory Effects

The following tables summarize quantitative data from independent studies, comparing the concentration-dependent vasodilatory effects of this compound with levosimendan and pinacidil, and the inhibitory effect of glibenclamide.

Table 1: Concentration-Dependent Vasodilation in Rat Cremaster Muscle Arterioles [1][3]

CompoundConcentration RangeMaximal Dilation (change in diameter, µm)
This compound1 nM - 10 µM22 ± 1 to 32 ± 1
Levosimendan1 nM - 100 µM23 ± 2 to 33 ± 2
Pinacidil1 nM - 10 µM22 ± 4 to 35 ± 3

Table 2: Effect of Glibenclamide on Maximal Vasodilation [1][3]

AgonistAgonist Concentration for Maximal DilationGlibenclamide ConcentrationMaximal Dilation with Glibenclamide (diameter, µm)
This compound10 µM5 µM22 ± 5
Levosimendan100 µM5 µM23 ± 3
Pinacidil10 µM5 µM22 ± 1

Table 3: Comparative Vasodilatory Effects in Different Rat Arterioles [2]

Compound (1 nM - 10 µM)Coronary Arterioles (Maximal Dilation %)Gracilis Muscle Arterioles (Maximal Dilation %)
This compound66 ± 673 ± 4
Levosimendan83 ± 673 ± 12

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Signaling Pathway This compound This compound KATP_Channel KATP Channel (Kir6.x/SURx) This compound->KATP_Channel Activates PDE3 Phosphodiesterase 3 This compound->PDE3 Inhibits Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization Leads to cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Vasodilation Vasodilation Hyperpolarization->Vasodilation cAMP_increase [cAMP]i Increase cAMP_degradation->cAMP_increase Inhibition leads to PKA_activation PKA Activation cAMP_increase->PKA_activation PKA_activation->Vasodilation

Caption: Signaling pathway of this compound leading to vasodilation.

G cluster_1 Experimental Workflow for Vasodilation Assay Animal_Model Isolate rat cremaster muscle arterioles Preparation Pressurize arterioles (e.g., 80 mmHg) Animal_Model->Preparation Drug_Application Administer this compound, Pinacidil, or Levosimendan (Concentration-response) Preparation->Drug_Application Antagonist_Study Pre-incubate with Glibenclamide (5 µM) Preparation->Antagonist_Study Data_Acquisition Videomicroscopy to measure vessel diameter Drug_Application->Data_Acquisition Antagonist_Study->Drug_Application Analysis Quantify changes in arteriolar diameter Data_Acquisition->Analysis

Caption: Workflow for assessing KATP channel-mediated vasodilation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the validation of this compound's effect on KATP channels.

Intravital Videomicroscopy for Vasodilation Assessment

This in vivo method allows for the direct observation and measurement of arteriolar responses to pharmacological agents.[3][4]

  • Animal Model: Male Wistar rats are typically used. Anesthesia is induced and maintained throughout the experiment.

  • Surgical Preparation: The cremaster muscle is exteriorized, and the cremaster arteriole is exposed for microscopic observation. The tissue is continuously superfused with a physiological salt solution.

  • Drug Administration: Levosimendan, this compound, or pinacidil are applied topically to the cremaster muscle in increasing concentrations (e.g., 1 nM to 100 µM). For antagonist studies, the tissue is pre-incubated with a KATP channel blocker like glibenclamide (e.g., 5 µM) before the application of the vasodilator.

  • Data Acquisition and Analysis: The diameter of the cremaster arterioles is continuously monitored and recorded using a videomicroscopy setup. The changes in arteriolar diameter from the baseline are measured and plotted against the drug concentration to generate concentration-response curves.

Isolated Artery Vasoreactivity Studies

This ex vivo method assesses the direct effect of compounds on isolated blood vessels.[2]

  • Vessel Isolation: Coronary or gracilis muscle arterioles are dissected from rats.

  • Cannulation and Pressurization: The isolated arterioles are cannulated at both ends and pressurized to a physiological level (e.g., 80 mmHg).

  • Drug Application: this compound or other test compounds are added to the superfusion solution in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

  • Data Analysis: The internal diameter of the arteriole is measured using videomicroscopy. The percentage of maximal dilation is calculated relative to the dilation induced by a calcium-free solution.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying the activity of ion channels like KATP channels.[7][8][9]

  • Cell Isolation: Cardiomyocytes or vascular smooth muscle cells are isolated from animal hearts or blood vessels using enzymatic digestion.[7]

  • Patch-Clamp Configurations:

    • Whole-Cell Configuration: This configuration allows for the measurement of macroscopic currents from the entire cell membrane, providing insights into the overall cellular response to a drug.[7][9]

    • Inside-Out Patch Configuration: This method allows for the direct application of substances to the intracellular side of the channel, enabling detailed characterization of channel modulation by intracellular messengers like ATP.[7][9]

  • Solutions and Recordings:

    • Pipette Solution (Intracellular): Typically contains a high concentration of potassium and specific concentrations of ATP and ADP to study KATP channel regulation.

    • Bath Solution (Extracellular): A physiological salt solution.

    • Currents are recorded in response to voltage steps or ramps. The effect of KATP channel openers (like this compound and pinacidil) and blockers (like glibenclamide) on the channel current is measured.[8]

Conclusion

Independent studies confirm that this compound is a potent vasodilator that acts, at least in part, through the activation of KATP channels.[1][2][3] Its vasodilatory effects are comparable to those of the established KATP channel opener pinacidil and are significantly attenuated by the selective KATP channel blocker glibenclamide.[1][3] The provided data and protocols offer a framework for researchers to further investigate the nuanced pharmacology of this compound and its potential as a therapeutic agent. The dual mechanism involving potential PDE3 inhibition warrants further investigation to fully elucidate its pharmacological profile.[5][6]

References

Head-to-Head Study of OR-1896 and Milrinone on Cardiac Output: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacotherapy for acute heart failure and low cardiac output states, inotropic agents play a crucial role. This guide provides a detailed comparison of two such agents: OR-1896, the active metabolite of levosimendan, and milrinone, a phosphodiesterase 3 (PDE3) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data.

Overview of this compound and Milrinone

This compound is the long-acting, active metabolite of levosimendan. Its mechanism of action is multifaceted, involving sensitization of the contractile machinery to calcium, inhibition of phosphodiesterase 3 (PDE3), and opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle. This combination of effects leads to increased myocardial contractility (inotropy) and vasodilation.

Milrinone is a selective phosphodiesterase 3 (PDE3) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, milrinone increases intracellular cAMP levels.[1][2][3] This leads to enhanced cardiac contractility and vasodilation, reducing both preload and afterload on the heart.[1][2]

Quantitative Data on Hemodynamic Effects

Direct head-to-head studies providing quantitative data on the cardiac output of this compound versus milrinone are limited. However, preclinical studies in canine models have suggested that both agents produce similar increases in cardiac output. The following tables summarize available data on their hemodynamic effects from various studies.

Table 1: Comparative Hemodynamic Effects in Anesthetized Dogs

ParameterThis compoundMilrinoneStudy Reference
Change in Cardiac Output Similar increase to milrinoneSimilar increase to this compoundBanfor et al., 2008
Change in Mean Arterial Pressure Dose-dependent reduction (-42 +/- 3 mmHg at highest dose)No significant changeBanfor et al., 2008[4]
Change in Systemic Vascular Resistance Dose-dependent reductionDose-dependent reductionBanfor et al., 2008
Potency for Increasing dP/dt More potent than milrinoneLess potent than this compoundSegreti et al., 2008[5]

Note: dP/dt is the rate of pressure change in the ventricle, an indicator of contractility.

Table 2: Effects of Milrinone on Cardiac Index in Humans with Heart Failure

Study PopulationInterventionBaseline Cardiac Index (L/min/m²)Post-intervention Cardiac Index (L/min/m²)Study Reference
Acute Heart FailureMilrinone infusion (0.5 µg/kg/min)2.6 +/- 0.93.3 +/- 1.1Multicenter Double-Blind Study
Severe Congestive Heart FailureMilrinone infusion1.73.0Deranged Physiology Review[2]
SIRS/Sepsis with Cardiac DysfunctionMilrinone infusion (0.5 µg/kg/min)Significant increase (p < 0.001)-Prospective Pilot Study[3]

Note: Data for this compound in human subjects is less readily available as it is a metabolite of levosimendan.

Experimental Protocols

The following sections detail the methodologies employed in key studies comparing this compound and milrinone.

Comparative Study in Anesthetized Dogs (Banfor et al., 2008)
  • Animal Model: The study utilized anesthetized adult male beagle dogs.

  • Drug Administration: this compound, milrinone, and other agents were administered via continuous intravenous infusion at escalating doses.

  • Hemodynamic Monitoring: Aortic and left ventricular pressures were measured using catheter-tip manometers. Cardiac output was likely measured using techniques common in such preclinical studies, such as thermodilution or electromagnetic flow probes placed on the ascending aorta.[6][7][8][9][10] Systemic vascular resistance was calculated from the mean arterial pressure and cardiac output.

General Protocol for Assessing Cardiac Output in Preclinical Models

A typical experimental setup for a head-to-head comparison of inotropic agents in a canine model would involve the following steps:

  • Animal Preparation: Anesthesia is induced and maintained. The animal is instrumented for continuous monitoring of electrocardiogram (ECG), blood pressure (arterial and venous), and body temperature.

  • Catheterization: Catheters are placed in major arteries and veins for drug administration and blood sampling. A Swan-Ganz catheter may be inserted into the pulmonary artery for thermodilution cardiac output measurement.

  • Baseline Measurements: Stable baseline hemodynamic parameters are recorded before any drug administration.

  • Drug Infusion: The investigational drug (e.g., this compound) and the comparator (e.g., milrinone) are infused intravenously, typically in a randomized, blinded fashion. Doses may be escalated to establish a dose-response relationship.

  • Continuous Monitoring: Hemodynamic parameters, including cardiac output, are continuously recorded throughout the infusion period and for a specified duration afterward.

  • Data Analysis: The collected data is analyzed to compare the effects of the different agents on cardiac output and other hemodynamic variables.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and milrinone are visualized in the following diagrams.

cluster_Milrinone Milrinone Signaling Pathway cluster_OR1896 This compound Signaling Pathway Milrinone Milrinone PDE3_M Phosphodiesterase 3 (PDE3) Milrinone->PDE3_M Inhibits cAMP_M ↑ cAMP PKA_M ↑ Protein Kinase A (PKA) cAMP_M->PKA_M Ca_Channels_M Phosphorylation of L-type Ca²⁺ channels PKA_M->Ca_Channels_M Myosin_LCK_M Inhibition of Myosin Light Chain Kinase (MLCK) PKA_M->Myosin_LCK_M Ca_Influx_M ↑ Ca²⁺ Influx Ca_Channels_M->Ca_Influx_M Contraction_M ↑ Myocardial Contractility Ca_Influx_M->Contraction_M Vasodilation_M Vasodilation Myosin_LCK_M->Vasodilation_M OR1896 This compound PDE3_O Phosphodiesterase 3 (PDE3) OR1896->PDE3_O Inhibits Troponin_C Troponin C OR1896->Troponin_C Sensitizes K_ATP ATP-sensitive K⁺ Channels OR1896->K_ATP Opens cAMP_O ↑ cAMP PKA_O ↑ Protein Kinase A (PKA) cAMP_O->PKA_O Ca_Contraction_O ↑ Myocardial Contractility PKA_O->Ca_Contraction_O Ca_Sensitivity ↑ Ca²⁺ Sensitivity Troponin_C->Ca_Sensitivity Ca_Sensitivity->Ca_Contraction_O Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation_O Vasodilation Hyperpolarization->Vasodilation_O

Signaling pathways of Milrinone and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head preclinical study comparing the effects of inotropic agents on cardiac output.

G A Animal Model Selection (e.g., Canine) B Anesthesia and Surgical Instrumentation A->B C Baseline Hemodynamic Measurement (Cardiac Output, Blood Pressure, etc.) B->C D Randomized Drug Administration C->D E Group 1: this compound Infusion (Dose Escalation) D->E Treatment A F Group 2: Milrinone Infusion (Dose Escalation) D->F Treatment B G Continuous Hemodynamic Monitoring E->G F->G H Data Acquisition and Recording G->H I Statistical Analysis and Comparison H->I J Conclusion on Comparative Efficacy I->J

References

Safety Operating Guide

Proper Disposal Procedures for OR-1896: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of OR-1896, a metabolite of Levosimendan. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.

This compound, with the CAS Number 220246-81-1, is identified as a selective phosphodiesterase (PDE) III inhibitor.[1] While a Safety Data Sheet (SDS) from GlpBio classifies this compound as "Not a hazardous substance or mixture," it is imperative to handle and dispose of it with care, following all applicable institutional and local regulations for chemical waste.[2]

Key Safety and Handling Information

Proper handling and storage are paramount to ensure safety. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: Wear a lab coat.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In Case of Exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below for easy reference.

PropertyValueSource
CAS Number 220246-81-1[3]
Molecular Formula C13H15N3O2[4]
Molecular Weight 245.28 g/mol [2]
Appearance Solid[2]
Purity >98.50%[3]

Disposal Procedures

Even though classified as non-hazardous by one supplier, this compound should be disposed of as chemical waste to ensure environmental protection and compliance with laboratory best practices.

Step-by-Step Disposal Protocol:

  • Waste Identification: Label a dedicated waste container clearly as "Waste this compound" with the appropriate chemical structure and CAS number.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to keep it segregated.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • For liquid waste (e.g., solutions in DMSO), ensure the container is appropriate for organic solvents.

    • For solid waste, use a sealed, sturdy container.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Documentation: Maintain a log of the amount of this compound waste generated.

  • Disposal Request: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal according to their specific protocols for non-hazardous or minimally hazardous chemical waste.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Metabolic Pathway and Mechanism of Action

This compound is an active metabolite of Levosimendan.[5] Understanding its formation and mechanism of action is crucial for its application in research.

Metabolic Pathway of Levosimendan to this compound Levosimendan Levosimendan OR1855 OR-1855 (amino-phenolpyridazinone) Levosimendan->OR1855 Reduction by intestinal bacteria OR1896 This compound (Active Metabolite) OR1855->OR1896 N-acetylation in the liver

Caption: Metabolic conversion of Levosimendan to its active metabolite, this compound.

As a phosphodiesterase (PDE) III inhibitor, this compound exerts its effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[1] This leads to increased intracellular cAMP levels, resulting in various physiological responses.

This compound Mechanism of Action cluster_cell Cell OR1896 This compound PDE3 PDE III OR1896->PDE3 Inhibits cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Vasodilation, Inotropy) PKA->CellularResponse Leads to

Caption: Signaling pathway of this compound as a PDE III inhibitor.

References

Essential Safety and Handling Protocols for OR-1896

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of OR-1896. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining experimental integrity.

This compound is an active, long-lived metabolite of Levosimendan, functioning as a highly selective phosphodiesterase (PDE) III isoform inhibitor and a potent vasodilator.[1] Due to its pharmacological activity, caution must be exercised during handling to prevent accidental exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on the known properties of its parent compound, Levosimendan, and general best practices for handling active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the safety data sheets for Levosimendan.

Protection TypeEquipment SpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Prevents eye contact with airborne particles or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Minimizes skin contact. Contaminated gloves should be disposed of properly.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Avoid inhalation of the substance.[2][3]
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[2]

  • Weighing and Aliquoting: When weighing the solid compound, use an analytical balance within a ventilated enclosure to minimize the dispersion of dust. For creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Spill Management: In case of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material. Place the waste in a sealed container for proper disposal. Ventilate the area of the spill.[4]

Storage:

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations for pharmaceutical waste. Improper disposal can lead to environmental contamination.[5]

  • Segregation: Segregate this compound waste from other laboratory waste. This includes unused compounds, contaminated consumables (e.g., pipette tips, gloves), and empty containers.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Disposal Method: As an active pharmaceutical ingredient, this compound waste should be disposed of as hazardous or pharmaceutical waste. The recommended method of disposal is incineration by a licensed waste disposal service.[5][6] Do not dispose of this compound down the drain or in the regular trash.[5]

Experimental Workflow: Handling and Disposal of this compound

G prep Preparation - Don PPE - Work in Ventilated Area handling Handling - Weighing in Enclosure - Careful Aliquoting prep->handling Proceed to Handling storage Storage - Tightly Sealed - Cool, Dry, Dark Place handling->storage Store Unused Material spill Spill Management - Absorb/Sweep - Seal in Waste Container handling->spill If Spill Occurs segregate Waste Segregation - Separate from General Waste handling->segregate Generate Waste spill->segregate Contain Spill Waste containerize Waste Containerization - Clearly Labeled - Sealed Container segregate->containerize Package Waste dispose Disposal - Licensed Incineration - Follow Regulations containerize->dispose Final Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OR-1896
Reactant of Route 2
Reactant of Route 2
OR-1896

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.